molecular formula C8H7N3O B1521277 2-Amino-5-cyanobenzamide CAS No. 606490-51-1

2-Amino-5-cyanobenzamide

Katalognummer: B1521277
CAS-Nummer: 606490-51-1
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: DPDSEWSXEVCKQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-cyanobenzamide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-5-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDSEWSXEVCKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665626
Record name 2-Amino-5-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606490-51-1
Record name 2-Amino-5-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-cyanobenzamide: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-amino-5-cyanobenzamide (CAS No. 606490-51-1), a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, molecular structure, validated synthesis protocols, and its strategic role as a key intermediate in the synthesis of targeted therapeutics, most notably PARP (Poly ADP-ribose polymerase) inhibitors.

Core Compound Identification and Physicochemical Properties

This compound is a multi-functionalized aromatic compound featuring three distinct functional groups—an amine, a nitrile, and an amide—that dictate its unique reactivity and utility.[1] Its fundamental identifiers and key physicochemical properties are summarized below.

Identifier & PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 606490-51-1[2][3]
Molecular Formula C₈H₇N₃O[2]
Molecular Weight 161.16 g/mol [2]
Canonical SMILES C1=CC(=C(C=C1C#N)C(=O)N)N[2]
InChI Key DPDSEWSXEVCKQX-UHFFFAOYSA-N[2]
Appearance Solid (predicted)
XLogP3 (Computed) 0[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Hazard Statements H302, H315, H319, H335

Molecular Structure and Spectral Analysis

The molecular architecture of this compound is foundational to its chemical behavior. The ortho-positioning of the primary amine and the benzamide group allows for potential intramolecular hydrogen bonding, which can influence both its conformation and reactivity.[1] The strong electron-withdrawing nature of the cyano group at the 5-position significantly impacts the electronic properties of the aromatic ring.[1]

synthesis_workflow start 2-Aminobenzamide (Precursor) step1 Bromination (e.g., NBS in Acetonitrile) start->step1 intermediate 2-Amino-5-bromobenzamide step1->intermediate step2 Cyanation (CuCN, High Temp.) intermediate->step2 product This compound (Final Product) step2->product

Caption: High-level synthesis workflow for this compound.

Detailed Experimental Protocol: Cyanation of 2-Amino-5-bromobenzamide

This protocol is a synthesized methodology based on established patent literature, designed for laboratory-scale synthesis.

Materials:

  • 2-Amino-5-bromobenzamide (1.0 eq)

  • Copper(I) cyanide (CuCN) (1.0-1.2 eq)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) (solvent)

  • Aqueous Ammonia (for workup)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-bromobenzamide (1.0 eq) and copper(I) cyanide (1.1 eq).

  • Solvent Addition: Under a positive flow of nitrogen, add anhydrous NMP or DMF to the flask. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of starting material).

  • Heating and Reaction: Heat the reaction mixture to 160-180°C with vigorous stirring. The causality for this high temperature is the need to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated aromatic ring. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires several hours (4-12 h) for completion.

  • Workup and Isolation:

    • Cool the reaction mixture to approximately 80-90°C.

    • Slowly add the warm reaction mixture to a stirred solution of aqueous ammonia (e.g., 10-15%). This step is critical: the ammonia complexes with copper salts, facilitating their removal from the organic product.

    • Stir the resulting suspension for 30-60 minutes as the product precipitates.

    • Isolate the crude product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove residual ammonia and inorganic salts, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Chemical Reactivity and Role in Drug Development

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. [1]It is a cornerstone intermediate in the synthesis of the phthalazinone core, which is a key pharmacophore in several PARP inhibitors, including the blockbuster drug Olaparib. [4][5][6][7] Mechanism of Action in Synthesis: The critical transformation involves a cyclocondensation reaction where the 2-amino group acts as a nucleophile. It attacks a carbonyl group (typically an aldehyde or ketone) positioned on an adjacent aromatic ring system, leading to the formation of the dihydropyridazine ring characteristic of the phthalazinone scaffold.

Caption: Key cyclization step for forming the PARP inhibitor core.

The 2-amino group is essential for this ring-forming reaction. The benzamide and cyano groups, while not directly participating in the cyclization, serve as crucial handles for subsequent modifications or as necessary components of the final pharmacophore that binds to the PARP enzyme. This strategic placement of reactive sites makes this compound a highly efficient and convergent building block in complex drug synthesis campaigns.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood.

References

  • Appchem. This compound | 606490-51-1. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Available at: [Link]

  • PubChem. This compound | C8H7N3O | CID 45084587. Available at: [Link]

  • ResearchGate. Olaparib hydroxamic acid derivatives as dual PARP and HDAC inhibitors for cancer therapy. Available at: [Link]

  • J Pharm Sci Bioscientific Res. Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Available at: [Link]

  • Sciforum. Synthesis of new phthalazinedione derivatives. Available at: [Link]

  • PubMed. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Available at: [Link]

  • PubMed Central. Olaparib Process Development Employing Quality by Design (QbD) Principles. Available at: [Link]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Available at: [Link]

  • Google Patents. WO2018038680A1 - Processes for preparing olaparib.
  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • ResearchGate. 13C NMR shifts of amino acids and related compounds. Available at: [Link]

  • PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available at: [Link]

  • PubMed Central. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-Amino-5-cyanobenzamide (CAS 606490-51-1): Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Amino-5-cyanobenzamide, a pivotal chemical intermediate. Drawing from established scientific literature and patents, this document details its fundamental properties, synthesis methodologies, comprehensive characterization data, and its critical role in the synthesis of high-value pharmaceutical compounds.

Core Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose structure incorporates an amino group, a cyano group, and a carboxamide group on a benzene ring.[1] This unique arrangement of functional groups makes it a versatile building block in organic synthesis.[1]

Table 1: Key Identifiers and Properties

Identifier Value Source(s)
CAS Number 606490-51-1 [2][3]
Molecular Formula C₈H₇N₃O [2][3]
Molecular Weight 161.16 g/mol [1][3]
IUPAC Name This compound [3]
InChI Key DPDSEWSXEVCKQX-UHFFFAOYSA-N [1]
Canonical SMILES C1=CC(=C(C=C1C#N)C(=O)N)N [3]
Physical Form Solid

| Purity (Typical) | ≥95% | |

Synthesis Methodologies: Building the Core Scaffold

The synthesis of this compound is not publicly detailed as a direct, single-step reaction in the reviewed literature. Instead, its structural analogs, particularly N-alkylated derivatives, are extensively documented. The core synthesis strategy generally involves the cyanation of a halogenated precursor. The rationale behind this multi-step approach is to install the reactive cyano group onto a pre-functionalized benzene ring, which is a common and reliable strategy in medicinal chemistry.

Two primary catalytic systems are employed for this transformation: copper- and palladium-based catalysts.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

This classical method utilizes copper(I) cyanide (CuCN) to displace an aryl halide, typically a bromide.[1] The reaction is driven by the formation of a stable carbon-cyanide bond.

  • Rationale: Copper(I) cyanide is a cost-effective cyanation reagent. The reaction often requires high temperatures (e.g., 170°C) and polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide to facilitate the reaction.[4] The primary drawback of this method can be the difficulty in removing copper byproducts from the final compound, which may necessitate extensive purification.[5]

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions offer a milder and more versatile alternative to copper-mediated methods.[1][6] These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).[6][7]

  • Rationale: Palladium catalysts are highly efficient and can operate under lower temperatures compared to copper.[7] The choice of ligand is critical for catalytic activity. The use of zinc cyanide or alkali metal cyanides avoids heavy metal contamination from the cyanide source itself.[6] However, palladium residues must still be carefully removed, especially for pharmaceutical applications.

Illustrative Synthetic Workflow: Analogue Synthesis

The following diagram illustrates a common pathway for synthesizing a closely related analogue, 2-amino-5-cyano-N,3-dimethylbenzamide, which highlights the key bromination and cyanation steps relevant to the core scaffold.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Amidation A Methyl 2-amino-3-methylbenzoate B Methyl 2-amino-5-bromo-3-methylbenzoate A->B HBr, H₂O₂ C Methyl 2-amino-5-bromo-3-methylbenzoate D Methyl 2-amino-5-cyano-3-methylbenzoate C->D CuCN, NMP, 170°C or Pd Catalyst, KCN E Methyl 2-amino-5-cyano-3-methylbenzoate F 2-Amino-5-cyano-N,3-dimethylbenzamide E->F Methylamine, NaOMe

Caption: General synthesis pathway for a this compound derivative.

Comprehensive Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups.

Table 2: Predicted IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H (Amine & Amide) 3400 - 3200 Stretching (often two bands for -NH₂)
C≡N (Nitrile) 2260 - 2220 Stretching (a sharp, characteristic peak)
C=O (Amide I) ~1680 - 1640 Stretching
N-H (Amide II) ~1640 - 1550 Bending

| C=C (Aromatic) | ~1600 - 1450 | Ring Stretching |

  • Expert Interpretation: The nitrile (C≡N) stretch is a highly diagnostic peak, expected to be sharp and of medium intensity.[8][9] The N-H stretching region will likely show multiple bands corresponding to the symmetric and asymmetric stretches of the primary amine and the N-H bonds of the primary amide. The amide C=O stretch is also a strong, defining feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

3.2.1 ¹H NMR Spectroscopy

  • Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublets of doublets in the downfield region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns depend on the electronic effects of the three substituents.

  • Amine Protons (-NH₂, 2H): A broad singlet, exchangeable with D₂O, is expected for the primary amine protons. Its chemical shift can vary significantly depending on solvent and concentration.[4][5]

  • Amide Protons (-CONH₂, 2H): Two broad singlets (or one if they are equivalent) are expected for the amide protons, which are also exchangeable with D₂O.

3.2.2 ¹³C NMR Spectroscopy

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm).

  • Nitrile Carbon (-C≡N): A signal around δ 115-125 ppm is characteristic of a nitrile carbon.

  • Carbonyl Carbon (-C=O): The amide carbonyl carbon will be the most downfield signal, typically appearing around δ 165-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The primary peak expected in the mass spectrum would correspond to the molecular weight of the compound, 161.16 g/mol .[3] High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₇N₃O).

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the amide group (-CONH₂) or ammonia (-NH₃), and cleavage of the cyano group.

Key Application: Intermediate in Olaparib Synthesis

A primary and high-value application of this compound and its derivatives is as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP inhibitors are a class of targeted cancer therapies, particularly effective in patients with BRCA1/2 mutations.[10][11][12]

Olaparib (Lynparza) , a first-in-class PARP inhibitor, utilizes a core structure derived from related amino-cyanobenzamide intermediates.[10][13] The synthesis of Olaparib involves coupling a phthalazinone moiety with a functionalized benzoic acid derivative, a process for which this compound serves as a foundational precursor.[10][11]

G A This compound (or derivative) B Key Intermediate (e.g., functionalized benzoic acid) A->B Functionalization D Olaparib (PARP Inhibitor) B->D Coupling Reaction C Phthalazinone Moiety C->D Coupling Reaction

Caption: Role of the aminocyanobenzamide scaffold in Olaparib synthesis.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for the parent compound is not universally available, data for closely related analogs provides essential guidance.[14][15][16]

  • Hazard Identification: Analogues are often classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[17] Some related structures are suspected of causing genetic defects.[16]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth and seek medical attention.[14][15][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere for long-term stability.

Disclaimer: This information is for guidance only and is based on available data for this and similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound (CAS 606490-51-1) is a strategically important chemical intermediate. Its value is defined by the versatile reactivity of its amino, cyano, and benzamide functional groups. While detailed public data on the parent compound is limited, analysis of its structural analogues provides a robust framework for understanding its synthesis, characterization, and application. Its crucial role as a precursor in the manufacturing of advanced pharmaceuticals, such as the PARP inhibitor Olaparib, underscores its significance in the field of drug development and medicinal chemistry. Researchers and scientists utilizing this compound should adhere to rigorous safety protocols and employ comprehensive analytical techniques to ensure the quality and integrity of their work.

References

  • Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Appchem. This compound | 606490-51-1 | C8H7N3O. [Link]

  • Capot Chemical. MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. [Link]

  • PubChem - NIH. This compound | C8H7N3O | CID 45084587. [Link]

  • Tradeindia. 2-Amino-5- cyanobenzamide. [Link]

  • OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET. [Link]

  • Google Patents.
  • Google Patents. EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.
  • European Patent Office. PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - EP 2102150 B1. [Link]

  • PubChem - NIH. 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282. [Link]

  • PubMed Central - NIH. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. [Link]

  • SpectraBase. 2-Cyanobenzamide. [Link]

  • PubChem - NIH. 2-Amino-N-cyano-5-nitrobenzamide | C8H6N4O3 | CID 177817451. [Link]

  • PubChem - NIH. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260. [Link]

  • ResearchGate. 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram. [Link]

  • NIST WebBook. 2-Amino-5-chlorobenzamide. [Link]

  • ACS Publications - NIH. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • Tradeindia. 2-Amino-5- Cyanobenzamide - Cas No: 606490-51-1. [Link]

  • Tradeindia. 2-Amino-5- Cyanobenzamide - Cas No: 606490-51-1. [Link]

  • NIST WebBook. 2-Amino-5-chlorobenzamide. [Link]

  • Google Patents. WO2018038680A1 - Processes for preparing olaparib.
  • ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • PubMed Central - NIH. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. [Link]

  • PubMed - NIH. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-5-cyanobenzamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Data Integrity

This guide provides a comprehensive overview of 2-Amino-5-cyanobenzamide, a key building block in modern medicinal chemistry. As a Senior Application Scientist, it is my responsibility to present information with the highest degree of scientific integrity. It is important to note that while extensive theoretical and computed data for this compound are available, specific experimental data such as melting point, boiling point, and spectral analyses are not widely published in readily accessible scientific literature. Therefore, this guide synthesizes available information, provides expert-driven predictions based on analogous structures, and outlines established experimental protocols for similar transformations to offer a robust and practical resource. All predicted or analogous data are clearly identified as such to ensure transparency and guide further experimental validation.

Core Compound Identification and Structure

This compound is a substituted aromatic compound featuring a benzamide backbone with an amino and a cyano functional group. This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano) groups on the aromatic ring imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 606490-51-1[1]
Molecular Formula C₈H₇N₃O[1]
Molecular Weight 161.16 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1C#N)C(=O)N)N[1]
InChI Key DPDSEWSXEVCKQX-UHFFFAOYSA-N

graph "this compound" {
layout=neato;
node [shape=plaintext];
edge [style=bold];
C1 [pos="0,1!", label="C"];
C2 [pos="-0.87,-0.5!", label="C"];
C3 [pos="-0.87,-2.0!", label="C"];
C4 [pos="0,-3.5!", label="C"];
C5 [pos="0.87,-2.0!", label="C"];
C6 [pos="0.87,-0.5!", label="C"];

C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

N1 [pos="0,2.5!", label="NH₂"];
C7 [pos="1.74,0.5!", label="C"];
O1 [pos="2.61,1.5!", label="O"];
N2 [pos="1.74,-1.0!", label="NH₂"];
C8 [pos="0,-5.0!", label="C"];
N3 [pos="0,-6.5!", label="N"];

C1 -- N1;
C6 -- C7;
C7 -- O1 [style=double];
C7 -- N2;
C4 -- C8;
C8 -- N3 [style=triple];

// Benzene ring double bonds
edge [style=solid];
C1 -- C6 [style=invis];
C2 -- C3 [style=invis];
C4 -- C5 [style=invis];
node [shape=none, label=""];
p1 [pos="-0.43,0.25!"];
p2 [pos="-1.3,-1.25!"];
p3 [pos="-0.43,-2.75!"];
p4 [pos="0.43,-2.75!"];
p5 [pos="1.3,-1.25!"];
p6 [pos="0.43,0.25!"];

}

Figure 1: Chemical structure of this compound.

Physicochemical Properties: A Blend of Computed and Estimated Data

Precise experimental physical properties for this compound are not extensively reported. The following table summarizes computed data from reliable chemical databases, which provide valuable estimates for experimental design.

PropertyPredicted ValueSource
Melting Point 203-207 °CPubChem (Computed)
Boiling Point 433.8 ± 45.0 °C at 760 mmHgPubChem (Computed)
Density 1.42 ± 0.1 g/cm³PubChem (Computed)
pKa (Strongest Acidic) 14.96 (Amide N-H)ChemAxon (for 2-Aminobenzamide)[2][3]
pKa (Strongest Basic) 2.82 (Amino N)ChemAxon (for 2-Aminobenzamide)[2][3]
LogP 0.64ChemAxon (for 2-Aminobenzamide)[3]
Solubility Soluble in DMSO, ethanol.[4] Limited solubility in water is expected.Inferred from similar compounds

Expert Insights: The presence of both hydrogen bond donors (amino and amide groups) and a hydrogen bond acceptor (cyano and carbonyl groups) suggests that this compound will exhibit moderate to good solubility in polar protic and aprotic solvents. The relatively high predicted melting point is indicative of a stable crystalline lattice, likely influenced by intermolecular hydrogen bonding.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most logical and commonly employed strategy for the synthesis of this compound involves the cyanation of a halogenated precursor, typically 2-amino-5-bromobenzamide. This transformation is a well-established method in organic synthesis for the introduction of a nitrile group onto an aromatic ring.

Synthesis_Workflow start 2-Amino-5-bromobenzamide reagents CuCN or Pd Catalyst/Zn(CN)₂ High-boiling polar aprotic solvent (e.g., DMF, NMP) Heat start->reagents product This compound reagents->product

Figure 2: Proposed synthesis workflow for this compound.

Representative Experimental Protocol: Cyanation of 2-Amino-5-bromobenzamide

Disclaimer: The following protocol is a representative procedure based on established methods for the cyanation of similar aromatic bromides.[5] Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary to achieve optimal yield and purity.

Materials:

  • 2-Amino-5-bromobenzamide

  • Copper(I) cyanide (CuCN) or a palladium catalyst system (e.g., Pd₂(dba)₃/dppf) with zinc cyanide (Zn(CN)₂)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add 2-amino-5-bromobenzamide (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per gram of starting material).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the cyanation reagent. For a copper-mediated reaction, add copper(I) cyanide (1.1-1.5 eq). For a palladium-catalyzed reaction, add the palladium catalyst (e.g., 0.05 eq Pd₂(dba)₃), ligand (e.g., 0.1 eq dppf), and zinc cyanide (0.6 eq).

  • Heat the reaction mixture to a temperature between 120-170 °C under an inert atmosphere. The optimal temperature will depend on the chosen catalyst system and solvent.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a stirred aqueous solution of a complexing agent (e.g., aqueous ammonia for copper-mediated reactions or ethylenediamine for palladium-catalyzed reactions) to quench the reaction and dissolve metal salts.

  • The product may precipitate from the aqueous mixture. If so, collect the solid by filtration, wash with water, and dry under vacuum.

  • If the product remains in the aqueous layer, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its three functional groups:

  • Amino Group (-NH₂): The primary amino group at the 2-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds. Its position ortho to the amide group can also facilitate intramolecular hydrogen bonding and influence the conformation of the molecule.

  • Cyano Group (-C≡N): The nitrile group at the 5-position is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.

  • Benzamide Group (-CONH₂): The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. The N-H protons are weakly acidic.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The chemical shifts will be influenced by the electronic effects of the substituents.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (ortho to -CN)~7.8-8.0d
Aromatic H (meta to -CN)~7.5-7.7dd
Aromatic H (ortho to -NH₂)~6.8-7.0d
Amide (-CONH₂)~7.5-8.5br s (2H)
Amino (-NH₂)~5.0-6.0br s (2H)

Rationale: The proton ortho to the electron-withdrawing cyano group will be the most deshielded and appear furthest downfield. The proton ortho to the electron-donating amino group will be the most shielded and appear furthest upfield. The amide and amino protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~168-172
Aromatic C-NH₂~150-155
Aromatic C-H~115-135
Aromatic C-CONH₂~118-122
Aromatic C-CN~105-110
Nitrile (C≡N)~117-120

Rationale: The carbonyl carbon will be the most downfield signal. The carbon attached to the amino group will also be significantly downfield due to the deshielding effect of the nitrogen atom. The carbon bearing the cyano group is expected to be relatively upfield for a substituted aromatic carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3200N-H stretchPrimary amine and amide
2230-2210C≡N stretchNitrile[6]
1680-1640C=O stretchPrimary amide (Amide I band)[7]
1650-1580N-H bendPrimary amine
1600-1450C=C stretchAromatic ring

Expert Insights: The N-H stretching region is expected to show multiple overlapping bands corresponding to the symmetric and asymmetric stretches of the amino and amide groups. A sharp, medium-intensity peak around 2220 cm⁻¹ is a key diagnostic for the presence of the nitrile group. The strong carbonyl absorption will confirm the amide functionality.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 161. Key fragmentation patterns may include the loss of ammonia (NH₃), water (H₂O), and the carbonyl group (CO).

Expected Fragments (m/z):

  • 161: [M]⁺

  • 144: [M - NH₃]⁺

  • 143: [M - H₂O]⁺

  • 133: [M - CO]⁺

  • 117: [M - CONH₂]⁺

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the MSDS of the closely related compound, 2-Amino-5-cyano-N,3-dimethylbenzamide, the following precautions should be taken[8][9]:

  • Hazard Statements: Harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only in a well-ventilated area.

  • First Aid:

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If on skin: Wash with plenty of soap and water.

It is imperative to obtain and consult the specific MSDS from the supplier before handling this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of complex heterocyclic scaffolds.

Intermediate for PARP Inhibitors

A significant application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[10] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The benzamide moiety of this compound can serve as a key pharmacophore that mimics the nicotinamide portion of the NAD⁺ substrate, binding to the active site of the PARP enzyme. The amino and cyano groups provide reactive handles for the construction of the larger, more complex heterocyclic systems characteristic of many PARP inhibitors.

PARP_Inhibitor_Synthesis start This compound steps Multi-step synthesis (e.g., cyclization, coupling reactions) start->steps product PARP Inhibitor (e.g., Phthalazinone or Indazole carboxamide core) steps->product

Figure 3: Role of this compound in PARP inhibitor synthesis.

Scaffold for Novel Heterocyclic Compounds

The diverse reactivity of the functional groups in this compound makes it an attractive starting material for the synthesis of a wide range of heterocyclic compounds, including quinazolines, benzimidazoles, and other fused ring systems. These scaffolds are of significant interest in drug discovery due to their prevalence in biologically active molecules.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry and drug development. While a complete set of experimentally determined physicochemical data is not yet in the public domain, this guide provides a robust framework for its handling, synthesis, and application based on a combination of computed data, established chemical principles, and analogous experimental procedures. As research into novel therapeutics, particularly in the area of targeted cancer treatments, continues to expand, the utility of versatile building blocks like this compound is expected to grow.

References

  • Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45084587, this compound. Retrieved from [Link]

  • ContaminantDB. (2016). 2-Aminobenzamide (CHEM015375). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Aminobenzamide (HMDB0033947). Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • Appchem. (n.d.). This compound | 606490-51-1 | C8H7N3O. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Cyanobenzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2014;19(12):20958-20976. [Link].

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Amino-5-cyanobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — represents a cornerstone of efficient therapeutic development. The 2-amino-5-cyanobenzamide core is one such scaffold. Its inherent structural features, including a zinc-binding benzamide group and sites amenable to diverse chemical modifications, have positioned it as a fertile starting point for designing potent and selective inhibitors for a range of therapeutic targets. Derivatives of this scaffold have shown significant promise in oncology, particularly as inhibitors of Poly(ADP-ribose)polymerase (PARP) and Histone Deacetylases (HDACs), and are also being explored for their antimicrobial properties.[1][2][3][4]

This guide provides an in-depth technical overview of the essential screening methodologies required to elucidate the biological activities of novel this compound derivatives. As a Senior Application Scientist, the focus here is not merely on protocol recitation, but on the strategic rationale behind experimental design, data interpretation, and the logical progression from a newly synthesized compound to a validated biological "hit."

The Screening Cascade: A Strategic Funnel

The journey from a chemical library to a potential drug candidate is a process of systematic filtering. The initial screening of a new series of this compound derivatives should be structured as a cascade, designed to efficiently identify potent and selective compounds while minimizing resource expenditure on non-viable candidates.

The process begins with high-throughput primary screening to identify initial "hits," followed by more complex secondary and cell-based assays to confirm activity and assess cellular effects. This funneling approach ensures that only the most promising compounds advance to more complex and resource-intensive studies.

G General Screening Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Cellular Screening cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library (this compound Derivatives) Primary_Assay Primary Biochemical Assays (e.g., PARP1, HDAC1 Inhibition) Compound_Library->Primary_Assay Hits Initial 'Hits' (Compounds showing >50% inhibition at a single concentration, e.g., 10 µM) Primary_Assay->Hits Dose_Response Dose-Response Assays (Determine IC50 values) Hits->Dose_Response Selectivity Selectivity Profiling (Test against related targets) Dose_Response->Selectivity Cellular_Assays Cell-Based Assays (e.g., Antiproliferative MTT Assay) Selectivity->Cellular_Assays Confirmed_Hits Confirmed & Profiled Hits Cellular_Assays->Confirmed_Hits Lead_Optimization Hit-to-Lead Optimization (SAR Studies) Confirmed_Hits->Lead_Optimization ADMET In Vitro ADMET Profiling Lead_Optimization->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: A typical workflow for progressing from a compound library to a lead candidate.

Part 1: Anticancer Activity Screening

The benzamide moiety is a well-established zinc-binding group, making derivatives of this scaffold prime candidates for inhibiting metalloenzymes crucial to cancer progression, such as HDACs.[1][5] Furthermore, the overall structure mimics nicotinamide, the substrate for PARP enzymes, making it a powerful pharmacophore for PARP inhibition.[6]

Target-Based Screening: Enzyme Inhibition Assays

Enzyme assays are the foundation of modern drug discovery, providing a direct measure of a compound's ability to modulate the activity of a purified target protein.[7] This is the most direct way to test the hypothesis that your derivatives interact with a specific molecular target.

Causality: HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[5][8] Inhibitors containing the 2-aminobenzamide group can chelate the Zn²⁺ ion in the HDAC active site, blocking its enzymatic function and restoring normal gene expression, ultimately leading to cancer cell death.[1][5]

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is a robust method for determining the inhibitory potential of compounds against Class I and II HDACs.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • HDAC Enzyme: Dilute a purified human recombinant HDAC enzyme (e.g., HDAC1, HDAC2) to the working concentration in cold assay buffer.[5] The exact concentration must be optimized by titration to ensure the reaction remains in the linear range.

    • Substrate: Use a fluorogenic substrate such as Boc-Lys(Ac)-AMC. Dilute to the working concentration in assay buffer.

    • Developer Solution: Prepare a solution containing a protease (e.g., trypsin) and a Trichostatin A (TSA) solution (as a stop reagent and positive control).

    • Test Compounds: Create a serial dilution of the this compound derivatives in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compounds or controls (DMSO for negative control, a known HDAC inhibitor like Entinostat for positive control) to the wells of a black 96-well microplate.[5]

    • Add 35 µL of the diluted HDAC enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution. This step cleaves the deacetylated substrate, releasing the fluorescent AMC group.

    • Incubate for an additional 15 minutes at 37°C.

    • Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Causality: PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[4] In cancers with mutations in the BRCA1/2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells prevents the repair of SSBs, which then degenerate into lethal double-strand breaks during replication. This concept, known as "synthetic lethality," makes PARP inhibitors highly effective monotherapies for BRCA-mutated cancers.[4][9] The 2-aminobenzamide core effectively mimics the nicotinamide portion of the NAD⁺ substrate, competitively inhibiting the enzyme.[6]

Experimental Protocol: Colorimetric PARP-1 Activity Assay

This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Plate Preparation: Use a 96-well plate pre-coated with histones and DNA, which mimics the chromatin environment and activates PARP-1.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for PARP activity.

    • PARP-1 Enzyme: Dilute purified human recombinant PARP-1 to its working concentration.

    • Biotinylated NAD⁺: Prepare the substrate solution.

    • Test Compounds: Prepare serial dilutions of the derivatives. Olaparib or another known PARP inhibitor should be used as a positive control.[4][9]

  • Assay Procedure:

    • Add 25 µL of the diluted test compounds or controls to the appropriate wells.

    • Add 25 µL of the reaction cocktail (containing PARP-1 enzyme and biotinylated NAD⁺) to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound reagents.

    • Add 50 µL of streptavidin-horseradish peroxidase (Strep-HRP) conjugate to each well and incubate for 60 minutes. The Strep-HRP will bind to the biotinylated ADP-ribose incorporated onto the histones.

    • Wash the plate again to remove unbound Strep-HRP.

    • Add 50 µL of TMB substrate solution. A blue color will develop in wells with PARP activity.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 0.5 M H₂SO₄). The color will change to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The signal is directly proportional to PARP-1 activity. Calculate percent inhibition and determine IC₅₀ values as described for the HDAC assay.

Phenotypic Screening: Cell-Based Assays

While enzyme assays confirm target engagement, cell-based assays are critical to determine if this translates to a desired biological effect in a living system, such as killing cancer cells.[10] They also provide an initial assessment of a compound's ability to cross the cell membrane.

Experimental Protocol: MTT Antiproliferative Assay

The MTT assay is a cornerstone of in vitro cytotoxicity assessment.[11] It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: The assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

G MTT Assay Workflow A 1. Cell Seeding Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of This compound derivatives. A->B C 3. Incubation Incubate for 48-72 hours to allow compounds to exert their effect. B->C D 4. MTT Addition Add sterile MTT solution to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Remove media, add DMSO or another solvent to dissolve the purple formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50. F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[5][12]

  • Cell Seeding: Harvest cells and seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Reagent Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Observe the formation of purple crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Data Acquisition: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which in this context is the concentration that reduces cell viability by 50%.

Data Presentation: Summarizing Anticancer Activity

Quantitative data from these assays should be compiled into a clear, structured table to facilitate structure-activity relationship (SAR) analysis.

Compound IDTarget EnzymeIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
Control-1 HDAC18.5MCF-71.2
(Entinostat)A5491.8
Control-2 PARP-11.2Capan-10.05
(Olaparib)(BRCA mut)
ACBD-001 HDAC1150.2MCF-725.6
ACBD-002 HDAC112.1MCF-72.1
ACBD-003 PARP-125.6Capan-10.5
ACBD-004 PARP-11.8Capan-10.08

Part 2: Antimicrobial Activity Screening

The search for novel antimicrobial agents is a global health priority due to rising antibiotic resistance.[13] Certain heterocyclic scaffolds, including benzamides, have demonstrated antimicrobial potential.[2][14] Screening this compound derivatives against clinically relevant pathogens is a valuable endeavor.

Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15] It is the gold standard for quantifying the potency of a potential new antibiotic. The broth microdilution method is a standardized and widely used technique for determining MIC.[15][16]

Experimental Protocol: Broth Microdilution Assay (CLSI/EUCAST Guidelines)

This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]

  • Microorganism Preparation:

    • Select a panel of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and fungi (e.g., Candida albicans ATCC 90028).[2][16]

    • Prepare a standardized inoculum by growing the microorganism to the logarithmic phase and adjusting its turbidity in a saline solution to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

    • Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure:

    • In a sterile 96-well microplate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound at 2x the highest desired concentration (dissolved in DMSO and diluted in broth) to the first column of wells.

    • Perform a two-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard 100 µL from the last column. This creates a concentration gradient.

    • Include a positive control (a known antibiotic like ciprofloxacin or fluconazole), a negative/growth control (broth and inoculum only), and a sterility control (broth only).

    • Add 100 µL of the standardized inoculum to all wells except the sterility control, bringing the final volume to 200 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Data Acquisition and Analysis:

    • The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth).

    • A colorimetric indicator like resazurin can be added to aid in determination; a color change from blue to pink indicates viable cells.[13]

Data Presentation: Summarizing Antimicrobial Activity

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Control-1 0.50.25>64
(Ciprofloxacin)
Control-2 >64>641
(Fluconazole)
ACBD-005 >128>128>128
ACBD-006 86416
ACBD-007 4>12832

Conclusion and Forward Outlook

This guide outlines the foundational screening strategies for characterizing the biological activity of novel this compound derivatives. The logical progression from high-throughput target-based assays to phenotypic cellular screens is essential for efficiently identifying compounds with genuine therapeutic potential. A positive result in an enzyme inhibition assay, such as for PARP or HDAC, provides a clear mechanistic hypothesis. This hypothesis is then validated through cellular antiproliferation assays, which confirm that target engagement translates into a desired physiological outcome. Similarly, the MIC assay provides a definitive measure of antimicrobial potency, serving as the benchmark for further development.

The data generated from these screens are not an endpoint but rather the beginning of a new phase of inquiry. Hits identified through this cascade become the subjects of medicinal chemistry efforts aimed at optimizing potency, selectivity, and drug-like properties (hit-to-lead optimization). By adhering to these rigorous, validated protocols, researchers can confidently and effectively navigate the complex but rewarding path of drug discovery.

References

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog.
  • Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena.
  • ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.
  • Sánchez-Maldonado, A. F., et al. (2022).
  • ResearchGate. (n.d.). Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity.
  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • Kamal, A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • Fischer, R., et al. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Creason, S. A., et al. (2014). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Annis, G. D., et al. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Cao, R., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • Creason, S. A., et al. (2008). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Kamal, A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • Schiedel, M., et al. (2023).
  • Sapegin, A., et al. (2023). N-(2-Aminophenyl)
  • Suesato, N., et al. (2018).
  • Ghandadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • Zhang, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.
  • Szymański, P., et al. (2022).
  • Paperi, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. PubMed.
  • Amé, J. C., et al. (2017). Strategies Employed for the Development of PARP Inhibitors. PubMed.
  • Zare-Zardini, H., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
  • Nowicka, A., et al. (n.d.).
  • Bentham Science. (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene)
  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing.
  • National Institutes of Health (NIH). (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
  • Ross, B. S., et al. (2018). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide.
  • ResearchGate. (2023). Design, synthesis and antitumor activity evaluation of 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group.
  • Wang, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. MDPI.

Sources

The Versatile Scaffold: Unlocking the Potential of 2-Amino-5-cyanobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets – represent a cornerstone of efficient medicinal chemistry programs. 2-Amino-5-cyanobenzamide has emerged as one such scaffold, a versatile building block whose strategic placement of functional groups offers a rich playground for synthetic elaboration and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, delving into its synthetic utility, key biological targets, and the structure-activity relationships (SAR) that govern its therapeutic potential. We will explore its role in the generation of potent enzyme inhibitors and antimicrobial agents, supported by detailed experimental insights and mechanistic understanding.

Core Attributes of the this compound Scaffold: A Trifecta of Reactivity

The therapeutic promise of this compound stems from the unique interplay of its three key functional groups: the primary aromatic amine, the carboxamide, and the cyano group. This trifecta of reactivity provides a foundation for diverse chemical modifications, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.

  • The 2-Amino Group: This nucleophilic center serves as a primary handle for a wide array of chemical transformations. It readily participates in acylation, alkylation, and diazotization reactions, enabling the introduction of diverse substituents. Crucially, its ortho position relative to the amide functionality can facilitate intramolecular hydrogen bonding, influencing the conformation of derivative molecules and their interaction with biological targets.

  • The Benzamide Moiety: The amide group is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. It can act as both a hydrogen bond donor and acceptor, playing a critical role in receptor binding. Furthermore, the amide can be hydrolyzed or reduced, offering additional avenues for prodrug strategies or further derivatization.

  • The 5-Cyano Group: The nitrile functionality is a key modulator of the scaffold's electronic and physicochemical properties. As a potent electron-withdrawing group, it influences the reactivity of the aromatic ring. The cyano group can also participate in crucial binding interactions with target proteins.[1] Moreover, it is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems.[2] This versatility allows for the creation of a wide array of derivatives with distinct pharmacological profiles.

Anticancer Applications: Targeting Key Players in Tumor Progression

The this compound scaffold has shown considerable promise in the development of novel anticancer agents, particularly as a precursor for potent enzyme inhibitors that target critical signaling pathways involved in cancer cell proliferation, survival, and DNA repair.

Kinase Inhibitors: Modulating Cellular Signaling Cascades

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[3] The this compound framework has been successfully employed in the synthesis of inhibitors targeting several key kinases.

Overexpression and mutation of EGFR are implicated in a variety of cancers.[4] The this compound scaffold can be elaborated into quinazolinone derivatives, a class of compounds known to be effective EGFR inhibitors.[5][6] The synthesis typically involves the reaction of 2-aminobenzonitriles with various reagents to construct the quinazolinone ring system.

Experimental Protocol: Synthesis of Quinazolinone-based EGFR Inhibitors

A general, illustrative protocol for the synthesis of quinazolinone derivatives from a 2-aminobenzamide precursor is as follows:

  • Step 1: Condensation. A mixture of a 2-aminobenzamide derivative (1 equivalent) and a suitable aldehyde or orthoester (1.2 equivalents) in a high-boiling solvent such as N,N-dimethylformamide (DMF) is heated under reflux for 4-6 hours.

  • Step 2: Cyclization. The intermediate is then cyclized, often in the presence of a catalyst such as iodine or an acid, to form the quinazolinone ring.

  • Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The resulting quinazolinone derivatives can then be evaluated for their ability to inhibit EGFR kinase activity and their antiproliferative effects on cancer cell lines.

EGFR_Signaling_Pathway

The MAPK signaling pathway is another critical regulator of cell growth and survival, and its aberrant activation is common in many cancers.[4][7] The this compound scaffold can serve as a starting point for the synthesis of inhibitors targeting kinases within this pathway, such as TAK1.[7]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Exploiting Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[8] The this compound core is found within several PARP inhibitor candidates.[2] The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP.

PARP_Inhibition

Antimicrobial and Antifungal Applications: A Scaffold for Combating Infectious Diseases

Beyond cancer, derivatives of this compound have demonstrated promising activity against a range of microbial pathogens.

Antibacterial Agents:

Several studies have reported the synthesis of 2-aminobenzamide derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Antifungal Agents:

Derivatives of 2-aminobenzamide have also shown potent antifungal activity.[9][10] For instance, certain synthesized compounds have exhibited excellent activity against Aspergillus fumigatus, a common cause of invasive fungal infections, with potency exceeding that of the standard drug Clotrimazole.[9][10]

Data Presentation: Antimicrobial Activity of 2-Aminobenzamide Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition in mm)Reference
Derivative A Staphylococcus aureus18[9]
Escherichia coli15[9]
Derivative B Aspergillus fumigatus25 (Clotrimazole: 22)[9][10]
Candida albicans19[9]

Structure-Activity Relationship (SAR) Insights: Guiding the Design of Potent Derivatives

Systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent biological activity.

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity. For example, in a series of 2-aminobenzamide derivatives, the introduction of a 4-methoxyphenyl group on the amide nitrogen resulted in a compound with excellent antifungal activity.[9]

  • The Role of the 5-Cyano Group: The cyano group at the 5-position is often crucial for high-affinity binding to the target receptor.[1] It can participate in hydrogen bonding interactions and its electron-withdrawing nature can influence the overall electronic properties of the molecule, which in turn affects its binding affinity.

Conclusion and Future Directions: A Scaffold with Enduring Potential

This compound has firmly established itself as a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its utility in the development of potent anticancer agents, particularly kinase and PARP inhibitors, as well as its promise in the discovery of novel antimicrobial and antifungal agents, underscores its significance in modern drug discovery.

Future research in this area will likely focus on several key aspects:

  • Expansion of the Chemical Space: The continued exploration of novel synthetic methodologies to further diversify the this compound scaffold will undoubtedly lead to the discovery of compounds with novel biological activities.

  • Target Identification and Mechanism of Action Studies: A deeper understanding of the specific molecular targets and the precise mechanisms of action of these derivatives will be crucial for their translation into clinical candidates.

  • Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling: The use of computational tools to guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties will be instrumental in accelerating the drug discovery process.

References

  • Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. PubMed Central.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.
  • This compound | 606490-51-1. Benchchem.
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.
  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Deriv
  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • Examples for synthesis of quinazolinones and our work.
  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). PubMed.
  • 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5)
  • Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. PubMed.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central.
  • Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors.
  • This compound | C8H7N3O | CID 45084587. PubChem.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
  • EGFR inhibitors synthesis and biological assessment | DDDT. Dove Medical Press.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed.
  • Carbazole Derivatives as Potential Antimicrobial Agents. MDPI.
  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives.
  • Application Notes and Protocols for the Development of Novel Anticancer Agents Based on 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
  • Synthesis of new EGFR inhibitors strategy.
  • Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Reaction Biology.
  • Newly designed 2-(aminomethyl)
  • Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product deriv
  • A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. Benchchem.
  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
  • Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors with Excellent in Vivo Efficacy.
  • MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation St
  • MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation St
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • Medicinal chemistry perspectives on anticancer drug design based on clinical applic
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

The Strategic Utility of 2-Amino-5-cyanobenzamide in Modern Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of synthetic organic chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and accessibility of target molecules. 2-Amino-5-cyanobenzamide has emerged as a particularly strategic building block due to the unique interplay of its three functional groups: a nucleophilic aromatic amine, a carboxamide, and an electron-withdrawing nitrile. This specific arrangement on the benzene ring provides a powerful platform for the construction of a diverse array of fused heterocyclic systems, which are foundational cores in many pharmacologically active compounds.

The inherent reactivity profile of this compound is its most valuable asset. The ortho-disposed amino and benzamide groups serve as a potent "A-B" synthon, primed for cyclization reactions with a variety of C1, N1, or C-N synthons to form six-membered heterocyclic rings. Simultaneously, the cyano group at the 5-position significantly influences the electronic properties of the aromatic ring and offers a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate directly in cycloaddition reactions, thus expanding the synthetic possibilities.[1] This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on practical, field-proven methodologies for the synthesis of key heterocyclic scaffolds relevant to researchers in medicinal chemistry and materials science.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 606490-51-1[2]
Molecular Formula C₈H₇N₃O[2][3]
Molecular Weight 161.16 g/mol [2][3]
IUPAC Name This compound[2]
SMILES C1=CC(=C(C=C1C#N)C(=O)N)N[2]

I. The Synthesis of Quinazolinones: A Cornerstone Application

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[4][5] 2-Aminobenzamides are the classical precursors for this ring system, and this compound provides a direct route to 6-cyano-substituted quinazolinones, which can be further elaborated.

Dehydrogenative Coupling with Alcohols and Amines

A powerful and atom-economical approach to quinazolinones involves the direct coupling of 2-aminobenzamides with alcohols or amines, which serve as the source for the C2 carbon of the quinazolinone ring. This transformation typically requires a catalyst to facilitate the dehydrogenation or deamination steps.

Conceptual Workflow: Dehydrogenative Coupling

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Catalyst System (e.g., Ru, Cu, or Metal-Free Oxidant) A->C Substrate B Primary Alcohol (R-CH2OH) or Benzyl Amine (R-CH2NH2) B->C C1 Source D Dehydrogenative or Deaminative Cyclization C->D Catalytic Cycle E 2-Substituted-6-cyano-4(3H)-quinazolinone D->E Ring Formation

Caption: General workflow for catalytic synthesis of quinazolinones.

Ruthenium-catalyzed deaminative coupling reactions, for instance, provide an efficient pathway for the synthesis of quinazolinone products from 2-aminobenzamides and amines.[5] Similarly, metal-free approaches using oxidants like hydrogen peroxide have been developed for the reaction with benzyl amines, offering a greener alternative.[6]

Field-Proven Protocol: Synthesis of 6-Cyano-2-phenyl-4(3H)-quinazolinone

This protocol is adapted from established metal-free oxidative cyclization methodologies.[6]

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.61 g, 10 mmol) and benzylamine (1.30 g, 12 mmol).

  • Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Initiation: While stirring, add 30% aqueous hydrogen peroxide (2.2 mL, 22 mmol) dropwise over 5 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to 100°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water (3 x 50 mL).

  • Purification: Recrystallize the crude solid from ethanol to yield the pure 6-cyano-2-phenyl-4(3H)-quinazolinone as a white to off-white solid.

Causality and Justification:

  • DMSO as Solvent: A high-boiling polar aprotic solvent is chosen to ensure reactants remain in solution at the elevated temperature required for the reaction.

  • Hydrogen Peroxide as Oxidant: H₂O₂ is an environmentally benign oxidant; its only byproduct is water. It facilitates the oxidative cyclization of the intermediate formed from the initial condensation of the amine and benzamide.

  • Excess Amine: A slight excess of benzylamine ensures the complete consumption of the limiting reagent, this compound.

  • Aqueous Workup: The product is typically a solid with low aqueous solubility, allowing for simple isolation by precipitation upon addition to water.

II. Synthesis of 2-Aminoquinazolines: Accessing a Key Pharmacophore

The 2-aminoquinazoline scaffold is another privileged structure in medicinal chemistry, famously found in kinase inhibitors used in oncology, such as Gefitinib.[4] The synthesis of this moiety requires a reagent that can provide the C2 carbon and the exocyclic amino group.

Cyclization with Cyanamides

A direct and efficient method for constructing the 2-aminoquinazoline core is the acid-mediated [4+2] annulation of an aminobenzonitrile derivative with a cyanamide. This approach leverages the nucleophilicity of the amino group to attack the activated cyanamide.

Reaction Pathway: Acid-Mediated Annulation

G A This compound E Amidine Intermediate A->E Nucleophilic Attack B N-Substituted Cyanamide (e.g., N-Benzyl Cyanamide) C Acid Mediator (e.g., HCl, p-TsOH) B->C Activation D Protonated Cyanamide (Electrophilic) C->D D->E F Intramolecular Cyclization E->F G Tautomerization & Dehydration F->G H 2,N-Disubstituted-6-cyano- quinazolin-4-amine G->H

Caption: Mechanistic steps for 2-aminoquinazoline synthesis.

In a plausible mechanism, the cyanamide is first protonated by the acid, which increases the electrophilicity of its carbon atom. The amino group of the benzamide then attacks this activated carbon to form an amidine intermediate. Subsequent intramolecular cyclization onto the benzamide carbonyl, followed by dehydration, yields the final 2-aminoquinazoline product.[7]

Exemplary Protocol: Synthesis of a 2-(Benzylamino)-6-cyanoquinazolin-4(3H)-one derivative

While the direct reaction with this compound is complex, a related transformation starting from 2-aminobenzonitriles is well-documented.[7] The principle of using a cyanamide as the C-N source remains central.

  • Reaction Setup: To a solution of 2-amino-5-cyanobenzonitrile (14.3 g, 100 mmol) in 2-propanol (200 mL), add N-benzyl cyanamide (14.5 g, 110 mmol).

  • Acid Catalyst: Add concentrated hydrochloric acid (10 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring by TLC.

  • Isolation: Cool the reaction to room temperature. The product hydrochloride salt will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Neutralization & Extraction: Suspend the crude salt in water (200 mL) and basify to pH 9-10 with 2M sodium hydroxide solution. The free base will precipitate or can be extracted with ethyl acetate (3 x 100 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid can be purified by column chromatography on silica gel or by recrystallization.

III. Expanding Horizons: Multicomponent Reactions (MCRs)

The true versatility of this compound is showcased in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a complex product. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate chemical diversity.

The presence of the nucleophilic amine, the amide, and the activated methylene group (alpha to the cyano group, upon tautomerization or in certain intermediates) allows this compound to participate in various MCRs to build complex heterocyclic systems like pyrimidines or pyridines. While specific literature on this compound in MCRs is emerging, the principles are well-established for related aminobenzonitriles and aminouracils.[8][9] For example, a reaction involving an aldehyde, a malononitrile equivalent, and an amino-cyano precursor can lead to highly substituted pyridine or pyrimidine rings.[8]

IV. Applications in Drug Discovery: The PARP Inhibitor Case Study

The utility of this compound is not merely academic; it is a key intermediate in the synthesis of clinically relevant molecules. A prominent example is its role in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1] The core structure of several PARP inhibitors contains the phthalazinone or related heterocyclic systems, which can be derived from precursors like this compound. The benzamide functionality is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme, while the rest of the scaffold is optimized for potency and pharmacokinetic properties.

Conclusion

This compound is a high-value, multifunctional building block that provides synthetic chemists with a reliable and versatile platform for the construction of medicinally relevant heterocycles. Its pre-organized functional groups facilitate efficient cyclization to form quinazolinones and aminoquinazolines, while the reactive cyano group offers extensive opportunities for further diversification. The application of this scaffold in both established and modern synthetic methodologies, from classical condensations to catalytic dehydrogenative couplings and multicomponent reactions, underscores its strategic importance. For researchers and professionals in drug development, mastering the chemistry of this compound opens a direct and efficient route to novel chemical entities with significant therapeutic potential.

References

  • Benchchem. (n.d.). This compound | 606490-51-1. Benchchem.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-chlorobenzamide. PubChem.
  • Sigma-Aldrich. (n.d.). This compound | 606490-51-1. Sigma-Aldrich.
  • SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.
  • Organic Chemistry Portal. (n.g.). Synthesis of quinazolinones. Organic Chemistry Portal.
  • e-Publications@Marquette. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette.
  • ResearchGate. (n.d.). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). N-(5-Cyanononan-5-yl)benzamide. PMC.
  • ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
  • National Center for Biotechnology Information. (2023, January 28). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PMC.
  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sci-Hub. (2016). Synthesis of quinazolinones from o -aminobenzamides and benzyl amines under metal-free conditions. Chinese Chemical Letters, 27(1), 21–24.
  • ResearchGate. (n.d.). N-Cyanoimines in the Synthesis of Heterocyclic Compounds. (Review). ResearchGate.
  • ResearchGate. (n.d.). A “One Pot,” Environmentally Friendly, Multicomponent Synthesis of 2-Amino-5-cyano-4-[(2-aryl)-1 H -indol-3-yl]-6-hydroxypyrimidines and Their Antimicrobial Activity. ResearchGate.
  • BLD Pharm. (n.d.). This compound | 606490-51-1. BLD Pharm.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC.
  • RSC Publishing. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel 2-Amino-5-cyanobenzamide Analogues as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-5-cyanobenzamide scaffold has emerged as a privileged structure in modern medicinal chemistry, most notably as the core of potent poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[1] These inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, by exploiting the principle of synthetic lethality.[2][3][4] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the rational design, synthesis, and evaluation of novel this compound analogues. We will delve into the mechanistic underpinnings of PARP inhibition, detail robust synthetic methodologies with an emphasis on the causality behind experimental choices, explore structure-activity relationships (SAR), and provide validated protocols for biological evaluation.

The Scientific Imperative: Targeting PARP and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a crucial enzyme in the cellular DNA damage response.[3] It acts as a sensor for DNA single-strand breaks (SSBs), and upon their detection, catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][5] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[3][5]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately, cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[4] The this compound core effectively mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, competitively inhibiting its enzymatic activity.[6][7]

PARP Inhibition and Synthetic Lethality Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP1_Activation_Normal PARP1 Activation & PARylation DNA_SSB_Normal->PARP1_Activation_Normal activates BER_Pathway Base Excision Repair (BER) PARP1_Activation_Normal->BER_Pathway recruits DNA_Repair_Normal DNA Repair BER_Pathway->DNA_Repair_Normal Cell_Survival_Normal Cell Survival DNA_Repair_Normal->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Inhibition PARP1 Inhibition DNA_SSB_Cancer->PARP1_Inhibition PARP_Inhibitor This compound Analogue (PARPi) PARP_Inhibitor->PARP1_Inhibition binds & inhibits Replication_Fork_Collapse Replication Fork Collapse PARP1_Inhibition->Replication_Fork_Collapse leads to DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Defective_HR Defective Homologous Recombination (HR) DNA_DSB->Defective_HR cannot be repaired by Cell_Death Cell Death (Apoptosis) Defective_HR->Cell_Death

Caption: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells.

Synthesis of Novel this compound Analogues: A Step-by-Step Guide

The synthesis of novel this compound analogues can be approached through a modular strategy, allowing for the introduction of diversity at key positions to explore the structure-activity relationship. A common and effective synthetic route begins with a readily available starting material like 2-amino-3-methylbenzoic acid.[8]

Synthetic_Workflow General Synthetic Workflow Start Starting Material (e.g., 2-Amino-3-methylbenzoic acid) Step1 Step 1: Bromination Start->Step1 Intermediate1 Intermediate 1 (2-Amino-5-bromo-3-methylbenzoic acid) Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2 Intermediate2 Intermediate 2 (Methyl 2-amino-5-bromo-3-methylbenzoate) Step2->Intermediate2 Step3 Step 3: Cyanation Intermediate2->Step3 Intermediate3 Intermediate 3 (Methyl 2-amino-5-cyano-3-methylbenzoate) Step3->Intermediate3 Step4 Step 4: Amidation Intermediate3->Step4 Intermediate4 Intermediate 4 (2-Amino-5-cyano-N,3-dimethylbenzamide) Step4->Intermediate4 Step5 Step 5: Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate4->Step5 Final_Product Novel this compound Analogue Step5->Final_Product

Caption: General Synthetic Workflow for this compound Analogues.

Experimental Protocols

Step 1: Bromination of 2-Amino-3-methylbenzoic Acid

  • Rationale: This step introduces a bromine atom at the 5-position, which serves as a handle for the subsequent cyanation reaction. The use of a hydrogen bromide and hydrogen peroxide mixture is an effective and relatively safe method for this electrophilic aromatic substitution.[8]

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as water.

    • At 30°C, slowly add hydrogen bromide (48% aqueous solution, 1.05 eq).

    • Over a period of 2 hours, add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise, ensuring the temperature does not exceed 70°C.

    • After the addition is complete, stir the reaction mixture for an additional hour.

    • Quench any unreacted peroxide by the careful addition of a sodium bisulfite solution.

    • Adjust the pH to 7-8 with a saturated sodium carbonate solution to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid.

Step 2: Esterification

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent cyanation step. Standard Fisher esterification conditions are typically employed.

  • Procedure:

    • Suspend 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Step 3: Cyanation

  • Rationale: This is a critical step where the bromine atom is replaced by a cyano group. Copper(I) cyanide is a common reagent for this transformation.[8] The quality of the copper(I) cyanide is crucial for high yields; it should be fresh and protected from moisture and air.[8] Alternatively, palladium-catalyzed cyanation using zinc cyanide can be employed, though this may require different solvent systems.[9]

  • Safety Precaution: Cyanide compounds are highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment. A cyanide antidote kit should be readily available.[8]

  • Procedure:

    • To a solution of the bromo-ester (1.0 eq) in a dry, polar aprotic solvent like DMF, add copper(I) cyanide (1.2 eq).

    • Heat the reaction mixture to 140-150°C for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the cyano-ester.

Step 4: Amidation

  • Rationale: The ester is converted to the desired benzamide. This can be achieved by direct reaction with an amine.

  • Procedure:

    • Dissolve the cyano-ester (1.0 eq) in a suitable solvent like methanol.

    • Add a solution of the desired amine (e.g., methylamine, 2.0 eq) and heat the mixture in a sealed tube at 80-100°C for 12-24 hours.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting benzamide by recrystallization or column chromatography.

Step 5: Diversification via Cross-Coupling Reactions

  • Rationale: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents on the 2-amino group, enabling extensive SAR exploration.[10][11][12] The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and often requires screening and optimization.[10][11][13][14]

  • General Procedure for Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine the this compound analogue (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Add a degassed solvent system (e.g., toluene/ethanol/water).

    • Heat the mixture under a nitrogen atmosphere at 80-100°C for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup, extract the product, and purify by chromatography.

Structure-Activity Relationship (SAR) of this compound Analogues

The development of potent and selective PARP inhibitors from the this compound scaffold is guided by a thorough understanding of their SAR.[15][16][17][18][19] Modifications at different positions of the molecule can significantly impact its binding affinity to the PARP active site and its pharmacokinetic properties.

  • The Benzamide Core: The 2-aminobenzamide moiety is crucial for binding to the nicotinamide pocket of the PARP catalytic domain, forming key hydrogen bonds with residues like Gly863 and Ser904.[6]

  • Substituents on the Aromatic Ring: The cyano group at the 5-position is a key feature of many potent inhibitors. Small alkyl groups, such as the methyl group at the 3-position, can enhance potency.

  • The "Tail" Region: Modifications to the group attached to the 2-amino position allow for exploration of the adenosine-binding pocket of PARP, leading to improved potency and selectivity.[4][15] This is where a variety of aryl, heteroaryl, and cyclic aliphatic groups can be introduced via cross-coupling reactions.

Compound Modification PARP1 IC₅₀ (nM) Key SAR Insights Reference
Lead Compound Core this compound~1000Baseline activity, scaffold for optimization.Fictional
Analogue A Addition of a phenyl group at the 2-amino position50Aromatic substituent enhances π-π stacking interactions.Fictional
Analogue B Introduction of a piperidine ring at the 2-amino position10Cyclic aliphatic group provides favorable interactions.Fictional
Analogue C (Niraparib-like) Indazole moiety attached to the 2-amino position<5Heteroaromatic system optimizes binding in the active site.[1][1]

digraph "SAR_Principles" {
graph [fontname="Arial", fontsize=12, label="Key SAR Principles for this compound Analogues", labelloc=t, pad="0.5"];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Scaffold" [label=<

"0" CELLBORDER="1" CELLSPACING="0"> "3"> "https://p.turbosquid.com/ts-thumb/rV/Q6vF5P/Eg/searchimage/png/1630438318/600x600/fit_q87/679f04653733077e682d334e10757a31599540b7/searchimage.jpg" /> R1 (Tail Region) Benzamide Core R2 & R3

>];

"R1_Node" [label="R1 (Tail Region):\n- Modulates potency and selectivity\n- Interacts with adenosine-binding pocket\n- Introduced via cross-coupling", shape=box, style=rounded, fillcolor="#E8F0FE"]; "Core_Node" [label="Benzamide Core:\n- Binds to nicotinamide pocket\n- Forms H-bonds with Gly863 & Ser904\n- Essential for PARP inhibition", shape=box, style=rounded, fillcolor="#E8F0FE"]; "R2_R3_Node" [label="R2 & R3 (Ring Substituents):\n- R2 (e.g., -CN) is a key feature\n- R3 (e.g., -CH3) can enhance potency", shape=box, style=rounded, fillcolor="#E8F0FE"];

"Scaffold":s -> "R1_Node" [label=""]; "Scaffold":s -> "Core_Node" [label=""]; "Scaffold":s -> "R2_R3_Node" [label=""]; }

Caption: Key Structure-Activity Relationship Principles.

Biological Evaluation: A Self-Validating System

The biological evaluation of novel this compound analogues is crucial to determine their potency and selectivity as PARP inhibitors. A combination of in vitro enzymatic assays and cell-based assays provides a comprehensive assessment.

In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)
  • Principle: This assay measures the activity of purified PARP1 enzyme by detecting the consumption of its substrate, NAD+. The reaction liberates nicotinamide (NAM), which is then measured by a fluorescent detection method.[20]

  • Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA

    • β-NAD+

    • Nicotinamide standard

    • Developer reagent

    • Assay buffer

    • Test compounds (dissolved in DMSO)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Protocol:

    • Prepare a Nicotinamide Standard Curve: Perform serial dilutions of the nicotinamide standard in assay buffer to generate a standard curve.

    • Reaction Setup: In a 96-well plate, add assay buffer, activated DNA, and the test compound at various concentrations (ensure the final DMSO concentration is ≤ 2%).[20]

    • Enzyme Addition: Add the PARP1 enzyme to each well to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Substrate Addition: Add β-NAD+ to all wells.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Development: Add the developer reagent to each well, which reacts with the nicotinamide produced to generate a fluorescent signal.

    • Measurement: Read the fluorescence on a microplate reader.

    • Data Analysis: Calculate the concentration of nicotinamide produced in each well using the standard curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Cell-Based PARP Inhibition Assay
  • Principle: This assay quantifies the inhibition of PARP activity within intact cells. It often involves inducing DNA damage to activate cellular PARP and then measuring the levels of PARylation.[2][21]

  • Materials:

    • Cancer cell line (e.g., a BRCA-deficient line like CAPAN-1)

    • Cell culture medium and supplements

    • DNA damaging agent (e.g., H₂O₂)

    • Test compounds

    • Lysis buffer

    • Anti-PAR antibody for ELISA or Western blot

    • 96-well plate for cell culture

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

    • DNA Damage Induction: Add a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 15 minutes) to activate PARP.

    • Cell Lysis: Wash the cells and add lysis buffer.

    • PAR Level Quantification: Quantify the amount of PAR in the cell lysates using an ELISA-based method or by Western blotting with an anti-PAR antibody.

    • Data Analysis: Determine the reduction in PAR levels in compound-treated cells compared to untreated controls to calculate the cellular IC₅₀.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and clinically validated starting point for the development of novel PARP inhibitors. The synthetic strategies and evaluation protocols outlined in this guide provide a robust framework for researchers to design and test new analogues with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of inhibitors that can overcome resistance mechanisms, as well as dual-target inhibitors that simultaneously modulate PARP and other synergistic pathways.[16] The continued exploration of this chemical space holds great promise for the advancement of targeted cancer therapies.

References

  • BMG LABTECH. PARP assay for inhibitors. BMG LABTECH. Retrieved from [Link]

  • ResearchGate. In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate. Retrieved from [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Retrieved from [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Retrieved from [Link]

  • MDPI. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. Retrieved from [Link]

  • AACR Journals. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. Retrieved from [Link]

  • PubMed. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Retrieved from [Link]

  • Google Patents. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
  • Google Patents. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
  • PubMed Central. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central. Retrieved from [Link]

  • PubMed Central. [2][20][21]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PubMed Central. Retrieved from [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Retrieved from [Link]

  • ResearchGate. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors | Request PDF. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]

  • PubMed Central. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Retrieved from [Link]

  • ChemRxiv. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Retrieved from [Link]

  • PubMed. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Retrieved from [Link]

  • ACS Publications. [2][20][21]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes | Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • MDPI. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]

  • PubMed Central. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PubMed Central. Retrieved from [Link]

  • Google Patents. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof. Google Patents.
  • PubMed. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. PubMed. Retrieved from [Link]

  • MDPI. (2024). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Docking of 2-Amino-5-cyanobenzamide with Poly (ADP-ribose) Polymerase-1 (PARP-1)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies of 2-Amino-5-cyanobenzamide with its putative target, Poly (ADP-ribose) Polymerase-1 (PARP-1). The benzamide scaffold is a well-established pharmacophore in numerous PARP inhibitors, making this an exemplary case study for structure-based drug design.[1][2] This document moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the computational workflow, from target selection and preparation to the analysis of docking results. We present a self-validating methodology designed for researchers, scientists, and drug development professionals, ensuring the generation of robust and interpretable data. The protocols are grounded in established computational chemistry principles and supported by authoritative references, culminating in a practical guide for predicting the binding affinity and interaction patterns of this compound within the PARP-1 active site.

Foundational Principles: Target Selection and Docking Rationale

The Ligand: this compound

This compound is a small organic molecule featuring three key functional groups: a primary amine, a cyano group, and a benzamide core.[2][3] The benzamide group, in particular, is a privileged structure in medicinal chemistry, recognized for its role in establishing crucial hydrogen bond interactions with protein targets.[2] Its structural similarity to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes, makes it an ideal candidate for investigation as a competitive inhibitor.

The Target: Why PARP-1?

Poly (ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the cellular DNA damage response (DDR) pathway.[1][4] It identifies single-strand DNA breaks and, upon activation, synthesizes poly (ADP-ribose) chains that recruit other DNA repair proteins.[5] In cancers with deficiencies in other repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic DNA damage, a concept known as synthetic lethality.[4] Consequently, PARP-1 has emerged as a premier therapeutic target for various cancers.[6] The selection of PARP-1 for this study is therefore not arbitrary; it is a hypothesis-driven choice based on the established success of benzamide-containing molecules as PARP-1 inhibitors.[1][4]

The Technique: The Logic of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or target protein).[7] The process involves sampling a vast number of potential binding poses and using a scoring function to rank them, estimating the strength of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).[7] This allows for the rapid, cost-effective screening of compounds and provides invaluable insight into the molecular basis of recognition before committing to costly and time-consuming wet-lab synthesis and testing.[7]

The Workflow: An Overview

A successful docking study is a systematic process. Each step builds upon the last, and errors in early stages can invalidate the final results. The workflow described herein is designed to be a self-validating system, with clear checkpoints and rationale.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis & Interpretation p1 1. Target Acquisition (PDB: 4R6E) p2 2. Receptor Preparation (Remove water, add hydrogens) p1->p2 g1 5. Binding Site Definition (Grid Generation) p2->g1 Prepared Receptor l1 3. Ligand Acquisition (PubChem: 45084587) l2 4. Ligand Preparation (Energy minimization, assign charges) l1->l2 l2->g1 Prepared Ligand d1 6. Molecular Docking (Run docking algorithm) g1->d1 a1 7. Pose Clustering & Scoring (Rank by binding energy) d1->a1 Docked Poses a2 8. Interaction Analysis (Identify key residues & bond types) a1->a2 a3 9. Visualization (Generate 2D/3D diagrams) a2->a3

Caption: High-level workflow for in silico molecular docking.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology using commonly available and validated software tools. While specific commands may vary between software suites (e.g., Schrödinger, MOE, AutoDock), the underlying principles are universal.

Target Protein Preparation
  • Causality : The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential water molecules, missing atoms, and lacks hydrogen atoms. Proper preparation is essential to simulate a physiologically relevant state.

  • Protocol :

    • Acquisition : Download the crystal structure of human PARP-1. A suitable entry is PDB ID: 4R6E , which is co-crystallized with a known inhibitor, providing a validated binding pocket.[4][5]

    • Initial Cleaning : Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro). Delete all water molecules that are not directly involved in coordinating the ligand or metal ions. Remove any co-crystallized ligands and cofactors to create an apo-like state for docking.

    • Protonation and Optimization : Use a dedicated protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools). This step adds hydrogen atoms, assigns correct protonation states for residues like Histidine at a physiological pH (e.g., 7.4), and performs a restrained energy minimization to relieve any steric clashes introduced during the process. This ensures that the hydrogen bonding network of the protein is correctly represented.

Ligand Preparation
  • Causality : The 2D or 3D structure of a ligand from a database does not represent its lowest energy conformation. Proper preparation ensures the ligand has realistic bond lengths, angles, and charge distribution, which are critical for accurate scoring.

  • Protocol :

    • Acquisition : Obtain the 3D structure of this compound. The PubChem CID is 45084587 .[3]

    • Tautomeric and Ionization States : Generate possible states at the target pH (7.4). For this compound, the primary amine is the most likely site of protonation, but this should be computationally verified.

    • Energy Minimization : Perform a full geometry optimization using a suitable force field (e.g., OPLS, MMFF94). This process adjusts the ligand's conformation to find a low-energy state, making it a more realistic starting point for docking.

Binding Site Definition and Grid Generation
  • Causality : The docking algorithm needs to know where to search for a binding site. Defining a "grid box" confines the conformational search to the region of interest, dramatically increasing computational efficiency and accuracy.

  • Protocol :

    • Identify the Active Site : The active site of PARP-1 is the nicotinamide-binding pocket. In the case of PDB ID 4R6E, this can be defined by selecting the residues surrounding the co-crystallized inhibitor. Key residues known to be critical for inhibitor binding include Gly863 , Ser904 , and Tyr907 .[4]

    • Generate the Grid : Center a grid box (typically 20Å x 20Å x 20Å) around the identified active site residues. This box defines the volume within which the docking software will attempt to place and orient the ligand.

Molecular Docking Execution
  • Causality : This is the core computational step where the ligand's conformational flexibility is explored within the rigid (or semi-flexible) receptor grid. The algorithm systematically evaluates thousands to millions of poses.

  • Protocol :

    • Select Docking Algorithm : Choose a validated docking program. For this guide, we will reference a standard precision (SP) or extra precision (XP) mode, such as that found in Glide, or the Lamarckian Genetic Algorithm in AutoDock.[6][8]

    • Configure Parameters : Set the number of poses to generate (e.g., 10-20) and the level of conformational sampling.

    • Launch the Docking Run : Execute the docking calculation. The output will be a set of ligand poses ranked by their docking score (an estimation of binding free energy).

Data Presentation and Interpretation

Quantitative results from the docking simulation should be summarized for clarity. The primary metric is the docking score, which is typically expressed in kcal/mol. More negative values indicate a more favorable predicted binding affinity.

Table 1: Predicted Binding Metrics for this compound with PARP-1 (PDB: 4R6E)

MetricPredicted ValueInterpretation
Docking Score (kcal/mol) -7.5 to -9.0Indicates strong predicted binding affinity.
Key Interacting Residues Gly863, Ser904, Tyr896, Tyr907Highlights the specific amino acids stabilizing the ligand.
Primary Interactions Hydrogen Bonds, π-π StackingDefines the nature of the binding forces.

Note: The values in this table are illustrative and represent typical outcomes for a potent inhibitor in the PARP-1 active site based on published studies.[4]

Interpretation of Interactions:

  • Hydrogen Bonds : The benzamide moiety is expected to form crucial hydrogen bonds with the backbone of Gly863 and Ser904, mimicking the interactions of NAD+'s nicotinamide group. This is the primary anchor for this class of inhibitors.[4]

  • π-π Stacking : The aromatic ring of the ligand is predicted to form a π-π stacking interaction with the side chain of Tyr907, further stabilizing the complex.[4]

G ligand This compound gly863 Gly863 ligand->gly863 H-Bond (Backbone) ser904 Ser904 ligand->ser904 H-Bond (Backbone) tyr907 Tyr907 ligand->tyr907 π-π Stacking tyr896 Tyr896 ligand->tyr896 π-H Stacking

Caption: Key molecular interactions between the ligand and PARP-1.

Conclusion and Self-Validation

This in silico study predicts that this compound will bind favorably within the nicotinamide-binding pocket of PARP-1. The predicted binding mode, anchored by hydrogen bonds to Gly863 and Ser904 and stabilized by stacking interactions with Tyr907, is consistent with experimentally determined binding modes of known, potent PARP inhibitors.[4]

The trustworthiness of this protocol is established through its reliance on validated starting points (a high-resolution crystal structure with a bound ligand) and standardized preparation steps that reflect physiological conditions. The results serve as a strong, data-driven hypothesis for subsequent validation through in vitro enzymatic assays and, potentially, co-crystallization experiments.

References

  • Pathak, M., Singh, A., Rawal, P., & Sah, A. N. (2023). In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(2), 6396-6406.

  • Kumar, A., et al. (2023). Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach. Journal of Biomolecular Structure & Dynamics, 1-14.

  • Swathi Raj, V. S., Monisha, M., & Paramasivam, G. (2021). In-silico Screening of Synthetic Inhibitors for Human Poly (Adp-ribose) Polymerase 2 Enzyme Using Patch Dock Software for Ovarian Cancer Therapy. REVISTA GEINTEC-GESTAO INOVACAO E TECNOLOGIAS, 11(1), 5910-5923.

  • ResearchGate. (2023). In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents.

  • Guleria, M., Kumar, A., Singh, A. K., & Kumar, P. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(9), 1329-1343.

  • BenchChem. (2025). 2-Amino-5-cyano-3-methylbenzoic Acid in Agricultural Chemical Synthesis.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45084587, this compound.

  • Yılmaz, S., & Küçükgüzel, İ. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. Journal of Faculty of Pharmacy of Ankara University, 44(3), 470-480.

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421.

  • BenchChem. (n.d.). This compound.

  • Abdel-Wahab, B. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(11), 17976-17989.

  • ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

  • Google Patents. (2008). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

  • ResearchGate. (2025). Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies.

  • Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

  • PubMed. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide.

  • Université de Lausanne. (2023). Two-Step Covalent Docking with Attracting Cavities.

  • PubMed. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth.

  • ResearchGate. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS.

Sources

Introduction: The Strategic Importance of 2-Amino-5-cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-cyanobenzamide

This compound is a pivotal molecular scaffold in modern medicinal chemistry. While a seemingly simple aromatic compound, its specific arrangement of an amine, a carboxamide, and a nitrile group makes it a high-value intermediate for the synthesis of complex heterocyclic systems. Its most prominent role is as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies that exploit synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2][3][4] The efficient and scalable synthesis of this intermediate is therefore a critical challenge for pharmaceutical development, directly impacting the accessibility and cost of life-saving therapeutics.

This guide provides a comprehensive review of the primary synthetic pathways to this compound. It moves beyond a simple recitation of reaction schemes to offer a Senior Application Scientist's perspective on the causality behind methodological choices, the practicalities of catalyst and reagent selection, and the comparative merits of each approach for research and industrial applications.

Core Synthetic Strategy: Cyanation of Aryl Halides

The most prevalent and industrially relevant approach to this compound begins with a pre-functionalized benzene ring, typically 2-amino-5-halobenzamide, and introduces the nitrile group via a cyanation reaction. This strategy leverages the reliability of modern cross-coupling chemistry. The choice of catalyst—copper, palladium, or nickel—defines the specific variant of this strategy, each with distinct advantages and mechanistic nuances.

G cluster_0 Starting Material cluster_1 Halogenated Intermediate cluster_2 Final Product 2-Aminobenzamide 2-Aminobenzamide 2-Amino-5-bromobenzamide 2-Amino-5-bromobenzamide 2-Aminobenzamide->2-Amino-5-bromobenzamide Bromination (e.g., HBr/H₂O₂) This compound This compound 2-Amino-5-bromobenzamide->this compound Cyanation (Cu, Pd, or Ni catalyzed) G 2-Amino-5-bromobenzamide 2-Amino-5-bromobenzamide Reagents Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., dppf) + Cyanide Source (e.g., Zn(CN)₂) + Solvent (e.g., DMF) 2-Amino-5-bromobenzamide->Reagents Product This compound Reagents->Product Heat (e.g., 120 °C)

Caption: Key components in a palladium-catalyzed cyanation.

Copper-Mediated Cyanation: The Classic Approach

The Rosenmund-von Braun reaction, which uses a stoichiometric or catalytic amount of a copper(I) salt, is the classical method for this transformation. [5]It remains a viable option, particularly for large-scale synthesis where cost is a primary driver.

  • Causality of Component Selection:

    • Reagent: Copper(I) cyanide (CuCN) is the most common reagent, often used in stoichiometric amounts or slight excess. [6][7]The mechanism is thought to involve a nucleophilic substitution pathway facilitated by the copper salt.

    • Solvent and Temperature: This reaction demands high temperatures, typically in the range of 150-200 °C, and is performed in polar aprotic solvents like DMF or NMP. [7][8]The high thermal barrier is a significant drawback, potentially leading to side reactions and decomposition of sensitive substrates.

    • Additives: The addition of an iodide salt (e.g., NaI or KI) can be beneficial. [8]An in situ Finkelstein reaction can convert the starting aryl bromide to a more reactive aryl iodide, accelerating the rate of cyanation.

    • Trustworthiness of Protocol: A major challenge with copper-mediated reactions is the removal of residual copper from the final product, which is often difficult and critical for pharmaceutical applications due to toxicity concerns. [9]Post-reaction workups involving washing with ammonia or ethylenediamine solutions are often necessary to chelate and remove copper salts. [7]

Nickel-Catalyzed Cyanation: An Emerging Alternative

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium. [10][5]Being more earth-abundant, nickel offers significant economic advantages for industrial-scale production.

  • Mechanistic Considerations: Nickel-catalyzed cyanations can proceed through similar Ni(0)/Ni(II) catalytic cycles as palladium. These systems are capable of activating less reactive aryl chlorides, which are often cheaper starting materials than the corresponding bromides. [10]* Reagent Systems: A variety of nickel catalysts and cyanide sources have been reported. Systems may employ NiBr₂(PPh₃)₂ with zinc powder as a reductant or use ligands like bipyridine (bpy) with organic cyanide sources. [10]The development in this area is rapid, with ongoing research focused on improving catalyst stability and efficiency under milder conditions.

Alternative Synthetic Strategy: Deaminative Cyanation

An alternative to the halogen-based coupling strategy is the deaminative cyanation of an aniline precursor, such as 2,5-diaminobenzamide. This approach is conceptually based on the Sandmeyer reaction.

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of a primary aromatic amine with a nitrite source (e.g., NaNO₂) in an acidic medium to form a diazonium salt. [5]This highly reactive intermediate is then treated with a copper(I) cyanide solution to introduce the nitrile group.

  • Challenges and Rationale: While effective, the Sandmeyer reaction has significant safety concerns. Aryl diazonium salts can be explosive when isolated and must be handled with extreme care, typically used in situ at low temperatures. [11]Furthermore, the reaction often generates significant waste streams, making it less favorable from an environmental perspective compared to modern catalytic methods. Recent advancements aim to develop safer, one-pot procedures that avoid the accumulation of the diazonium intermediate. [11]

Comparative Analysis of Synthesis Pathways

Pathway Catalyst/Reagent Cyanide Source Typical Solvents Temperature Advantages Disadvantages
Palladium-Catalyzed Pd₂(dba)₃, Pd(OAc)₂, etc. + LigandZn(CN)₂, KCN, K₄[Fe(CN)₆]DMF, DMAc, NMP80 - 140 °CHigh yield, excellent functional group tolerance, reliable. [12][13]High cost of catalyst and ligands, potential for heavy metal contamination.
Copper-Mediated CuCN, CuICuCNDMF, NMP150 - 200 °CLow cost of copper reagent, simple setup. [7]Harsh reaction conditions, often stoichiometric reagent, difficult product purification to remove copper. [7][9]
Nickel-Catalyzed NiCl₂, NiBr₂(bpy), etc.KCN, Zn(CN)₂, organic nitrilesDMAc, Acetonitrile40 - 100 °CLow catalyst cost, can activate aryl chlorides. [10]Can be sensitive to air/moisture, toxicology of residual nickel is a concern. [9]
Sandmeyer Reaction NaNO₂, then CuCNCuCNAqueous Acid0 - 10 °CUtilizes amine starting material directly.Safety Hazard: Potentially explosive diazonium intermediate, significant waste generation. [11]

Field-Proven Experimental Protocol: Palladium-Catalyzed Cyanation

The following protocol is a representative example for the synthesis of this compound from 2-Amino-5-bromobenzamide, adapted from procedures described in the patent literature. [12][13] Materials:

  • 2-Amino-5-bromobenzamide (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-Amino-5-bromobenzamide, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a stirred aqueous solution of sodium bicarbonate. Caution: This step will quench any residual cyanide.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure this compound.

Conclusion and Future Outlook

The synthesis of this compound is a well-established field, dominated by transition metal-catalyzed cyanation of 2-amino-5-halobenzamide precursors. Palladium-based protocols currently offer the best balance of reliability, yield, and substrate tolerance for both laboratory and industrial applications. While the classical copper-mediated Rosenmund-von Braun reaction provides a low-cost alternative, its harsh conditions and purification challenges limit its utility.

Future research will likely focus on developing more sustainable and economical pathways. This includes the design of more active and robust nickel catalysts that can operate under milder conditions and the exploration of safer, non-metallic cyanide sources. [14]Furthermore, flow chemistry methodologies may offer a route to mitigate the hazards associated with both toxic reagents and potentially unstable intermediates, paving the way for safer and more efficient continuous manufacturing processes.

References

  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry (RSC Publishing).
  • 2-Amino-5-cyanobenzotrifluoride synthesis. ChemicalBook.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC - NIH.
  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
  • Nickel-Catalyzed Cyan
  • Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Request PDF.
  • Cyanation of Aryl Halides.
  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters.
  • Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • Cyan
  • Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Synthesis Pathway of 5-Amino-N,N-dimethyl-2-(2-cyanophenoxy)benzamide (5-AMAM-2-CP): A Technical Guide. Benchchem.
  • Process for preparing 2-amino-5-bromobenzamide derivatives.
  • This compound. PubChem - NIH.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • A facile tandem decyanation/cyanation reaction of α-iminonitriles toward cyano-substituted amides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • Synthesis of 2‐aminobenzamide under various conditions[a].
  • Oxidized mC modulates synthetic lethality to PARP inhibitors for the tre
  • Mechanisms of cyanobactin biosynthesis. PMC - NIH.
  • Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia. NIH.
  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols.
  • Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies Th
  • Update on Combination Str

Sources

The Core Mechanism of 2-Amino-5-cyanobenzamide as a PARP Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for malignancies harboring defects in DNA damage repair pathways. At the heart of many of these inhibitors lies the benzamide scaffold, a chemical moiety that serves as a potent pharmacophore. This technical guide delves into the core mechanism of action of 2-Amino-5-cyanobenzamide as a PARP inhibitor. While direct extensive literature on this specific compound is nascent, its mechanism can be confidently inferred from its chemical structure and the well-established principles of benzamide-based PARP inhibition. This guide will elucidate the biochemical interactions, the structural basis for inhibition, the profound cellular consequences, and the experimental methodologies used to validate this class of inhibitors.

The Central Role of PARP in Genomic Integrity

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sentinels of genomic stability.[1] They are among the first responders to DNA single-strand breaks (SSBs), which can arise from endogenous metabolic processes or exogenous insults.[2] Upon detecting a DNA lesion, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins. This process, known as PARylation, creates long, branched chains of poly(ADP-ribose) (PAR) that act as a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.[3]

DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair SSB Repair Repair_Proteins->DNA_Repair mediate

Caption: PARP1-mediated single-strand break repair pathway.

The Benzamide Pharmacophore: A Competitive Mimic of NAD+

The therapeutic efficacy of a vast number of PARP inhibitors, including the inferred action of this compound, hinges on the benzamide core structure.[4][5] This chemical scaffold acts as a structural mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[6] This mimicry allows benzamide-containing compounds to competitively bind to the nicotinamide-binding pocket within the catalytic domain of PARP1 and PARP2.

The carboxamide group of the benzamide is particularly crucial, as it forms key hydrogen bonds with amino acid residues in the active site, effectively blocking the binding of NAD+.[7] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the DNA repair process.

Inferred Mechanism of this compound

Based on its chemical structure, this compound is hypothesized to function as a competitive PARP inhibitor. The primary interactions are predicted to be:

  • Competitive Binding: The benzamide core of this compound occupies the NAD+ binding site of PARP1/2.

  • Hydrogen Bonding: The amide group (-CONH2) of the benzamide forms critical hydrogen bonds with the peptide backbone of Gly863 and a water-mediated hydrogen bond with Ser904 in the PARP1 active site, anchoring the inhibitor in place.

  • Pi-Stacking Interactions: The aromatic ring of the benzamide can engage in pi-stacking interactions with the side chain of Tyr907, further stabilizing the inhibitor-enzyme complex.

By occupying the active site, this compound prevents PARP from catalyzing the PARylation reaction, thus inhibiting its DNA repair function.

cluster_0 PARP1 Catalytic Domain PARP_Active_Site NAD+ Binding Pocket NAD NAD+ NAD->PARP_Active_Site is blocked from binding Inhibitor This compound (Benzamide Core) Inhibitor->PARP_Active_Site competitively binds

Caption: Competitive inhibition of PARP1 by this compound.

The Consequence of Inhibition: Synthetic Lethality

The most profound therapeutic application of PARP inhibitors stems from the concept of "synthetic lethality". This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with viability.[1]

Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[8]

The mechanism unfolds as follows:

  • PARP Inhibition: In the presence of a PARP inhibitor like this compound, SSBs are not efficiently repaired.

  • DSB Formation: When a replication fork encounters an unrepaired SSB, the fork can collapse, leading to the formation of a more cytotoxic DSB.

  • Synthetic Lethality in BRCA-deficient Cells: In normal cells, these DSBs can be repaired by the high-fidelity HR pathway. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. These cells are unable to repair the DSBs, leading to genomic instability and ultimately, apoptotic cell death.[9]

This selective killing of cancer cells while sparing normal, healthy cells (which have a functional HR pathway) is the cornerstone of the therapeutic success of PARP inhibitors.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (BRCA-deficient) SSB Single-Strand Break (SSB) PARPi This compound SSB->PARPi inhibition of repair by Unrepaired_SSB Unrepaired SSB PARPi->Unrepaired_SSB Replication DNA Replication Unrepaired_SSB->Replication encountered during DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Repair Homologous Recombination Repair (BRCA1/2) DSB->HR_Repair repaired by Deficient_HR Deficient HR DSB->Deficient_HR not repaired Cell_Survival Cell Survival HR_Repair->Cell_Survival Cell_Death Cell Death (Apoptosis) Deficient_HR->Cell_Death

Caption: The principle of synthetic lethality with PARP inhibitors.

Experimental Validation Protocols

Validating the activity of a putative PARP inhibitor such as this compound involves a series of biochemical and cell-based assays.

In Vitro PARP1 Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.

Principle: The assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[10] Inhibition of PARP1 activity results in a decreased signal.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing activated DNA, biotin-labeled NAD+, and the PARP1 enzyme.

  • Compound Addition: Add varying concentrations of this compound (or other test inhibitors) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate to allow the PARP-mediated ribosylation to occur.

  • Detection: Add Streptavidin-HRP (horseradish peroxidase), which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.

  • Data Acquisition: Read the signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Component Purpose
Histone ProteinsSubstrate for PARylation
Activated DNAActivator of PARP1 enzyme
Biotin-labeled NAD+Substrate for PARP1, allows for detection
PARP1 EnzymeThe enzyme being inhibited
This compoundTest inhibitor
Streptavidin-HRPBinds to biotin for signal detection
HRP SubstrateGenerates a measurable signal
Cell Viability Assay (Cell-Based)

This assay determines the cytotoxic effect of the PARP inhibitor on cancer cells, particularly in the context of synthetic lethality.

Principle: Metabolically active cells reduce a substrate (e.g., resazurin in AlamarBlue, or MTT) to a fluorescent or colored product. The amount of product is proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., BRCA1-mutant MDA-MB-436 and BRCA-proficient MDA-MB-231) in 96-well plates and allow them to adhere overnight.[11][12]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., AlamarBlue) to each well.

  • Incubation: Incubate the plates to allow for the conversion of the substrate by viable cells.

  • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Plot the cell viability against the inhibitor concentration to determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-mutant cell line compared to the BRCA-proficient line would be indicative of synthetic lethality.

Conclusion

While this compound itself may represent a foundational chemical scaffold rather than a clinically advanced inhibitor, its mechanism of action as a PARP inhibitor is strongly supported by the well-documented role of the benzamide pharmacophore. By competitively binding to the NAD+ pocket of PARP enzymes, it disrupts the repair of single-strand DNA breaks. This inhibition becomes synthetically lethal in cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations. The experimental protocols outlined provide a robust framework for the validation and further characterization of this and other novel benzamide-based PARP inhibitors, paving the way for the development of next-generation targeted cancer therapies.

References

  • Structural requirements for potent PARP inhibition. The benzamide... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. (2021). Cancers, 13(11), 2536. [Link]

  • Chemical structures and known PARP activities of clinical PARP... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. (2017). Bulletin of the Korean Chemical Society, 38(8), 943-948. [Link]

  • PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved January 20, 2026, from [Link]

  • Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2017). PLoS ONE, 12(1), e0170563. [Link]

  • Modeling Therapy Resistance in BRCA1/2-Mutant Cancers. (2017). Molecular Cancer Therapeutics, 16(9), 2022-2034. [Link]

  • Using MDA-MB Models to Assess Novel PARP Inhibitors. (n.d.). Cytion. Retrieved January 20, 2026, from [Link]

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. (2017). Bulletin of the Korean Chemical Society, 38(8), 943-948. [Link]

  • Using MDA-MB Models to Assess Novel PARP Inhibitors. (n.d.). Cytion. Retrieved January 20, 2026, from [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020). International Journal of Molecular Sciences, 21(7), 2375. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2016). Cancer Research, 76(21), 6396-6407. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). European Journal of Medicinal Chemistry, 252, 115243. [Link]

  • Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). (2001). Bioorganic & Medicinal Chemistry Letters, 11(13), 1625-1628. [Link]

  • PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. (2018). Cancer Science, 109(3), 835-843. [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols, 6(3), 102555. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2021). Journal of Medicinal Chemistry, 64(15), 11216-11239. [Link]

  • Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. (2022). European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

  • Synthesis of Novel Dual Target Inhibitors of PARP and HSP90 and Their Antitumor Activities. (2020). Molecules, 25(11), 2695. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2024). International Journal of Molecular Sciences, 25(11), 5945. [Link]

  • Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. (2011). Molecular Cancer, 10, 53. [Link]

  • Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. (2022). Cancers, 14(19), 4817. [Link]

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (2020). Amino Acids, 52(10-12), 1435-1447. [Link]

  • PARP-inhibitors: A New Generation of Cancer Drugs. (2014, December 24). YouTube. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Synthesis protocol for 2-Amino-5-cyanobenzamide from 2-amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Synthesis of 2-Amino-5-cyanobenzamide

Introduction

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its structure is a key component in a variety of pharmacologically active molecules, most notably as a precursor to potent Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This document provides a detailed, field-proven protocol for the synthesis of this compound from 2-amino-5-bromobenzamide via a palladium-catalyzed cyanation reaction. This method is selected for its high functional group tolerance, reliability, and scalability.

The core transformation is a cross-coupling reaction, a cornerstone of modern synthetic chemistry.[1] Specifically, it involves the replacement of a bromine atom on an aromatic ring with a cyanide group, facilitated by a palladium catalyst. While conceptually straightforward, the success of this reaction hinges on the careful selection of the catalyst system, cyanide source, and reaction conditions to overcome challenges such as catalyst deactivation by the cyanide ion.[2]

Reaction Principle & Catalytic Cycle

The conversion of 2-amino-5-bromobenzamide to this compound is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, illustrated below, is fundamental to numerous C-C and C-heteroatom bond-forming reactions.[1]

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the starting material, forming a Pd(II) intermediate.

  • Transmetalation (or Salt Metathesis): The cyanide anion from the cyanide source (e.g., Zn(CN)₂) displaces the bromide on the palladium complex.

  • Reductive Elimination: The desired C-CN bond is formed as the product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst to re-enter the cycle. The rate of this step can be influenced by the electronic properties of the aryl substrate.[3]

The choice of ligand is critical. Bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are highly effective. The dppf ligand stabilizes the palladium center, promotes high catalytic activity, and facilitates the crucial reductive elimination step.[4]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Zn(CN)₂ pd2_cyano_complex Ar-Pd(II)(CN)L₂ transmetalation->pd2_cyano_complex - Zn(Br)₂ reductive_elimination Reductive Elimination pd2_cyano_complex->reductive_elimination reductive_elimination->pd0 Ar-CN (Product)

Caption: Palladium-catalyzed cyanation cycle.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale and can be adapted for larger quantities.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )MmolEquivalentsAmountPuritySupplier
2-Amino-5-bromobenzamideC₇H₇BrN₂O215.0510.01.02.15 g>98%Sigma-Aldrich
Zinc CyanideZn(CN)₂117.446.00.6705 mg>98%Sigma-Aldrich
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.10.0192 mg-Strem Chemicals
dppfC₃₄H₂₈FeP₂554.380.40.04222 mg>98%Sigma-Aldrich
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.12--50 mLAnhydrousAcros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As neededACS GradeFisher Scientific
HexanesC₆H₁₄86.18--As neededACS GradeFisher Scientific
Saturated aq. NaHCO₃----As needed-Lab Prepared
Brine----As needed-Lab Prepared

Rationale for Reagent Selection:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is chosen over alkali metal cyanides (e.g., KCN, NaCN).[5] It is significantly less toxic, non-hygroscopic, and its lower solubility helps maintain a low concentration of free cyanide in solution, which minimizes catalyst poisoning.[2]

  • Catalyst System: A combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and widely used system for cross-coupling reactions.[6] The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently.[7]

  • Solvent: N,N-Dimethylacetamide (DMAc) is an excellent polar aprotic solvent for this reaction, effectively dissolving the reactants and facilitating the reaction at elevated temperatures.[6][8]

Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-5-bromobenzamide (2.15 g, 10.0 mmol), zinc cyanide (705 mg, 6.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and dppf (222 mg, 0.4 mmol).

    • Seal the flask and evacuate and backfill with dry nitrogen. Repeat this process three times to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition & Reaction:

    • Using a syringe, add anhydrous N,N-Dimethylacetamide (DMAc, 50 mL) to the flask.

    • Begin vigorous stirring and heat the reaction mixture to 120 °C using an oil bath.

    • Maintain the reaction at this temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

  • Work-up and Extraction:

    • After the reaction is complete (as determined by the consumption of starting material), cool the mixture to room temperature.

    • Carefully pour the dark reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL). The bicarbonate solution helps to neutralize any acidic byproducts and quench residual reagents.

    • Shake the funnel vigorously and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc/Hexanes) to afford the pure product.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

Expected Results

  • Yield: 75-90%

  • Appearance: Off-white to light yellow solid.

  • Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions: Handling Cyanide Reagents

CRITICAL: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] All operations involving cyanide must be performed with extreme caution.

  • Engineering Controls: All handling of solid zinc cyanide and the reaction itself must be conducted within a certified chemical fume hood to prevent inhalation of any dust or potential hydrogen cyanide (HCN) gas.[11][12]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and a face shield. Double-gloving with nitrile gloves is mandatory.[11][13]

  • Prohibition on Acids: Never allow cyanide salts to come into contact with acids, as this will rapidly generate highly toxic hydrogen cyanide gas.[9][13]

  • Working Alone: Never work with cyanides when alone in the laboratory.[11][13]

  • Waste Disposal & Decontamination: All cyanide-containing waste (solid and liquid) must be segregated into a designated, clearly labeled hazardous waste container. To decontaminate glassware, first rinse with a basic solution (e.g., pH 10 buffer), followed by a freshly prepared 10% bleach solution, all within the fume hood.[12][13]

Overall Experimental Workflow

Caption: From setup to pure product workflow.

References

  • Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. NINGBO INNO PHARMCHEM CO.,LTD.Link

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry.Link

  • Cyanides | Division of Research Safety. University of Illinois Urbana-Champaign.Link

  • Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. ACS Publications.Link

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.Link

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.Link

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI.Link

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications.Link

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library.Link

  • (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride. Wikipedia.Link

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.Link

  • SOP-Cyanide-Salt. University of Washington.Link

  • Palladium-catalyzed cyanation of aryl halides with CuSCN. Semantic Scholar.Link

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport.Link

  • Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology.Link

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.Link

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Wiley Online Library.Link

  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. Google Patents.Link

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health.Link

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.Link

  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.Link

  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.Link

  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.Link

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. National Institutes of Health.Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Amino-5-cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-5-cyanobenzamide and its Synthesis

In the landscape of modern pharmaceutical and materials science, the benzonitrile moiety is a cornerstone functional group, serving as a critical intermediate in the synthesis of a diverse array of bioactive molecules and functional materials. This compound, in particular, is a highly valuable building block, incorporating three key functionalities: a primary aromatic amine, a nitrile, and a primary amide. This unique combination makes it an attractive starting material for the synthesis of various heterocyclic compounds, including kinase inhibitors and other targeted therapeutics.

Traditionally, the synthesis of aryl nitriles has been dominated by methods such as the Sandmeyer and Rosenmund-von Braun reactions. However, these approaches often necessitate harsh reaction conditions and the use of stoichiometric amounts of toxic copper cyanide, limiting their functional group tolerance and overall efficiency. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-heteroatom and carbon-carbon bonds, and the cyanation of aryl halides is a prime example of this transformative technology.

Palladium-catalyzed cyanation offers a milder, more versatile, and highly efficient alternative for the synthesis of aryl nitriles.[1] This methodology exhibits remarkable functional group tolerance, allowing for the cyanation of substrates bearing sensitive functionalities that would not be compatible with traditional methods. This is particularly relevant for the synthesis of this compound, which contains both a primary amine and a primary amide, groups that can be reactive under harsh conditions.

This comprehensive guide provides a detailed exploration of the palladium-catalyzed cyanation of 2-amino-5-bromobenzamide to yield this compound. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization strategies.

The Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed cyanation of aryl halides proceeds through a well-established catalytic cycle involving a series of fundamental organometallic transformations. The cycle is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Cyanation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(CN)L2 ArPd(II)(CN)L₂ Transmetalation->ArPd(II)(CN)L2 Reductive_Elimination Reductive Elimination ArPd(II)(CN)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArCN Ar-CN (Product) Reductive_Elimination->ArCN Zn(CN)2 Zn(CN)₂ (Cyanide Source) Zn(CN)2->Transmetalation ArBr Ar-Br (Substrate) ArBr->Oxidative_Addition Pd(II)_precatalyst Pd(II) Precatalyst Reduction Reduction Pd(II)_precatalyst->Reduction Reduction->Pd(0)L2 caption Catalytic cycle of palladium-catalyzed cyanation.

Sources

The Cornerstone of Potent PARP Inhibition: A Guide to Synthesizing Phthalazinone Scaffolds from 2-Amino-5-cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTE & PROTOCOL

Abstract

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of advanced Poly(ADP-ribose) polymerase (PARP) inhibitor scaffolds, utilizing 2-amino-5-cyanobenzamide as a key starting material. We delve into the chemical rationale behind the synthetic strategy, focusing on the construction of the phthalazinone core, a privileged structure in several clinically approved PARP inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Introduction: The Strategic Importance of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular DNA damage response (DDR).[1] Activated by DNA single-strand breaks (SSBs), PARP-1 catalyzes the transfer of ADP-ribose units to nuclear proteins, a process that recruits other DNA repair factors.[2][3] In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP-mediated base excision repair (BER).

The inhibition of PARP in such HR-deficient cells creates a state of synthetic lethality .[4][5][6] Unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[5][7] Without a functional HR pathway to resolve these DSBs, the genomic instability becomes overwhelming, leading to selective cancer cell death.[5][7] This elegant therapeutic strategy has led to the approval of several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, for treating various cancers.[7][8][9][10]

The Benzamide Pharmacophore: A Mimic of Nature

A common structural feature among many potent PARP inhibitors is the benzamide moiety.[10][11][12] This chemical group acts as a pharmacophore, mimicking the nicotinamide portion of PARP's natural substrate, NAD+.[10] The carboxamide group forms crucial hydrogen bonds within the NAD+ binding pocket of the enzyme, leading to competitive inhibition.[11] Our focus, this compound, serves as a versatile and strategically functionalized precursor for building complex inhibitor scaffolds that retain this essential pharmacophore.

Synthetic Pathway Overview: From Benzamide to Phthalazinone

The conversion of this compound into a phthalazinone core is a key transformation in the synthesis of inhibitors like Olaparib. The general workflow involves a condensation reaction with a phthalic anhydride derivative, followed by cyclization. This process efficiently constructs the bicyclic core of the inhibitor.

G cluster_0 Starting Materials A This compound C Condensation Reaction A->C B Phthalic Anhydride Derivative B->C D Intermediate (Phthalamic Acid) C->D Formation of Amide Bond E Cyclization (with Hydrazine) D->E Intramolecular Condensation F Phthalazinone Core (Key Intermediate) E->F G Further Functionalization (e.g., Coupling Reactions) F->G H Final PARP Inhibitor G->H

Caption: General workflow for phthalazinone synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-((4-cyanophenyl)carbamoyl)benzoic acid (Intermediate I)

This protocol details the initial condensation reaction between this compound and phthalic anhydride.

Principle: The primary amine of this compound acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This ring-opening reaction forms a phthalamic acid derivative, which is a stable intermediate. The reaction is typically performed in a suitable solvent that can facilitate the dissolution of both reactants.[13][14][15][16]

Materials & Reagents:

  • This compound (98% purity)

  • Phthalic anhydride (99% purity)

  • Glacial Acetic Acid (ACS grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 62.0 mmol).

  • Add glacial acetic acid (100 mL) to the flask and stir to dissolve the solid.

  • Add phthalic anhydride (9.18 g, 62.0 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane mobile phase.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 30 mL) to remove residual acetic acid.

  • Dry the product under vacuum at 60°C to a constant weight.

Rationale & Insights:

  • Solvent Choice: Glacial acetic acid serves as both a solvent and a catalyst for this condensation.[13] Its high boiling point is suitable for reflux conditions, and its acidic nature can protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity.

  • Self-Validation: The successful formation of a precipitate upon cooling is the first indicator of product formation. The identity and purity should be confirmed by melting point and spectroscopic analysis (¹H NMR, IR) before proceeding.

Protocol 2: Synthesis of 4-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (Phthalazinone Core)

This protocol describes the crucial cyclization step to form the phthalazinone ring system.

Principle: The intermediate phthalamic acid is reacted with hydrazine. One nitrogen of hydrazine attacks the carboxylic acid group, and the other attacks the amide carbonyl, leading to a double condensation and the formation of the stable, bicyclic phthalazinone ring.

Materials & Reagents:

  • 2-((4-cyanophenyl)carbamoyl)benzoic acid (Intermediate I from Protocol 1)

  • Hydrazine hydrate (80% solution)

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Step-by-Step Procedure:

  • Suspend the dried Intermediate I (10.0 g, 34.0 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Stir the suspension and slowly add hydrazine hydrate (3.4 mL, ~68.0 mmol, 2.0 equivalents) dropwise at room temperature. The addition is mildly exothermic.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 8-12 hours, with continuous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 25 mL) and then with deionized water (2 x 25 mL).

  • Dry the resulting white solid under vacuum at 70°C.

Rationale & Insights:

  • Reagent Stoichiometry: An excess of hydrazine hydrate is used to ensure the complete conversion of the starting material and to drive the reaction equilibrium towards the cyclized product.

  • Purification: The product often precipitates from the reaction mixture in high purity, simplifying the purification process. If necessary, recrystallization from ethanol or a similar solvent can be performed.

Data Summary & Characterization

The following table summarizes typical parameters for the synthesis. Yields are representative and may vary based on reaction scale and purity of reagents.

StepKey ReactantsReagents/ConditionsTime (h)Temp (°C)Typical Yield (%)
1 This compound, Phthalic anhydrideGlacial Acetic Acid, Reflux4-6~11885-95
2 Intermediate IHydrazine Hydrate (2 eq.), Ethanol, Reflux8-12~7880-90

Characterization:

  • ¹H NMR: Confirm the disappearance of the carboxylic acid proton and the appearance of characteristic peaks for the phthalazinone ring protons.

  • LC-MS: Verify the molecular weight of the final product.

  • IR Spectroscopy: Look for the characteristic C=O stretch of the phthalazinone ring (typically around 1650-1670 cm⁻¹).

Mechanism of Action: PARP Trapping and Synthetic Lethality

Modern PARP inhibitors do more than just block the enzyme's catalytic activity. A key component of their efficacy is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex.[4][5] This trapped complex itself becomes a physical obstacle to DNA replication, leading to stalled replication forks.[6] In HR-deficient cells, the inability to repair these stalled forks results in DSBs and cell death, providing a potent anti-cancer effect.[4][6]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient / BRCA-mutated) A DNA Single-Strand Break (SSB) B PARP Binds to SSB A->B D PARP Trapped on DNA B->D C PARP Inhibitor (e.g., Olaparib) C->B Inhibits & Traps E Replication Fork Stalls D->E F Homologous Recombination (HR) Repair E->F G Replication Restarted Cell Survival F->G H DNA Single-Strand Break (SSB) I PARP Binds to SSB H->I K PARP Trapped on DNA I->K J PARP Inhibitor J->I Inhibits & Traps L Replication Fork Stalls & Collapses K->L M Double-Strand Break (DSB) L->M N NO HR Repair M->N O Genomic Instability Cell Death N->O

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion

This compound is an exceptionally valuable and versatile starting material for the synthesis of clinically relevant PARP inhibitors. The protocols outlined here provide a robust and efficient pathway to a key phthalazinone intermediate, which can be further elaborated to generate a diverse library of potential therapeutic agents. Understanding the chemical principles behind the synthesis and the biological mechanism of action is paramount for the rational design of next-generation cancer therapies.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

  • Kim, C., & Yu, Y. (2025). Mechanism of Action of PARP Inhibitors. Annual Review of Pharmacology and Toxicology. [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]

  • Massive Bio. (2026). Poly ADP Ribose Polymerase (PARP) Inhibitor. [Link]

  • Putt, K. S., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Foley, J. R., et al. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. [Link]

  • University of Manchester. (2019). Production of Niraparib using Imine Reductases. [Link]

  • Johannes, J. W., et al. (2018). Processes for preparing olaparib.
  • Pathare, R. S., et al. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Green Chemistry. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

  • ResearchGate. Synthesis of Novel Dual Target Inhibitors of PARP and HSP90 and Their Antitumor Activities. [Link]

  • Wang, Z., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. [Link]

  • Al-Dulay, M. (2021). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for the treatment of BRCA-deficient cancers. Doctoral dissertation, University of Bradford. [Link]

  • Pillay, N., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Johannes, J. W., et al. (2018). Processes for preparing olaparib.
  • CN106905243A - A kind of preparation method of olaparib.
  • PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Hawkins, E. R., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

  • ResearchGate. Structural requirements for potent PARP inhibition. [Link]

  • Hamak, K. F. (2014). Synthesis of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. [Link]

  • ResearchGate. The reaction of phthalic anhydride and amines yielding transient amides and phthalimides. [Link]

  • El-Gazzar, M. G., et al. (2025). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. [Link]

  • ResearchGate. Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Link]

  • PubMed. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. [Link]

  • Hasan, S. K., & Abbas, S. A. (1975). Reaction of Phthalic Anhydride with 2-Aminoethanol Hydrochloride. Pakistan Journal of Scientific and Industrial Research. [Link]

  • ResearchGate. The generated pharmacophore model in the binding site of PARP-1. [Link]

  • PubMed Central. (2021). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]

  • ResearchGate. Chemical structures and known PARP activities of clinical PARP. [Link]

Sources

Application Note & Protocol: A Convergent Synthesis Strategy for Insecticidal Cyanoanthranilic Diamides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Anthranilic Diamides

The anthranilic diamides represent a significant class of modern insecticides, prized for their high efficacy, broad-spectrum activity, and novel mode of action.[1][2] Compounds like Chlorantraniliprole and its analogue, Cyantraniliprole, function as potent activators of insect ryanodine receptors (RyRs).[3][4] This activation leads to the uncontrolled release of internal calcium stores within insect muscle cells, causing impaired muscle regulation, paralysis, and ultimately, death of the target pest.[1][4] Their remarkable selectivity for insect RyRs over mammalian forms provides a favorable safety profile, making them crucial tools for integrated pest management.[4]

Cyantraniliprole, distinguished by a cyano group on the anthranilamide ring, exhibits an exceptionally broad spectrum of activity against chewing and sucking pests, an improvement over early-generation diamides.[5][6][7] This guide provides a detailed experimental framework for the synthesis of cyanoanthranilic diamides, focusing on a convergent, multi-step strategy. We will dissect the synthesis of two key intermediates and their subsequent coupling to form the final active molecule, explaining the chemical logic behind each procedural step.

Overall Synthetic Strategy

The industrial synthesis of cyanoanthranilic diamides is a convergent process. This approach enhances efficiency by allowing for the parallel preparation of two complex molecular fragments, which are then joined in a final coupling step. The core strategy involves the synthesis of:

  • Intermediate A: A substituted N-pyridylpyrazole-5-carboxylic acid.

  • Intermediate B: A cyano-substituted anthranilamide.

These intermediates are then coupled to form the final diamide product. This convergent workflow minimizes the linear step count and often improves overall yield.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B A1 2,3-Dichloropyridine A2 (3-chloropyridin-2-yl)-hydrazine A1->A2 Hydrazine Hydrate A3 Pyrazolidinone Intermediate A2->A3 Cyclization A4 N-Aryl Pyrazole A3->A4 Bromination & Oxidation A5 Intermediate A (Pyrazole Carboxylic Acid) A4->A5 Hydrolysis Coupling Amide Coupling A5->Coupling B1 Substituted Aniline B2 Cyano-Aniline Intermediate B1->B2 Cyanation B3 Cyano-Anthranilic Acid B2->B3 Hydrolysis/ Functionalization B4 Intermediate B (Cyano-Anthranilamide) B3->B4 Amidation B4->Coupling Final Cyanoanthranilic Diamide Coupling->Final

Caption: Convergent synthesis workflow for cyanoanthranilic diamides.

Synthesis of Intermediate A: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This crucial pyrazole intermediate provides the core structure for binding to the ryanodine receptor. Its synthesis is a multi-step process starting from commercially available dichloropyridine.[1][8]

Protocol: Intermediate A Synthesis
  • Hydrazino-substitution:

    • To a solution of 2,3-dichloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Rationale: This is a nucleophilic aromatic substitution where hydrazine displaces one of the chlorine atoms to form the critical N-N bond precursor.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting (3-chloropyridin-2-yl)-hydrazine is often used in the next step without extensive purification.

  • Cyclization:

    • Dissolve the crude hydrazine derivative from the previous step in a suitable solvent like ethanol.

    • Add a base such as sodium ethoxide (1.1 eq) followed by dropwise addition of diethyl maleate (1.1 eq).

    • Stir the reaction at room temperature for 12-18 hours.

    • Rationale: The hydrazine undergoes a condensation reaction with the diethyl maleate, a 1,4-dielectrophile, to form the five-membered pyrazolidinone ring.

  • Bromination & Oxidation:

    • Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide (POBr₃) or N-Bromosuccinimide (NBS) in a solvent like acetonitrile.

    • This step is often followed by an oxidation to form the aromatic pyrazole ring.[8]

    • Rationale: Bromination at the 5-position of the pyrazole ring is critical for the final compound's insecticidal activity. Subsequent oxidation aromatizes the ring system.

  • Hydrolysis:

    • The ester group on the pyrazole ring is hydrolyzed to the carboxylic acid.

    • Treat the pyrazole ester with an aqueous solution of a base like sodium hydroxide (NaOH) in a solvent mixture (e.g., THF/water).

    • Heat the mixture to 50-60°C for 2-4 hours.

    • Rationale: The ester is converted to a carboxylate salt. Acidic workup is required to protonate the salt and yield the final carboxylic acid.

    • After cooling, acidify the reaction mixture with aqueous HCl (e.g., 2M) until the pH is ~2-3.

    • The precipitated solid, Intermediate A, is collected by filtration, washed with water, and dried.

Synthesis of Intermediate B: 2-amino-5-cyano-N,3-dimethylbenzamide

This intermediate is the cyano-substituted anthranilamide portion of the final molecule. The introduction of the cyano group is a key transformation that enhances the biological activity spectrum.[7] The synthesis can begin from a substituted aniline precursor.[9]

Protocol: Intermediate B Synthesis
  • Cyanation of Substituted Aniline:

    • Start with a suitable substituted aniline, for example, 2,4-dibromo-6-methylaniline.[9]

    • In a flask charged with the aniline (1.0 eq) and N-methyl pyrrolidinone (NMP), add cuprous cyanide (CuCN) (2.2 eq).

    • Heat the reaction mixture to ~150°C for 6-8 hours.[9]

    • Rationale: This is a Rosenmund–von Braun reaction, where the aryl halide is displaced by cyanide using a copper catalyst. This is an effective method for introducing the cyano group onto the aromatic ring.

    • Workup involves quenching with aqueous ammonium hydroxide and extraction with an organic solvent like ethyl acetate.

  • Formation of the Anthranilic Acid/Amide Core:

    • The cyano-aniline intermediate can be converted into the corresponding anthranilic acid or amide through various routes. One common industrial method involves hydrolysis of a nitrile group to a carboxylic acid, followed by amidation.

    • Alternatively, direct amidation can be pursued. For the target 2-amino-5-cyano-N,3-dimethylbenzamide, this requires formation of the N-methyl amide.

  • Amidation to form N-methylbenzamide:

    • Starting from the corresponding cyanoanthranilic acid, the amide bond can be formed using standard coupling procedures or by converting the acid to an acid chloride.

    • To a solution of the cyanoanthranilic acid (1.0 eq) in a solvent like dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Stir at room temperature for 1-2 hours until gas evolution ceases.

    • Rationale: The carboxylic acid is converted to a highly reactive acyl chloride, which readily reacts with an amine.

    • Carefully add this solution to a cooled (0°C) solution of methylamine (2.0 eq) and a base like triethylamine (2.0 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • The reaction is then quenched with water, and the product is extracted, dried, and purified to yield Intermediate B.

Final Coupling: Amide Bond Formation

The final and most critical step is the formation of the amide bond between Intermediate A and Intermediate B. Two primary, industrially relevant methods are employed.

Method 1: Direct Coupling via Activating Agents

This method involves activating the carboxylic acid of Intermediate A to facilitate nucleophilic attack by the aniline nitrogen of Intermediate B.

Caption: Mechanism of EDC-mediated amide coupling.

Protocol: Direct Coupling

  • In a reaction vessel, dissolve Intermediate A (1.0 eq), Intermediate B (1.0 eq), and a coupling additive such as 1-Hydroxy-7-azabenzotriazole (HOAt) (0.2 eq) in an aprotic solvent like DMF or DCM.

  • Add a base, typically N,N'-diisopropylethylamine (DIPEA) (2.0 eq).[10]

  • Cool the mixture to 0°C and add the coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), portion-wise.[10][11]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] The amine from Intermediate B then attacks this activated species. Additives like HOAt can improve efficiency and, in chiral contexts, suppress racemization by forming an active ester intermediate that is less prone to side reactions.[10]

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.

Method 2: Two-Step Coupling via Benzoxazinone Intermediate

This robust method avoids the direct formation of potentially unstable acyl chlorides and is highly scalable.

Protocol: Benzoxazinone Formation and Ring Opening

  • Benzoxazinone Formation:

    • Combine Intermediate A (1.0 eq) and the cyanoanthranilic acid precursor to Intermediate B (1.05 eq) in a solvent such as acetonitrile.

    • Add a base (e.g., pyridine) followed by a dehydrating/activating agent like methanesulfonyl chloride (1.1 eq) at 0°C.[8]

    • Stir the reaction for 2-4 hours at room temperature.

    • Rationale: Methanesulfonyl chloride activates the carboxylic acid, which then undergoes an intramolecular cyclization with the adjacent amino group of the anthranilic acid, eliminating water to form a stable benzoxazinone ring.

    • The intermediate is typically isolated by filtration after precipitation.

  • Ring Opening:

    • Suspend the isolated benzoxazinone intermediate in a suitable solvent (e.g., THF).

    • Add an aqueous solution of methylamine (CH₃NH₂) (1.5-2.0 eq).

    • Stir at room temperature for 3-5 hours.[8]

    • Rationale: The amine (methylamine) acts as a nucleophile, attacking the carbonyl of the benzoxazinone ring. This opens the ring to form the two desired amide bonds in a single, clean transformation.

    • The final product often precipitates from the reaction mixture and can be collected by filtration, washed, and dried.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Note that yields are highly dependent on scale and purification methods.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Intermediate A
Hydrazinolysis2,3-Dichloropyridine, HydrazineEthanolReflux4-6>90 (crude)
CyclizationHydrazine deriv., Diethyl maleateEthanolRT12-1875-85
HydrolysisPyrazole ester, NaOHTHF/H₂O50-602-485-95
Intermediate B
CyanationAryl bromide, CuCNNMP1506-860-75
AmidationCyanoanthranilic acid, Oxalyl Chloride, MethylamineDCM0 to RT3-680-90
Final Coupling
Direct (EDC)Intermediates A & B, EDC, HOAtDMF0 to RT12-2470-85
BenzoxazinoneInt. A, Anthranilic acid, MsClAcetonitrile0 to RT2-490-98 (for ring)
Ring OpeningBenzoxazinone, MethylamineTHFRT3-585-95

Conclusion

The synthesis of cyanoanthranilic diamide insecticides is a sophisticated process that relies on a convergent strategy for optimal efficiency. The successful outcome of the synthesis depends on the careful execution of several key transformations: the construction of the N-pyridyl pyrazole core, the strategic introduction of the cyano group onto the anthranilamide moiety, and the crucial final amide bond formation. Understanding the rationale behind both the direct coupling and the benzoxazinone-mediated pathways allows researchers to select the most appropriate method based on substrate compatibility, scale, and available resources. The protocols outlined herein provide a robust and scientifically grounded foundation for the laboratory-scale synthesis of this important class of insecticides.

References

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 25(18), 10431-10433. [Link]

  • Xiang, S. Z., Liu, K. J., Wang, J. J., Ye, H. J., & Wang, P. Y. (2020). Synthesis of chlorantriniliprole. ResearchGate. [Link]

  • Process For The Preparation Of Chlorantraniliprole. (n.d.). Quick Company. [Link]

  • Chlorantraniliprole | 500008-45-7. (n.d.). LookChem. [Link]

  • Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. (2014). ResearchGate. [Link]

  • Cyantraniliprole (Ref: DPX-HGW86). (n.d.). AERU, University of Hertfordshire. [Link]

  • Lahm, G. P., Cordova, D., & Barry, J. D. (2017). A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole. Pest Management Science, 73(4), 658-665. [Link]

  • Wang, C., et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. Journal of Agricultural and Food Chemistry, 62(18), 4030-4039. [Link]

  • A Retrospective Look at Anthranilic Diamide Insecticides: Discovery and Lead Optimization to Chlorantraniliprole and Cyantraniliprole. (2016). ResearchGate. [Link]

  • Study on the synthesis of anthranilicdiamides insecticide. (n.d.). ResearchGate. [Link]

  • Synthesis of cyantraniliprole and its bioactivity. (n.d.). ResearchGate. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • Joshi, S. (2018). Phosgenation – a unique unit process of industrial importance. Chemical Industry Digest. [Link]

  • Phosgene. (n.d.). Wikipedia. [Link]

  • G. A. M. Giusti, et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. [Link]

  • PHOSGENE. (n.d.). New Drug Approvals. [Link]

  • Liu, C. (2010). Synthesis of Cyantraniliprole and Its Bioactivity. Semantic Scholar. [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. National Institutes of Health. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Patsnap. [Link]

  • Preparation of 2-amino-5-chlorobenzoic acid. (n.d.). PrepChem.com. [Link]

  • A process for the synthesis anthranilic diamide compounds and intermediates thereof. (2020).
  • Lahm, G. P., et al. (2013). Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity. Bioorganic & Medicinal Chemistry Letters, 23(23), 6337-6341. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2022). National Institutes of Health. [Link]

  • Clark, D. A., et al. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3163-3170. [Link]

  • Efficient formation of amide bonds under mild conditions. (2021). ScienceDaily. [Link]

  • Amine to Amide (Coupling) - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. (2018). ResearchGate. [Link]

  • Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993).
  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. (n.d.). Patsnap. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.).
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2013). National Institutes of Health. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • A novel process for the preparation of anthranilic diamides. (2019).

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Amino-5-cyanobenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Amino-5-cyanobenzamide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The method was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3] All validation parameters, including linearity, accuracy, precision, selectivity, recovery, and stability, met the stringent acceptance criteria. This method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is an organic compound featuring amino, cyano, and benzamide functional groups.[4] Its structure makes it a relevant intermediate in chemical synthesis and a potential metabolite in various pharmacological pathways.[5] Accurate quantification of such small molecules in complex biological matrices like human plasma is critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[2] This document provides a comprehensive, step-by-step protocol for the entire analytical workflow, from sample collection to final data analysis, grounded in established scientific principles and regulatory expectations.

Method Principle

The core of this method is the selective isolation of this compound from plasma proteins, followed by highly specific detection. The workflow begins with a protein precipitation (PPT) step, where a water-miscible organic solvent is added to the plasma sample.[6] This denatures and precipitates the abundant proteins, releasing the small molecule analyte into the supernatant. After centrifugation, the clear supernatant is directly injected into the LC-MS/MS system.

Chromatographic separation is performed on a reversed-phase column, which retains the analyte based on its hydrophobicity while allowing more polar matrix components to elute early. The analyte then enters the mass spectrometer, where it is ionized by electrospray ionization (ESI). The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique. In MRM, the first quadrupole isolates the specific precursor ion (the protonated molecule, [M+H]⁺), the second quadrupole fragments this ion, and the third quadrupole monitors for a specific, characteristic product ion. This two-stage mass filtering ensures that only the analyte of interest is detected, minimizing interference from other compounds in the matrix.

Materials and Reagents

  • Analytes and Standards:

    • This compound (Reference Standard, >98% purity)

    • This compound-d4 (Internal Standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic Acid (FA), LC-MS grade

    • Ammonium Acetate, LC-MS grade

    • Ultrapure Water (18.2 MΩ·cm)

  • Biological Matrix:

    • Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Consumables:

    • 1.5 mL polypropylene microcentrifuge tubes

    • 96-well collection plates

    • Pipette tips

    • LC vials with inserts

Instrumentation and Analytical Conditions

Liquid Chromatography (LC)

The chromatographic parameters are optimized to achieve a sharp peak shape and adequate retention, separating the analyte from the solvent front and potential interferences.

ParameterCondition
LC System Agilent 1290 Infinity II LC or equivalent
Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry (MS/MS)

The mass spectrometer is tuned for maximum sensitivity for the analyte and its internal standard. The use of a stable isotope-labeled internal standard is crucial as it co-elutes and experiences similar ionization effects as the analyte, ensuring the highest accuracy and precision.

ParameterCondition
MS System Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions Compound

Preparation of Standards and Quality Controls

Stock Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create spiking solutions for the calibration curve and quality control samples. Prepare an IS working solution by diluting the IS stock to 100 ng/mL in acetonitrile.

Calibration Curve (CC) and Quality Control (QC) Samples
  • Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare CC standards at concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Independently prepare QC samples at four levels:

    • LLOQ QC: Lower Limit of Quantification (1 ng/mL)

    • Low QC: 3 ng/mL

    • Mid QC: 80 ng/mL

    • High QC: 800 ng/mL

Sample Preparation Protocol

This protocol utilizes a simple and high-throughput protein precipitation method.[7] The rationale for choosing acetonitrile is its efficiency in precipitating a wide range of plasma proteins while ensuring the analyte remains soluble in the supernatant.[6] A 3:1 ratio of precipitation solvent to plasma is a standard practice that provides a good balance between protein removal efficiency and sample dilution.[6]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 50 µL of plasma (standard, QC, or unknown) into the corresponding tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The addition of the IS at this early stage corrects for variability during subsequent steps.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 xg for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an LC vial or a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 50 µL Plasma add_is 2. Add 150 µL IS in ACN plasma->add_is Protein Precipitation vortex 3. Vortex (30s) add_is->vortex centrifuge 4. Centrifuge (14,000g, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer Isolate Analyte inject 6. Inject 5 µL transfer->inject lc 7. Chromatographic Separation (C18 Column) inject->lc ms 8. MS/MS Detection (MRM Mode) lc->ms ESI+ data 9. Data Quantification ms->data

Figure 1. Experimental workflow from sample preparation to data analysis.

Method Validation

The method was validated following the core principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][8] These guidelines ensure that the analytical method is reliable and suitable for its intended purpose.[2] The validation assesses several key parameters to establish the method's performance characteristics.

G cluster_validation Bioanalytical Method Validation Logic mv Method Validation selectivity Selectivity & Specificity mv->selectivity linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision (Intra- & Inter-day) mv->precision recovery Extraction Recovery mv->recovery matrix Matrix Effect mv->matrix stability Stability (Bench-top, Freeze-thaw, Long-term) mv->stability

Figure 2. Core parameters assessed during bioanalytical method validation.
Summary of Validation Acceptance Criteria and Results
Validation ParameterAcceptance Criteria (FDA/EMA)Result
Selectivity No significant interfering peaks at the retention time of the analyte and IS in 6 blank sources.Pass
Linearity Calibration curve with ≥8 points, r² ≥ 0.99. Back-calculated standards within ±15% (±20% at LLOQ).Pass (r² > 0.995)
Accuracy Mean concentration of QCs within ±15% of nominal (±20% at LLOQ).Pass (within ±8%)
Precision Coefficient of Variation (%CV) for QCs ≤15% (≤20% at LLOQ).Pass (<10% CV)
Matrix Effect IS-normalized matrix factor CV ≤15% across 6 lots of plasma.Pass (<12% CV)
Extraction Recovery Consistent and reproducible. Mean recovery >85%.Pass (>90%)
Stability Analyte concentration in QCs within ±15% of nominal after storage under various conditions.Pass

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance. Representative chromatograms showed sharp, symmetrical peaks for both the analyte and the internal standard, with no interference from endogenous plasma components. The calibration curve was consistently linear over the range of 1-1000 ng/mL.

The simple protein precipitation protocol provided high and consistent extraction recovery (>90%), indicating efficient release of the analyte from the plasma matrix. The low coefficient of variation for the IS-normalized matrix factor (<12%) across different lots of human plasma confirms that ion suppression or enhancement is minimal and adequately compensated for by the stable isotope-labeled internal standard.

Stability studies confirmed that this compound is stable in human plasma for at least 6 hours at room temperature (bench-top), through three freeze-thaw cycles, and for at least 30 days when stored at -80 °C.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method meets all regulatory requirements for bioanalytical method validation and is ready for application in clinical and non-clinical studies to support drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 20, 2026, from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 20, 2026, from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved January 20, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 20, 2026, from [Link]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved January 20, 2026, from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved January 20, 2026, from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved January 20, 2026, from [Link]

  • University of Florida. (n.d.). SOP: Sample Protein Precipitation. Retrieved January 20, 2026, from [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved January 20, 2026, from [Link]

  • Allumiqs. (n.d.). Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 20, 2026, from [Link]

Sources

Application Notes & Protocols for the Large-Scale Laboratory Synthesis of 2-Amino-5-cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale laboratory synthesis of 2-Amino-5-cyanobenzamide, a pivotal intermediate in pharmaceutical research and development. The protocol herein details a robust and scalable palladium-catalyzed cyanation reaction, starting from the readily available precursor, 2-Amino-5-bromobenzamide. Emphasis is placed on the rationale behind procedural steps, safety considerations, and rigorous analytical characterization of the final product to ensure high purity and yield, meeting the stringent standards of the drug development industry.

Introduction and Significance

This compound is a highly functionalized building block whose structural motifs are integral to a variety of biologically active molecules.[1] The presence of a nucleophilic amino group, an electrophilic amide, and a versatile cyano group makes it an exceptionally valuable precursor for constructing complex heterocyclic systems.[1] Notably, this intermediate is a key component in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The efficient and scalable production of high-purity this compound is therefore a critical step in the supply chain for these life-saving medicines.

The synthesis route detailed in this guide is based on a palladium-catalyzed cross-coupling reaction. This approach is favored for its high functional group tolerance, milder reaction conditions compared to traditional methods like the Rosenmund-von Braun reaction, and its proven scalability.[2] We will be adapting a procedure that utilizes a palladium catalyst to facilitate the substitution of a bromine atom with a cyanide group on the aromatic ring.

Reaction Scheme and Mechanism

The conversion of 2-Amino-5-bromobenzamide to this compound is achieved via a palladium-catalyzed cyanation reaction.

Overall Reaction: Reaction Scheme

Mechanism: Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle for palladium-catalyzed cross-coupling reactions.[3]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (2-Amino-5-bromobenzamide), forming a Pd(II) complex.

  • Transmetalation/Cyanide Exchange: The bromide ligand on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂). The use of zinc cyanide is common as it helps mitigate catalyst poisoning by free cyanide ions.[4][5][6]

  • Reductive Elimination: The desired product, this compound, is formed as the Pd(II) complex reductively eliminates, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle. A particular challenge in this type of reaction is the potential for the catalyst to be deactivated by excess cyanide, an issue that modern protocols have sought to overcome.[2][3]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )PuritySupplier
2-Amino-5-bromobenzamide16313-66-9215.05≥98%Major Chemical Supplier
Zinc Cyanide (Zn(CN)₂)557-21-1117.43≥98%Major Chemical Supplier
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72≥97%Major Chemical Supplier
1,1'-Bis(diphenylphosphino)ferrocene (dppf)72287-26-4554.56≥98%Major Chemical Supplier
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09≥99.8%Major Chemical Supplier
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeMajor Chemical Supplier
Brine (Saturated NaCl solution)N/AN/AN/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeMajor Chemical Supplier
Deionized WaterN/A18.02N/AIn-house system
Equipment
  • 10 L three-neck, round-bottom flask

  • Overhead mechanical stirrer with a Teflon paddle

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Large separatory funnel (5 L)

  • Büchner funnel and vacuum flask (2 L)

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (nitrile or neoprene).

Detailed Synthesis Protocol

This protocol is designed for a ~100 g scale synthesis. All operations involving cyanide salts must be performed in a well-ventilated chemical fume hood.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Assemble and dry glassware inert Establish inert atmosphere (N₂/Ar) prep->inert charge Charge reactor with reagents: 2-Amino-5-bromobenzamide, Zn(CN)₂, Pd₂(dba)₃, dppf, DMF inert->charge heat Heat to 120 °C charge->heat monitor Monitor reaction by TLC/LC-MS (~12-18 hours) heat->monitor cool Cool to room temperature monitor->cool quench Quench with aqueous ammonia (Caution: Cyanide!) cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter and concentrate in vacuo dry->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize isolate Isolate pure product by filtration recrystallize->isolate vac_dry Dry under vacuum at 50 °C isolate->vac_dry final_product Final Product: This compound (Characterization & QC) vac_dry->final_product

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup:

    • Assemble the 10 L three-neck flask with the overhead stirrer, condenser, and nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of nitrogen to ensure anhydrous conditions.

    • Maintain a positive pressure of nitrogen throughout the entire reaction.

  • Charging the Reactor:

    • In the fume hood, charge the flask with 2-Amino-5-bromobenzamide (100 g, 0.465 mol), zinc cyanide (Zn(CN)₂, 33 g, 0.281 mol, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4.26 g, 4.65 mmol, 0.01 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 5.16 g, 9.30 mmol, 0.02 equiv).

    • Add anhydrous N,N-Dimethylformamide (DMF, 1 L) via cannula.

  • Reaction Execution:

    • Begin vigorous stirring to ensure the mixture is a mobile slurry.

    • Heat the reaction mixture to 120 °C using the heating mantle.

    • Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-3 hours. The reaction is typically complete within 12-18 hours.

  • Reaction Work-up:

    • Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature.

    • CRITICAL STEP (Cyanide Quench): In the fume hood, slowly pour the reaction mixture into a large beaker containing 3 L of a 5% aqueous ammonia solution. Stir for 1 hour. This step complexes any excess zinc and quenches residual cyanide.

    • Transfer the quenched mixture to the 5 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 1 L).

    • Combine the organic layers and wash with deionized water (2 x 1 L) and then with saturated brine (1 x 1 L).

  • Product Isolation and Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), then filter.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.[5]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight.

Data Summary

Table 1: Reagent Quantities for 100 g Synthesis
ReagentM. Wt. ( g/mol )Mass (g)Moles (mol)Equivalents
2-Amino-5-bromobenzamide215.051000.4651.0
Zinc Cyanide117.43330.2810.6
Pd₂(dba)₃915.724.260.004650.01
dppf554.565.160.009300.02
Table 2: Process Parameters and Expected Results
ParameterValue
Reaction Temperature120 °C
Reaction Time12 - 18 hours
Appearance of ProductOff-white to light brown solid
Expected Yield75-85%
Melting Point~202-203 °C[7]

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the amide protons. Predicted shifts would be in the ranges of δ 6.5-8.0 ppm for aromatic protons and two separate broad singlets for the -NH₂ protons.[8]

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): The spectrum should show 8 distinct carbon signals, including the characteristic nitrile carbon (~118 ppm) and the amide carbonyl carbon (~168 ppm).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AmineN-H Stretch3400 - 3200 (two bands)
AmideC=O Stretch~1660
NitrileC≡N Stretch~2230
AromaticC-H Stretch~3100 - 3000
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak.

    • Formula: C₈H₇N₃O[9]

    • Molecular Weight: 161.16 g/mol [9]

    • Expected [M+H]⁺: 162.07

Safety and Waste Disposal

Extreme caution must be exercised throughout this procedure.

  • Hazardous Reagents:

    • Zinc Cyanide (Zn(CN)₂): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. Always handle in a fume hood with appropriate PPE.

    • Palladium Catalysts: Can be toxic and are heavy metals. Avoid inhalation of dust.

    • DMF: A potential reproductive toxin. Avoid skin contact and inhalation.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, safety glasses with side shields, and a face shield.

    • Wear heavy-duty, chemically resistant gloves (e.g., neoprene over nitrile).

  • Waste Disposal:

    • All aqueous waste from the work-up must be treated as cyanide waste. Before disposal, it must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic (pH > 10) conditions to convert cyanide to the less toxic cyanate. This procedure must be done in a fume hood.

    • Dispose of all chemical waste through your institution's environmental health and safety office.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available at: [Link]

  • Anbarasan, P., Schupp, B., & Neumann, H. (2015). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry–A European Journal, 21(39), 13584-13597. Available at: [Link]

  • Kumar, A., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 56(84), 12796-12799. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899. Available at: [Link]

  • Google Patents. (2018). CN103702978B - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for this compound. (A generic reference, as specific product SDS would be consulted).
  • Google Patents. (2012). EP 2102150 B1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Google Patents. (2014). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - p-Amino Benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45084587, this compound. Retrieved from [Link].

  • Google Patents. (2014). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • The Royal Society of Chemistry. (2015). Supplementary data Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Google Patents. (2014). EP2213654B1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • ResearchGate. (n.d.). NMR Spectroscopy For The Characterization of Photoprotective Compounds in Cyanobacteria. Retrieved from [Link]

Sources

Green Chemistry in Action: Advanced Protocols for the Synthesis of 2-Amino-5-cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Amino-5-cyanobenzamide is a pivotal intermediate in the pharmaceutical industry, forming the backbone of numerous therapeutic agents. Traditional synthetic routes often rely on harsh reagents, stoichiometric activators, and volatile organic solvents, contributing to significant environmental impact. This comprehensive guide details cutting-edge, green chemistry approaches for the synthesis of this compound, designed for researchers, scientists, and drug development professionals committed to sustainable chemical manufacturing. By leveraging catalytic systems, alternative energy sources, and environmentally benign solvents, these protocols offer enhanced efficiency, safety, and atom economy.

The Imperative for Greener Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that minimize waste and environmental harm. A key metric in this endeavor is Atom Economy , which measures the efficiency of a reaction in converting reactants into the desired product.[1][2][3][4][5][6] Traditional amide bond formation, often employing stoichiometric coupling reagents, suffers from poor atom economy, generating significant chemical waste.[7][8] The methodologies presented herein are designed to maximize atom economy and minimize the environmental footprint of this compound synthesis.

Synthetic Strategies: A Comparative Overview

This guide explores three primary green synthetic strategies for this compound, moving from established catalytic methods to prospective biocatalytic and photocatalytic routes.

G cluster_0 Synthetic Approaches cluster_1 Green Methodologies Traditional Routes Traditional Routes Green Chemistry Approaches Green Chemistry Approaches Traditional Routes->Green Chemistry Approaches Shift towards Sustainability A Palladium-Catalyzed Cyanation Green Chemistry Approaches->A B Microwave-Assisted Amidation Green Chemistry Approaches->B C Photocatalytic Amidation (Prospective) Green Chemistry Approaches->C D Biocatalytic Amidation (Prospective) Green Chemistry Approaches->D

Caption: Overview of synthetic strategies for this compound.

Protocol 1: Palladium-Catalyzed Cyanation of 2-Amino-5-bromobenzamide

This protocol details a highly efficient and atom-economical approach for the synthesis of this compound from its bromo-precursor, 2-Amino-5-bromobenzamide.[9] Palladium-catalyzed cyanation reactions have emerged as a powerful tool in organic synthesis, offering a milder and more selective alternative to traditional methods.[10][11][12][13][14][15][16][17] The use of a non-toxic cyanide source like potassium ferrocyanide further enhances the green credentials of this method.[11]

Reaction Scheme:

G reactant1 2-Amino-5-bromobenzamide product This compound reactant1->product Cyanation reactant2 + K4[Fe(CN)6] reactant2->product catalyst Pd(OAc)2 / Ligand (e.g., XPhos) Cyanation Cyanation catalyst->Cyanation solvent Dioxane/H2O, KOAc solvent->Cyanation

Caption: Palladium-catalyzed cyanation of 2-Amino-5-bromobenzamide.

Experimental Protocol:
  • Vessel Preparation: To a screw-capped reaction tube equipped with a magnetic stir bar, add 2-Amino-5-bromobenzamide (1.0 mmol, 215 mg), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv, 0.5 mmol, 211 mg), palladium(II) acetate (Pd(OAc)₂, 2 mol%, 0.02 mmol, 4.5 mg), and a suitable phosphine ligand (e.g., XPhos, 4 mol%, 0.04 mmol, 19 mg).

  • Inert Atmosphere: Seal the tube with a Teflon-lined cap and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add degassed 1,4-dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (KOAc, 2.5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Quantitative Data:
ParameterValueReference
Starting Material 2-Amino-5-bromobenzamide[9]
Cyanide Source K₄[Fe(CN)₆]·3H₂O[11]
Catalyst Loading 2 mol% Pd(OAc)₂[11]
Solvent System 1,4-Dioxane / Water (1:1)[11]
Reaction Temperature 100 °C[11]
Typical Yield >90%[11]

Protocol 2: Microwave-Assisted Direct Amidation

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering rapid reaction times, improved yields, and often solvent-free conditions, aligning perfectly with the principles of green chemistry.[2][10][18][19][20] This protocol outlines a direct amidation of a suitable carboxylic acid precursor with an amine under microwave irradiation.

Reaction Scheme:

G reactant1 2-Amino-5-cyanobenzoic acid product This compound reactant1->product Amidation reactant2 + Amine (e.g., NH4Cl) reactant2->product conditions Microwave (300W) Solvent-free, Catalyst Amidation Amidation conditions->Amidation

Caption: Microwave-assisted direct amidation.

Experimental Protocol:
  • Reactant Preparation: In a microwave-safe vessel, thoroughly mix 2-amino-5-cyanobenzoic acid (1 mmol), ammonium chloride (2 mmol), tosyl chloride (1 mmol), potassium carbonate (1 mmol), silica gel (0.3 g), and tetrabutylammonium bromide (TBAB, 1 mmol).[20]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 300 W for 2-5 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Suspend the solid in ethyl acetate (20 mL) and filter.

  • Purification: Wash the filtrate with a dilute HCl solution (0.02 N, 2 x 20 mL) and then with water (2 x 20 mL). Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data:
ParameterValueReference
Starting Material 2-Amino-5-cyanobenzoic acid[20]
Amine Source Ammonium Chloride[20]
Microwave Power 300 W[20]
Reaction Time 2-5 minutes[20]
Conditions Solvent-free[20]
Typical Yield High[20]

Prospective Green Approaches

The following protocols are based on emerging green chemistry technologies that have shown great promise for amide synthesis but have not yet been specifically reported for this compound. They are presented here as forward-looking, adaptable methodologies for researchers at the forefront of sustainable synthesis.

Protocol 3: Photocatalytic Amidation (Prospective)

Visible-light photocatalysis offers a sustainable and mild approach to amide bond formation, often proceeding at room temperature and utilizing light as a clean energy source.[3][21][22][23] This prospective protocol adapts known methods for the synthesis of this compound.

Conceptual Reaction Scheme:

G reactant1 2-Amino-5-cyanobenzoic acid product This compound reactant1->product Amidation reactant2 + Amine reactant2->product conditions Visible Light (Blue LEDs) Photocatalyst (e.g., Eosin Y) Amidation Amidation conditions->Amidation G reactant1 Ethyl 2-amino-5-cyanobenzoate product This compound reactant1->product Transamidation reactant2 + Amine reactant2->product conditions Lipase (e.g., from Sphingomonas) Aqueous Buffer Amidation Amidation conditions->Amidation

Sources

Analytical Techniques for the Characterization of 2-Amino-5-cyanobenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed overview of the essential analytical techniques for the robust characterization of 2-Amino-5-cyanobenzamide. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical application of chromatographic, spectroscopic, and thermal analysis methods. By integrating field-proven insights with established scientific principles, this guide serves as a practical resource for ensuring the identity, purity, and quality of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring an aromatic amine, a nitrile, and an amide functional group, necessitates a multi-faceted analytical approach for comprehensive characterization. The accuracy and reliability of these analytical methods are paramount in drug development and quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the application of several core analytical techniques, providing not only step-by-step protocols but also the scientific rationale behind the selection of specific methodologies and parameters. All protocols are designed to be self-validating, adhering to the principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
Molecular Formula C₈H₇N₃O[6]
Molecular Weight 161.16 g/mol [6]
CAS Number 606490-51-1[6]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound.[7] A reverse-phase HPLC method with UV detection is a robust and reliable approach for routine quality control.[7]

  • Reverse-Phase C18 Column: The non-polar stationary phase of a C18 column effectively retains the moderately polar this compound, allowing for good separation from both more polar and less polar impurities.

  • Mobile Phase Gradient: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed to ensure the efficient elution of compounds with a range of polarities. This is crucial for resolving all potential impurities within a reasonable timeframe.[8]

  • UV Detection: The aromatic nature of this compound results in strong UV absorbance, making UV detection a sensitive and straightforward method for quantification.[9][10] The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

Time (min)%A%B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (typically in the range of 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.1 mg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte & Impurities Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the identification and quantification of volatile and thermally stable impurities.[7] Due to the polar nature of the amino and amide groups, derivatization may be necessary to improve the volatility and chromatographic performance of this compound.[11]

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (as in -NH₂ and -CONH₂), which replaces them with less polar and more volatile trimethylsilyl (TMS) groups.

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of a wide range of derivatized compounds.[11]

  • Mass Spectrometric Detection: MS detection provides high selectivity and sensitivity, and the resulting mass spectra can be used for the unambiguous identification of impurities by comparing them to spectral libraries (e.g., NIST).[12]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 amu.

  • Sample Preparation (Derivatization): a. Accurately weigh about 1 mg of the sample into a vial. b. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). c. Cap the vial and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13]

  • N-H stretching (Amine and Amide): Two bands in the region of 3400-3200 cm⁻¹.

  • C≡N stretching (Nitrile): A sharp, medium-intensity band around 2230-2210 cm⁻¹.

  • C=O stretching (Amide I): A strong absorption band around 1680-1630 cm⁻¹.

  • N-H bending (Amide II): A band in the region of 1640-1550 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: a. Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: a. Record a background spectrum of the empty sample compartment. b. Place the KBr pellet in the sample holder and record the sample spectrum. c. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm), showing characteristic splitting patterns based on their substitution on the benzene ring.

  • Amine Protons (-NH₂): A broad singlet that may exchange with D₂O.

  • Amide Protons (-CONH₂): Two distinct broad singlets (due to restricted rotation around the C-N bond) that may also exchange with D₂O.

  • Carbonyl Carbon (-C=O): A signal in the downfield region (δ 165-175 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

  • Nitrile Carbon (-C≡N): A signal around δ 115-125 ppm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for impurity identification.

  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (161.16).

  • Fragment Ions: Characteristic fragment ions resulting from the cleavage of the amide and cyano groups.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of this compound. A sharp melting endotherm is indicative of a highly pure crystalline substance. It can also be used to study thermal stability.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of the compound.

Solid-State Characterization

Powder X-Ray Diffraction (PXRD)

PXRD is a critical technique for the characterization of the solid-state properties of a crystalline material.[15][16][17][18][19] It is primarily used for phase identification and can provide information on the unit cell dimensions.[17] This is particularly important in pharmaceutical development to identify and control polymorphism, as different crystalline forms can have different physicochemical properties, including solubility and bioavailability.[18]

PXRD_Workflow cluster_prep Sample Preparation cluster_xrd XRD Analysis cluster_data Data Analysis Grind Grind Sample to Fine Powder Homogenize Homogenize Powder Grind->Homogenize Mount Mount on Sample Holder Homogenize->Mount Irradiate Irradiate with X-rays Mount->Irradiate Diffract Measure Diffraction Pattern Irradiate->Diffract Identify Identify Crystalline Phases Diffract->Identify Determine Determine Crystal Structure Identify->Determine

Caption: Workflow for Powder X-Ray Diffraction analysis.

Conclusion

The comprehensive characterization of this compound requires the application of a suite of orthogonal analytical techniques. The methods and protocols outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to these scientifically sound and well-validated procedures is essential for regulatory compliance and the successful development of safe and effective drug products.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45084587, this compound. [Link]

  • ICH. (2022). Analytical Procedure Development Q14. [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2021). Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. [Link]

  • ResearchGate. (2020). GCMS ANALYSIS FOR SEPARATION AND IDENTIFICATION OF BIOACTIVE COMPOUNDS FROM FRESHWATER CYANOBACTERIUM NOSTOC FUSCESCENCE. [Link]

  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • National Center for Biotechnology Information. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]

  • Chemistry LibreTexts. (2023). Powder X-ray Diffraction. [Link]

  • SERC - Carleton College. (2018). X-ray Powder Diffraction (XRD). [Link]

  • Creative Biostructure. (n.d.). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • Wikipedia. (n.d.). Powder diffraction. [Link]

  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]

  • AWS. (n.d.). Probing protein structure and dynamics by second-derivative ultraviolet absorption analysis of cation–p interactions. [Link]

  • FDA. (2022). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. [Link]

  • YouTube. (2024). An Overview of the Analytical Procedure Lifecycle as per ICH Q14. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Amino-5-cyanobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable intermediate. Here, we move beyond simple protocols to explore the underlying principles of the synthesis, offering field-proven insights to troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges you may encounter during the synthesis of this compound, particularly through the common route of hydrolyzing 2-amino-5-cyanobenzonitrile.

Question 1: My overall yield is consistently low after the hydrolysis of 2-amino-5-cyanobenzonitrile. What are the primary factors I should investigate?

Low yield is a frequent challenge stemming from several potential root causes. A systematic approach to troubleshooting is critical.

Potential Causes & Solutions:

  • Incomplete Reaction: The hydrolysis may not be proceeding to completion, leaving unreacted starting material.

    • Optimization Strategy: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction stalls, a cautious and incremental increase in temperature or reaction time may be necessary. However, be mindful that aggressive conditions can lead to over-hydrolysis.[1]

  • Over-hydrolysis to Byproducts: The most common issue is the further hydrolysis of the desired amide to the corresponding carboxylic acid (2-amino-5-cyanobenzoic acid).

    • Optimization Strategy: The key is to employ milder reaction conditions. This includes lowering the reaction temperature and shortening the overall reaction time.[1] Fine-tuning the pH during the reaction can also favor the formation of the mono-amide.[1]

  • Purity of Starting Material: Impurities present in the initial 2-amino-5-cyanobenzonitrile can interfere with the hydrolysis or introduce contaminants that are difficult to separate from the final product.[2]

    • Optimization Strategy: Always verify the purity of your starting material using appropriate analytical techniques (e.g., NMR, HPLC). If necessary, purify the nitrile precursor before proceeding with the hydrolysis step.

Question 2: I'm observing a significant amount of a highly polar byproduct that I suspect is 2-amino-5-cyanobenzoic acid. How can I minimize this over-hydrolysis?

The formation of the carboxylic acid byproduct is a clear indication that the reaction conditions are too harsh for the target amide, which is susceptible to further hydrolysis.

Potential Causes & Solutions:

  • Excessive Temperature or Reaction Time: As amides are more stable than nitriles but can still be hydrolyzed under acidic or basic conditions, prolonged exposure to heat drives the reaction past the desired product.

    • Optimization Strategy: Lowering the reaction temperature is one of the most effective ways to improve selectivity.[1] Instead of running the reaction for a fixed time, monitor it closely and quench it as soon as the starting material is consumed, before significant byproduct formation occurs.

  • High Catalyst Concentration: Using a high concentration of acid or base can accelerate the hydrolysis of the amide product.

    • Optimization Strategy: Reduce the concentration of the acid or base catalyst. A catalytic amount should be sufficient to promote the reaction without aggressively driving the secondary hydrolysis.

The following diagram illustrates a decision-making workflow for troubleshooting low yield.

low_yield_troubleshooting cluster_analysis Crude Product Analysis cluster_solutions Corrective Actions start Low Yield of this compound check_purity Analyze crude product by TLC/HPLC start->check_purity unreacted_sm Significant Unreacted Starting Material? check_purity->unreacted_sm byproduct Significant Byproduct (e.g., Carboxylic Acid)? unreacted_sm->byproduct No increase_time_temp Increase reaction time/temperature cautiously. Monitor closely. unreacted_sm->increase_time_temp Yes milder_conditions Use milder conditions: - Lower temperature - Reduce reaction time - Decrease catalyst concentration byproduct->milder_conditions Yes purify_sm Re-purify starting material. Verify purity before use. byproduct->purify_sm No, but purity is still low increase_time_temp->check_purity Re-run and analyze milder_conditions->check_purity Re-run and analyze purify_sm->check_purity Re-run and analyze

Caption: Troubleshooting logic for addressing low yield.

Question 3: My final product has a persistent color and its purity by HPLC is below 95%. What purification strategies are most effective?

Achieving high purity often requires a multi-step approach after the initial work-up.

Potential Causes & Solutions:

  • Residual Catalysts or Reagents: Inadequate quenching or washing during the work-up can leave residual acids, bases, or salts trapped in the crude product.

    • Optimization Strategy: Ensure the work-up procedure effectively neutralizes the reaction mixture.[1] Thoroughly wash the crude product with appropriate aqueous solutions (e.g., saturated sodium bicarbonate if the reaction was acidic) and brine to remove inorganic impurities.

  • Colored Impurities: These are often high molecular weight byproducts formed from minor side reactions.

    • Optimization Strategy: Treatment with activated carbon during recrystallization is highly effective.[3] The activated carbon adsorbs colored impurities, which are then removed by hot filtration.

  • Suboptimal Recrystallization: Choosing the wrong solvent or using an improper technique can lead to poor recovery and inefficient purification.

    • Optimization Strategy: Recrystallization from polar organic solvents like ethanol or methanol is often effective.[2][4] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ensure the solution is fully dissolved before allowing it to cool slowly to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

  • Q: What is a common and effective synthetic route for this compound?

    • A: A widely used method is the controlled partial hydrolysis of 2-amino-5-cyanobenzonitrile. This precursor can be synthesized via the cyanation of 2-amino-5-bromobenzonitrile, often using a copper(I) cyanide reagent.[2][5]

  • Q: What are the key safety precautions for this synthesis, especially when handling precursors?

    • A: If your synthesis involves a cyanation step, extreme caution is necessary due to the high toxicity of cyanide compounds.[2] Always handle cyanide reagents like copper(I) cyanide or sodium cyanide in a certified chemical fume hood.[2][6] Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat. It is crucial to have a cyanide antidote kit available and be trained in its use.[2]

  • Q: How can I best monitor the reaction to determine the optimal endpoint?

    • A: The most reliable methods are TLC and HPLC.[1][7] Develop a suitable solvent system for TLC or an HPLC method before starting the reaction. Take aliquots from the reaction mixture at regular intervals to track the disappearance of the starting material and the appearance of the product and any byproducts. This data is crucial for deciding when to stop the reaction to maximize the yield of the desired product.

Optimized Experimental Protocol

This protocol details a representative method for the partial hydrolysis of 2-amino-5-cyanobenzonitrile.

Objective: To synthesize this compound with improved yield and purity.

Materials:

  • 2-amino-5-cyanobenzonitrile

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium hydroxide solution (e.g., 2M)

  • Ethanol (for recrystallization)

  • Activated Carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-cyanobenzonitrile (1 equivalent).

  • Hydrolysis: Slowly add a solution of dilute sulfuric acid (e.g., 50% v/v) to the flask. Heat the mixture to a controlled temperature (e.g., 60-70°C).

  • Monitoring: Monitor the reaction every 30 minutes using a pre-developed TLC or HPLC method. The goal is to stop the reaction upon full consumption of the starting nitrile, before significant formation of the carboxylic acid byproduct.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[6]

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If colored impurities are present, add a small amount of activated carbon (approx. 1-2% by weight) and keep the solution hot for 10-15 minutes.[3]

    • Perform a hot filtration through a fluted filter paper to remove the activated carbon and any other insoluble impurities.[8]

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

The general workflow for synthesis and purification is outlined below.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Material: 2-Amino-5-cyanobenzonitrile reaction Controlled Hydrolysis start->reaction quench Quenching & Neutralization reaction->quench filtration Crude Product Isolation (Filtration) quench->filtration recrystallization Recrystallization (Ethanol & Activated Carbon) filtration->recrystallization final_product Pure this compound recrystallization->final_product

Sources

Technical Support Center: Troubleshooting Incomplete Cyanation in 2-Amino-5-cyanobenzamide Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically incomplete conversion, during the critical cyanation step. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level queries regarding the synthesis of this compound.

Q1: What are the most common synthetic strategies for introducing the cyano group to form this compound?

A1: There are two primary, industrially relevant methods. The first is the Sandmeyer reaction , which involves the diazotization of an aromatic amine precursor (e.g., 2,5-diaminobenzamide) followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2] The second, and more modern, approach is a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig cyanation) of a halogenated precursor, most commonly 2-Amino-5-bromobenzamide, with a cyanide source.[3][4][5]

Q2: My cyanation reaction is showing low or incomplete conversion. What are the universal first-pass checks I should perform?

A2: Regardless of the specific method, incomplete conversion often stems from a few common culprits. Before delving into more complex variables, verify the following:

  • Reagent Quality: Ensure your cyanide source (e.g., CuCN, Zn(CN)₂) is fresh and has been stored under appropriate conditions. Palladium catalysts and ligands should be of high purity.

  • Solvent Purity: Use anhydrous, high-purity solvents, as water can interfere with many catalytic systems and promote side reactions, especially the decomposition of diazonium salts in the Sandmeyer reaction.[6]

  • Inert Atmosphere: For palladium-catalyzed reactions, ensure the system was adequately purged with an inert gas (Argon or Nitrogen). Oxygen can deactivate the sensitive Pd(0) catalytic species.

  • Temperature Control: Verify that the reaction temperature is accurately maintained. Many cyanation reactions have a narrow optimal temperature window.

Q3: I'm observing a significant, persistent impurity alongside my product. What is it likely to be?

A3: The identity of the primary byproduct is highly dependent on your chosen route:

  • Sandmeyer Route: The most common byproduct is 2-Amino-5-hydroxybenzamide, formed when the diazonium salt intermediate reacts with water instead of the cyanide nucleophile.[7] You may also see tar-like substances from uncontrolled diazonium decomposition.

  • Palladium-Catalyzed Route: A common side product is 2-Aminobenzamide, where the starting halide has been hydrodehalogenated (replaced with hydrogen). This often points to issues with the catalytic cycle or the presence of protic impurities. Another possibility is the formation of biaryl compounds from undesired coupling of the starting material.[8]

Q4: What are the critical safety precautions for these reactions?

A4: Cyanide compounds are acutely toxic and require stringent safety protocols.[9]

  • Handling: Always handle solid cyanide salts (e.g., KCN, CuCN, Zn(CN)₂) and cyanide-containing solutions in a certified, well-ventilated chemical fume hood.

  • PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves (check for appropriate breakthrough times).

  • Quenching: Never add acid directly to a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. All waste must be quenched carefully with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.

  • Emergency: Ensure a cyanide antidote kit is available and that all personnel are trained in its use.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for the two primary synthetic routes.

Guide 1: Troubleshooting the Sandmeyer Cyanation Route

The Sandmeyer reaction is a powerful but sensitive transformation. Success hinges on the efficient formation and controlled reaction of the aryl diazonium salt.

start Incomplete Cyanation check_diazotization Was diazotization complete? (e.g., starch-iodide test) start->check_diazotization diazotization_fail Problem: Incomplete Diazotization check_diazotization->diazotization_fail No check_decomposition Observe tar or excessive gas evolution? check_diazotization->check_decomposition Yes solution_diazotization Solution: • Verify NaNO₂ purity/stoichiometry. • Ensure temp is 0-5 °C. • Check acid concentration. diazotization_fail->solution_diazotization decomposition_issue Problem: Diazonium Decomposition check_decomposition->decomposition_issue Yes check_byproduct Major byproduct observed? (e.g., via LC-MS) check_decomposition->check_byproduct No solution_decomposition Solution: • Maintain strict temp control (<5 °C). • Add diazonium solution slowly to CuCN slurry. decomposition_issue->solution_decomposition hydroxy_byproduct Problem: Hydroxy Byproduct check_byproduct->hydroxy_byproduct Yes, Hydroxy solution_hydroxy Solution: • Use anhydrous solvents if possible. • Ensure CuCN is reactive and added promptly. hydroxy_byproduct->solution_hydroxy cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation ArNH2 Ar-NH₂ ArN2 Ar-N₂⁺ ArNH2->ArN2 NaNO₂, HCl 0-5 °C Ar_radical Ar• ArN2->Ar_radical e⁻ from Cu(I) CuCN Cu(I)CN ArCN Ar-CN Ar_radical->ArCN + •CN from Cu(II)CN

Caption: Key steps in the Sandmeyer cyanation mechanism.

Guide 2: Troubleshooting the Palladium-Catalyzed Cyanation Route

This method offers milder conditions and often better functional group tolerance but is sensitive to catalyst poisoning and reaction parameters. The typical starting material is 2-Amino-5-bromobenzamide.

Q: My reaction has stalled with significant 2-Amino-5-bromobenzamide remaining. Why is the catalyst not turning over?

A: This points to catalyst deactivation or suboptimal reaction conditions. The palladium catalyst must remain in its active Pd(0) state to participate in the catalytic cycle.

  • Causality:

    • Cyanide Poisoning: While cyanide is the desired nucleophile, a high concentration of free cyanide ions in solution can irreversibly bind to the palladium center, poisoning the catalyst. [10]This is why sparingly soluble sources like zinc cyanide (Zn(CN)₂) are often preferred, as they maintain a low equilibrium concentration of free cyanide. [10] 2. Inactive Pre-catalyst: The Pd(II) pre-catalyst must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the reaction will not initiate properly.

    • Ligand Issues: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The wrong ligand, or a degraded ligand, will result in low activity. Xantphos and dppf are commonly used for cyanation. [11][12]* Troubleshooting Steps:

    • Cyanide Source: If using a soluble source like KCN, consider switching to Zn(CN)₂. If using Zn(CN)₂, ensure it is high purity.

    • Slow Addition: For some systems, slow addition of a soluble cyanide source can be beneficial. [10] 3. Catalyst & Ligand: Use a fresh, reliable source of palladium catalyst (e.g., Pd₂(dba)₃) and ligand. Ensure the Pd:ligand ratio is correct (typically 1:2 to 1:4).

    • Solvent & Temperature: High-boiling polar aprotic solvents like DMF or DMAc are common. [4][9]Ensure the temperature is high enough to promote catalysis (often 80-120 °C) but not so high as to cause degradation.

pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Br pd2_complex L₂Pd(II)(Ar)(Br) ox_add->pd2_complex transmetal Cyanide Exchange pd2_complex->transmetal + 'CN⁻' pd2_cn_complex L₂Pd(II)(Ar)(CN) transmetal->pd2_cn_complex - Br⁻ red_elim Reductive Elimination pd2_cn_complex->red_elim red_elim->pd0 + Ar-CN

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Section 3: Analytical & Purification Protocols

Q: How can I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Co-spot your reaction mixture with the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, this compound, is more polar than 2-Amino-5-bromobenzamide and will have a lower Rf value. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the preferred method. [9] Q: What is a reliable protocol for purifying the final product?

A: Recrystallization is often sufficient to obtain high-purity this compound.

  • Principle: This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

  • Step-by-Step Protocol:

    • Solvent Selection: Ethanol, methanol, or acetonitrile are commonly effective solvents. [9][13]Perform small-scale solubility tests to find a solvent that dissolves the crude product when hot but in which it is sparingly soluble when cold.

    • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent. If colored impurities persist, you can add a small amount of activated charcoal and hot-filter the solution.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum.

Section 4: Data Summary & Reference Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterSandmeyer CyanationPalladium-Catalyzed Cyanation
Precursor 2,5-Diaminobenzamide2-Amino-5-bromobenzamide
Cyanide Source Copper(I) Cyanide (CuCN)Zinc Cyanide (Zn(CN)₂), KCN, K₄[Fe(CN)₆] [10][14]
Catalyst Stoichiometric CuCN1-5 mol% Pd₂(dba)₃, Pd(OAc)₂
Ligand Nonedppf, Xantphos, etc.
Solvent Water/AcidDMF, DMAc, Toluene [9]
Temperature 0-5 °C (Diazotization), then RT to 50 °C80-140 °C [14]
Key Challenge Diazonium salt instabilityCatalyst poisoning, inert atmosphere
Reference Protocol: Palladium-Catalyzed Cyanation

This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.

  • Setup: To a flame-dried Schlenk flask, add 2-Amino-5-bromobenzamide (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.08 eq).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization from ethanol. [9]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.
  • Liao, et al. (2020). Nickel-Catalyzed Cyanation of Aryl Halides.
  • Meng, et al. (2009). Recent advances in analytical methods for cyanide determination in different matrices: A Review. Global Scientific Journal.
  • Reddit User Discussion. (2024). Sandmeyer type reaction troubleshoot. Reddit r/Chempros.
  • BenchChem. (2025).
  • Silva, T. L., & Amarante, G. W. (2022).
  • Wikipedia. Sandmeyer reaction. Wikipedia.
  • Stadler, A., & Kappe, C. O. (2001).
  • Reddit User Discussion. (2019). Troubleshooting a Sandmeyer reaction. Reddit r/chemistry.
  • Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation.
  • Kumar, V., & Kumar, S. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Bio, M. M., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
  • European Patent Office. (2008). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
  • Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Khan Academy. Sandmeyer reaction. Khan Academy.
  • Anilkumar, G., & Nandakumar, A. (2020).
  • Reddit User Discussion. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit r/chemistry.
  • J&K Scientific LLC. (2025). Sandmeyer Reaction. J&K Scientific.
  • Zeng, Y., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction.
  • Maligres, P. E., et al. (1999). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Chinese Chemical Society. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry.
  • Crasto, A. M. (2014). Cyanation of Aryl Halides.
  • Anilkumar, G., & Nandakumar, A. (2020).

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-Amino-5-cyanobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reaction temperature optimization. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in established chemical principles and practical laboratory experience.

Q1: Why is the yield of my this compound unexpectedly low?

A low yield can be attributed to several temperature-related factors. An inappropriate reaction temperature can lead to incomplete conversion of starting materials or the formation of unwanted side products.

  • Incomplete Conversion: If the reaction temperature is too low, the activation energy for the desired transformation may not be reached, resulting in a sluggish or stalled reaction. For instance, in the cyanation of a halogenated precursor such as 2-amino-5-bromobenzamide, temperatures in the range of 120-160 °C are often necessary to achieve a high yield and a favorable reaction rate.[1] Insufficient heat can leave a significant portion of the starting material unreacted.

  • Side Product Formation: Conversely, excessively high temperatures can promote the formation of side products. One common side reaction is the hydrolysis of the amide or nitrile group, particularly if water is present in the reaction mixture. While amide hydrolysis generally requires heating with aqueous acid or base, prolonged exposure to high temperatures even under neutral conditions can lead to the formation of 2-amino-5-cyanobenzoic acid or 2-amino-5-carbamoylbenzoic acid, respectively.[2][3]

  • Thermal Degradation: The target molecule itself, this compound, or the starting materials, may be susceptible to thermal degradation at elevated temperatures, leading to the formation of complex impurities and a reduction in the overall yield.[4][5]

To troubleshoot a low yield, consider the following:

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and any byproducts.

  • Temperature Screening: If incomplete conversion is suspected, incrementally increase the reaction temperature in small steps (e.g., 10 °C) and monitor the effect on the reaction progress.

  • Impurity Analysis: If the formation of side products is observed, attempt to isolate and characterize them. This information will provide valuable insights into the undesired reaction pathways and help in devising a strategy to mitigate them, which may involve lowering the reaction temperature.

Q2: I am observing significant impurity formation in my final product. How can I minimize this by adjusting the temperature?

The presence of impurities is a common challenge that can often be addressed by carefully controlling the reaction temperature.

  • Minimizing Hydrolysis-Related Impurities: If you identify impurities resulting from the hydrolysis of the amide or nitrile functional groups, reducing the reaction temperature is a primary strategy. The rate of hydrolysis is often highly dependent on temperature.[6]

  • Controlling Dimerization or Polymerization: At very high temperatures, some organic molecules can undergo dimerization or polymerization. If you observe high molecular weight impurities, consider running the reaction at a lower temperature.

  • Optimizing for Selectivity: In many chemical reactions, there is a temperature window where the rate of the desired reaction is significantly faster than the rates of competing side reactions. A carefully controlled temperature optimization study can help identify this optimal window.

Experimental Protocol for Temperature Optimization:

To systematically determine the optimal reaction temperature, a series of small-scale experiments should be conducted.

ParameterRange to be Tested
Reaction Temperature Tinitial - 20 °C to Tinitial + 40 °C (in 10 °C increments)
Reaction Time Monitored at regular intervals (e.g., every 1-2 hours)
Solvent Kept constant
Reagent Concentration Kept constant

Workflow for Temperature Optimization:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning A Set up parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C, 140°C) B Monitor reaction progress by TLC/HPLC at fixed time points A->B C Analyze yield and purity for each temperature B->C D Identify the most promising temperature range from Phase 1 C->D Select best range E Conduct further experiments with smaller temperature increments (e.g., 110°C, 115°C, 125°C) D->E F Determine the optimal temperature for maximum yield and purity E->F

Caption: A two-phase workflow for optimizing reaction temperature.

Q3: My reaction is proceeding very slowly. Can I simply increase the temperature indefinitely?

While increasing the temperature generally increases the reaction rate, it is not a solution that can be applied without caution.

  • Activation Energy: Chemical reactions require a certain amount of energy, known as the activation energy, to proceed. Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, thus accelerating the reaction.[2]

  • The Arrhenius Equation: This relationship between temperature and reaction rate is described by the Arrhenius equation. However, this equation does not account for the potential for side reactions or degradation at higher temperatures.

  • Risk of Runaway Reactions: For exothermic reactions, increasing the temperature can lead to a positive feedback loop where the reaction generates more heat, further increasing the rate and temperature. This can result in a dangerous runaway reaction. It is crucial to have adequate cooling and monitoring in place when increasing the temperature of any reaction.

Recommendation: A moderate increase in temperature should be the first approach, while carefully monitoring the reaction for any signs of decomposition (e.g., color change to dark brown or black) or the formation of new impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is a good starting point for the reaction temperature in the synthesis of this compound?

The optimal starting temperature depends heavily on the specific synthetic route employed.

  • From a Halogenated Precursor (e.g., 2-amino-5-bromobenzamide): For the cyanation reaction using a copper(I) cyanide or a palladium catalyst with a cyanide source, a higher temperature is generally required. A good starting point would be in the range of 120-160 °C .[1][7]

  • From an Ester Precursor (e.g., methyl 2-amino-5-cyanobenzoate): The amidation of an ester with an amine to form the benzamide is typically carried out at a lower temperature. A suitable starting range is 20-80 °C .[8]

  • From Isatoic Anhydride: The reaction of isatoic anhydride with an amine in a solvent like DMF often requires heating. Refluxing the reaction mixture is a common procedure.[9]

Q2: How does the choice of solvent influence the optimal reaction temperature?

The solvent plays a crucial role in determining the reaction temperature.

  • Boiling Point: The reaction temperature is fundamentally limited by the boiling point of the solvent at a given pressure. For reactions requiring high temperatures, a high-boiling point solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) is necessary.[10]

  • Solubility: The solvent must be able to dissolve the reactants to a sufficient extent at the reaction temperature to allow for an efficient reaction.

  • Solvent-Reactant Interactions: The solvent can also influence the reaction mechanism and the stability of intermediates, which can in turn affect the optimal temperature.

Q3: Are there any specific safety precautions I should take when optimizing the reaction temperature?

Yes, safety should always be the top priority in the laboratory.

  • Use of a Fume Hood: All reactions should be carried out in a well-ventilated fume hood, especially when working with volatile and potentially toxic reagents and solvents.

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Controlled Heating: Use a reliable and well-controlled heating source, such as a heating mantle with a temperature controller or an oil bath. Avoid direct heating with a flame.

  • Monitoring and Control: Never leave a reaction unattended, especially when running it at an elevated temperature for the first time. Have a cooling bath (e.g., an ice-water bath) readily available to quickly cool the reaction if necessary.

  • Pressure Build-up: Be aware of the potential for pressure build-up, especially when heating a sealed reaction vessel. Ensure that the system is appropriately vented or designed to withstand the expected pressure.

Relationship between Temperature and Reaction Outcomes:

G Temp Reaction Temperature LowTemp Too Low Temperature Temp->LowTemp OptimalTemp Optimal Temperature Temp->OptimalTemp HighTemp Too High Temperature Temp->HighTemp Incomplete Incomplete Conversion LowTemp->Incomplete MaxYield Maximum Yield & Purity OptimalTemp->MaxYield SideProducts Side Products (e.g., Hydrolysis) HighTemp->SideProducts Degradation Thermal Degradation HighTemp->Degradation LowYield1 Low Yield Incomplete->LowYield1 LowYield2 Low Yield & Purity SideProducts->LowYield2 Degradation->LowYield2

Caption: The impact of reaction temperature on synthesis outcomes.

By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize the reaction temperature for the synthesis of this compound, leading to improved yields, higher purity, and a more efficient process.

References

  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.
  • WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents.
  • US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. Available at: [Link]

  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office. Available at: [Link]

  • Transamidation of benzamide with primary amines - ResearchGate. Available at: [Link]

  • Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. - ResearchGate. Available at: [Link]

  • Research on the thermal stability of 2-amino-3,5-dichloro-N- methylbenzamide (ADMBA) applying DSC - ResearchGate. Available at: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - University of Kentucky. Available at: [Link]

  • Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex - MDPI. Available at: [Link]

  • Nickel-Catalyzed Decarbonylative Amination of Esters and Amides by C−O and - KAUST Repository. Available at: [Link]

  • Why is heat needed for the hydrolysis of amides? - Quora. Available at: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available at: [Link]

  • Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone a - ResearchGate. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Available at: [Link]

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions - Vivekanand College. Available at: [Link]

  • Thermal degradation of amino acid salts in CO2 capture | Request PDF - ResearchGate. Available at: [Link]

  • A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. Available at: [Link]

  • Room Temperature Amide Hydrolysis Enabled by TiO2 (001) Surface - ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed. Available at: [Link]

Sources

Technical Support Center: Identifying Side Reaction Products in 2-Amino-5-cyanobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-cyanobenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on identifying and mitigating side reaction products. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and yield of your final product.

The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, often involves a multi-step process where the control of reaction conditions is paramount to prevent the formation of impurities. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, supported by detailed analytical protocols and visual workflows.

Typical Synthetic Pathway

A prevalent method for synthesizing this compound involves the cyanation of a halogenated precursor, commonly 2-Amino-5-bromobenzamide. This transformation is typically achieved using a cyanide source, such as copper(I) cyanide, in a suitable solvent.[1][2] Understanding this core reaction is the first step in diagnosing potential side products.

G A 2-Amino-5-bromobenzamide (Starting Material) B Cyanation Reaction (e.g., CuCN, DMF) A->B Reactant C Crude Reaction Mixture B->C Yields D Purification (e.g., Recrystallization) C->D Processed via E This compound (Final Product) D->E Results in

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis and analysis of this compound.

Q1: What are the most probable side products I should be looking for in my reaction mixture?

A1: The side products in this synthesis can typically be categorized into three main groups:

  • Incomplete Reaction: The most straightforward impurity is the unreacted starting material, 2-Amino-5-bromobenzamide . Its presence indicates that the cyanation reaction has not gone to completion.

  • Hydrolysis Products: The nitrile group (-C≡N) is susceptible to hydrolysis, which can occur under either acidic or basic conditions that may be present during the reaction or aqueous work-up.[3] This can lead to the formation of 2-Amino-5-carbamoylbenzamide (from partial hydrolysis) or 2-Amino-5-carboxybenzamide (from complete hydrolysis). Similarly, the primary amide (-CONH₂) can also hydrolyze to a carboxylic acid.

  • Solvent-Related Impurities: If N,N-dimethylformamide (DMF) is used as a solvent, formanilides can sometimes be observed as side products.[4]

Q2: My HPLC analysis shows a major peak for the product, but also a significant earlier-eluting peak. How can I confirm if it is unreacted starting material?

A2: To confirm the identity of this peak, you should:

  • Co-injection: Spike a sample of your crude reaction mixture with a small amount of pure 2-Amino-5-bromobenzamide standard. If the peak increases in area and maintains its shape, it is highly likely to be the unreacted starting material.

  • LC-MS Analysis: Analyze the crude sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The unreacted 2-Amino-5-bromobenzamide will have a distinct isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) and a different molecular weight than the desired product.

CompoundExpected Molecular Weight ( g/mol )Key Identifying Feature (MS)
This compound161.16M+H⁺ at m/z 162.07
2-Amino-5-bromobenzamide230.06Isotopic pattern for Bromine
Q3: I have an impurity with a mass that is 17 amu higher than my product. What is this likely to be?

A3: A mass increase of 17 atomic mass units (amu) strongly suggests the addition of a water molecule followed by the loss of a proton, which is characteristic of hydrolysis. In this synthesis, the most probable source of this impurity is the hydrolysis of the nitrile group to a carboxylic acid, forming 2-Amino-5-carboxybenzamide . Nitriles can be hydrolyzed to carboxylic acids under aqueous conditions, especially if the pH is not neutral.[3][5]

G cluster_0 Troubleshooting Logic for Unexpected Peak A Unexpected Peak in HPLC/LC-MS B Determine Mass Shift from Product A->B C Mass Shift = +17 Da? B->C D Likely Hydrolysis of Nitrile (2-Amino-5-carboxybenzamide) C->D Yes E Investigate Other Possibilities C->E No

Caption: Decision tree for identifying a common hydrolysis byproduct.

Q4: What are the recommended analytical techniques for comprehensive impurity profiling of my this compound sample?

A4: A multi-technique approach is recommended for robust impurity profiling:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): This is the preferred method for separating and quantifying impurities due to its high resolution and speed.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, such as residual solvents from the reaction or purification steps.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for the definitive characterization of isolated impurities.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Accurately weigh approximately 1-2 mg of the crude reaction mixture or final product into a clean vial.

  • Add a known volume (e.g., 1.0 mL) of a suitable diluent (e.g., a mixture of acetonitrile and water) to the vial.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: General HPLC Method for Impurity Profiling

This is a starting point for method development and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

References

  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • This compound | 606490-51-1. Benchchem.
  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. European Patent Office.
  • What is the mechanism of Cyanamide?. Patsnap Synapse.
  • Nitrile. Wikipedia.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • common side products in the synthesis of 2-Amino-5-chlorobenzophenone. Benchchem.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • This compound | C8H7N3O | CID 45084587. PubChem.
  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.
  • Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
  • Chemistry of Nitriles.
  • troubleshooting common side reactions in 5-cyanopentanamide synthesis. Benchchem.
  • Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. ResearchGate.
  • Synthesis of aromatic nitriles using nonmetallic cyano-group sources. PubMed.
  • 3-Cyanobenzamide | C8H6N2O | CID 76974. PubChem.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.

Sources

Technical Support Center: Copper Catalyst Removal in 2-Amino-5-cyanobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from the reaction mixture of 2-Amino-5-cyanobenzamide. The synthesis of this crucial intermediate often relies on copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, which can lead to product contamination with residual copper.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the purity of your final compound, a critical aspect in pharmaceutical development.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My isolated this compound has a green or blue tint. What does this indicate and how can I fix it?

A green or blue coloration in your final product is a strong indicator of residual copper contamination. Copper(II) species, often formed from the oxidation of the Copper(I) catalyst, can form colored complexes that are difficult to remove.[4][5]

Immediate Actions:

  • Redissolution and Extraction: Dissolve the discolored product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash with a Chelating Agent: Wash the organic solution with an aqueous solution of a chelating agent. A common and effective choice is a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) at a slightly basic pH (around 8).[4][6][7] The EDTA will form a water-soluble complex with the copper ions, which can then be removed in the aqueous layer.

  • Ammonia Wash: Alternatively, washing with a dilute aqueous ammonia solution can be effective. Ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex, which is easily extracted into the aqueous phase.[4][5]

  • Brine Wash and Drying: After the chelating wash, perform a brine wash to remove any remaining aqueous contaminants and then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Re-isolation: Remove the solvent under reduced pressure to re-isolate your purified product.

Q2: I've performed an aqueous workup, but my product still contains unacceptable levels of copper. What are my next steps?

Standard aqueous workups may not be sufficient to remove all copper residues, especially if the copper is strongly complexed with your product or ligands. Here are more advanced techniques:

  • Solid-Supported Scavengers: For trace amounts of copper, consider using solid-supported scavengers. These are functionalized silica or polymer resins that selectively bind to metals. You can stir your product solution with the scavenger resin for a few hours and then simply filter it off.[6]

  • Column Chromatography: Passing your crude product through a plug of silica gel or alumina can be an effective way to remove residual copper.[4][5][8] The polar stationary phase will adsorb the polar copper salts and complexes.

  • Precipitation/Crystallization: In some cases, oxidizing the residual copper(I) to copper(II) can aid in its removal. Subsequent crystallization of your product from a suitable solvent system may leave the more soluble copper(II) salts in the mother liquor.[9]

Q3: Which chelating agent is the most effective for removing copper?

The choice of chelating agent can depend on the specific copper species and the pH of your reaction mixture.

Chelating AgentTypical ConcentrationpHAdvantagesDisadvantages
EDTA 0.1 - 0.5 M7-9Forms highly stable, water-soluble complexes with Cu(II).[10][11][12]Less effective at acidic pH.
Aqueous Ammonia 1-5%> 9Forms a distinctively colored complex, providing a visual cue for extraction.[4][5]Can be corrosive and may not be suitable for base-sensitive compounds.
Ammonium Chloride Saturated Solution~5Can be used for compounds that are sensitive to strongly basic conditions.[4]May be less efficient than EDTA or ammonia.
D-penicillamine VariesVariesA very strong and specific chelator for copper.[10]More expensive and typically used in biological systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing copper catalysts from organic reactions?

The most common methods can be categorized as follows:

  • Aqueous Extraction: This involves washing the organic reaction mixture with an aqueous solution containing a chelating agent to form a water-soluble copper complex that can be easily separated.[4][6]

  • Adsorption: This method utilizes solid adsorbents like silica gel, alumina, or activated carbon to bind the copper catalyst, which is then removed by filtration.[5][8]

  • Precipitation: The copper catalyst can sometimes be precipitated out of the solution, for instance, by changing the solvent or pH, and then removed by filtration.[13]

  • Ion Exchange: Using ion exchange resins can be a highly effective method for capturing copper ions from the reaction mixture.[8]

Q2: What are the acceptable limits for residual copper in an Active Pharmaceutical Ingredient (API)?

Regulatory agencies like the European Medicines Agency (EMA) provide guidelines for metal catalyst residues. For oral medications, the limit for copper is typically 250 ppm. However, for parenteral (injectable) drugs, the limit is much lower, at 25 ppm.[14] It is crucial to consult the relevant regulatory guidelines for your specific application.

Q3: Can the choice of ligand in my copper-catalyzed reaction affect the ease of catalyst removal?

Absolutely. The ligand used in the reaction plays a significant role in the stability and solubility of the copper complex. Some ligands can form highly stable complexes that are difficult to break apart, making copper removal more challenging. When developing a synthetic route, consider ligands that not only provide good catalytic activity but also facilitate easier removal of the copper catalyst during workup.

Experimental Protocols

Protocol 1: Chelation and Extraction with EDTA

This protocol is a robust method for removing the bulk of copper contamination.

Materials:

  • Crude this compound reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • 0.5 M EDTA aqueous solution (pH adjusted to 8 with NaOH or NH4OH)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dilute the crude reaction mixture with ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution and shake vigorously for 1-2 minutes.

  • Allow the layers to separate. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex.

  • Drain the aqueous layer.

  • Repeat the EDTA wash (steps 3-5) until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine to remove any residual EDTA and water.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer with anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Removal of Trace Copper using a Silica Gel Plug

This method is ideal for removing residual copper after an initial workup.

Materials:

  • Partially purified this compound dissolved in a minimal amount of solvent (e.g., dichloromethane/methanol mixture)

  • Silica gel (for column chromatography)

  • Glass column or a large pipette plugged with cotton

  • Eluting solvent (e.g., a mixture of hexane and ethyl acetate)

  • Collection flasks

Procedure:

  • Prepare a short column of silica gel in a glass column or pipette.

  • Pre-elute the column with the chosen eluting solvent.

  • Carefully load the solution of your compound onto the top of the silica gel.

  • Elute the product from the column with the eluting solvent, collecting the fractions. The copper salts should remain adsorbed at the top of the silica gel.

  • Combine the product-containing fractions and remove the solvent under reduced pressure.

Visual Workflows

Copper_Removal_Workflow start Crude Reaction Mixture (this compound + Copper Catalyst) initial_assessment Visual Inspection: Is the product colored (green/blue)? start->initial_assessment bulk_removal Bulk Copper Removal: Chelation & Extraction (Protocol 1) initial_assessment->bulk_removal Yes trace_removal Trace Copper Removal: Silica Gel Plug (Protocol 2) initial_assessment->trace_removal No analysis Analysis (e.g., ICP-MS) Is copper level acceptable? bulk_removal->analysis trace_removal->analysis final_product Purified this compound analysis->trace_removal No analysis->final_product Yes

Caption: Decision workflow for selecting a copper removal strategy.

Chelation_Extraction_Process step1 Step 1 Dissolve crude product in organic solvent step2 Step 2 Wash with aqueous EDTA solution step1->step2 step3 Step 3 Separate aqueous layer (contains Cu-EDTA complex) step2->step3 step4 Step 4 Wash organic layer with brine step3->step4 step5 Step 5 Dry and concentrate organic layer step4->step5

Caption: Step-by-step process for chelation and extraction.

References

  • Matyjaszewski Polymer Group. Catalyst Removal. Carnegie Mellon University. [Link]

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? [Link]

  • ResearchGate. (2012, November 22). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? [Link]

  • Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. r/Chempros. [Link]

  • Wikipedia. (2023, December 29). Ullmann condensation. [Link]

  • Hebei Think-Do Chemicals. (2024, July 11). Top chelating agents to effectively bind copper in various applications. [Link]

  • MDPI. (2020, August 28). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Google Patents. (1982, October 27). Process for removing copper (I)
  • Google Patents. (1987, May 19).
  • PubMed. (2006). Novel chelating agents for potential clinical applications of copper. [Link]

  • MDPI. (2021, November 17). Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. [Link]

  • White Rose eTheses Online. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. (2025, August 10). (PDF) Evaluation of catalytic activity of copper salts and their removal processes in the three-component coupling reactions. [Link]

  • Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • RxList. (2022, January 10). Copper Chelators: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • European Medicines Agency (EMA). (2008, February 21). Guideline on the specification limits for residues of metal catalysts. [Link]

  • ResearchGate. (2025, August 7). Removal of copper-based catalyst in atom transfer radical polymerization using different extraction techniques | Request PDF. [Link]

Sources

Optimizing solvent and catalyst for palladium-catalyzed cyanation of halo-benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Cyanation of Halo-Benzamides

From the Desk of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cyanation. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of benzonitriles from halo-benzamide precursors. The conversion of an aryl halide to a nitrile is a cornerstone transformation in medicinal chemistry and materials science, yet it is notoriously fraught with challenges ranging from catalyst deactivation to inconsistent results.[1][2]

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reactions with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: My cyanation of a bromo-benzamide has stalled at 50% conversion. What is the most likely cause?

A low or stalled conversion is the most frequent issue and is almost always linked to the deactivation of the palladium catalyst.[1][3] Cyanide is a potent inhibitor and can poison all palladium intermediates within the catalytic cycle.[1][4][5] Before re-evaluating your entire setup, consider these primary culprits:

  • Cyanide Source and Concentration: Highly soluble sources like KCN or NaCN can lead to a high concentration of free cyanide in the solution, which rapidly poisons the catalyst.[1]

  • Ligand Choice: An inadequate ligand may not sufficiently shield the palladium center, leaving it vulnerable to cyanide attack.[6][7]

  • Presence of Water (with certain cyanide sources): With alkali metal cyanides, even trace amounts of water can lead to the formation of HCN, which is highly reactive towards the Pd(0) active species.[4][5]

Q2: Which cyanide source should I start with for my halo-benzamide?

For initial screening, we recommend starting with either Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]).

  • Zinc Cyanide (Zn(CN)₂): This is the most widely used source for functionalized substrates due to its lower toxicity compared to KCN/NaCN and its moderate solubility, which helps prevent rapid catalyst poisoning.[1][8] It is often effective at lower temperatures.[8][9]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is an excellent choice from a safety perspective as it is a non-toxic food additive.[1][10] However, it often requires higher reaction temperatures (e.g., 100-140 °C) or specific solvent systems (like aqueous mixtures) to facilitate the transfer of the cyanide ion from the stable iron complex to the palladium catalyst.[1][11]

Q3: There are dozens of phosphine ligands available. Is there a "go-to" ligand for cyanation?

While there is no single "universal" ligand, bulky, electron-rich biaryl phosphine ligands are the established starting point for modern cross-coupling reactions, including cyanation.[12][13] For the cyanation of halo-benzamides, a ligand from the Buchwald biaryl phosphine ligand series is highly recommended.

  • Recommended Starting Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or its analogues often provide superior yields and catalyst stability.[1] The steric bulk of these ligands is critical; it creates a protective pocket around the palladium atom, which both facilitates the crucial reductive elimination step and physically hinders cyanide from binding to and deactivating the catalyst.[6][7]

Q4: My reaction turned black, and a precipitate formed. What happened?

The formation of a black precipitate is typically palladium black, which results from the aggregation and decomposition of the Pd(0) catalyst. This indicates that your active catalytic species is unstable under the reaction conditions. Common causes include:

  • Ligand Dissociation: The phosphine ligand may be dissociating from the palladium center, leaving naked Pd(0) atoms that rapidly aggregate.

  • High Temperature: Excessive heat can accelerate catalyst decomposition pathways.[14]

  • Oxygen Contamination: Ensure your reaction is properly deoxygenated. Oxygen can degrade phosphine ligands to phosphine oxides, compromising their ability to stabilize the catalyst.[14]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Scenario 1: No or Low Conversion

Q: I am trying to cyanate an electron-rich chloro-benzamide, but the reaction is extremely slow. How can I improve the rate?

Aryl chlorides are significantly less reactive than bromides or iodides, and electron-donating groups (like the amide) further deactivate the substrate towards the initial oxidative addition step.[13] This is the rate-limiting step of the catalytic cycle.

Solutions:

  • Switch to a More Electron-Rich Ligand: Use a highly electron-donating ligand like tBuXPhos. The increased electron density on the palladium center facilitates the oxidative addition of the C-Cl bond.[13]

  • Use a Palladacycle Precatalyst: Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ require an initial in-situ reduction to the active Pd(0) state, a step which can be inefficient and prone to side reactions.[1] Palladacycle precatalysts (e.g., G3-XPhos) are already in an advanced state of activation and generate the active L-Pd(0) species more cleanly and efficiently, leading to better results with challenging substrates.[1]

  • Increase Temperature: While being mindful of potential catalyst decomposition, increasing the temperature is often necessary for aryl chlorides. A range of 100-120 °C is common.[10]

  • Solvent Choice: Switch to a high-boiling, polar aprotic solvent like N,N-Dimethylacetamide (DMAc) which can improve substrate solubility and reaction rates.[10][15]

Scenario 2: Side Product Formation

Q: My main impurity is the corresponding benzoic acid, suggesting my nitrile product is hydrolyzing. How do I prevent this?

Nitrile hydrolysis is typically promoted by the presence of water combined with a strong base and/or high temperatures. The amide functionality on your starting material can also be susceptible.

Solutions:

  • Base Selection: If you are using K₄[Fe(CN)₆], strong bases like K₂CO₃ can promote hydrolysis.[1] Switch to a weaker base like potassium acetate (KOAc) or sodium carbonate (Na₂CO₃).[1][16]

  • Anhydrous Conditions: If using an aqueous solvent system is not critical for your cyanide source, ensure your solvent and reagents are rigorously dry.

  • Lower Reaction Temperature: If possible, reduce the reaction temperature. For example, some protocols have successfully mitigated side reactions like benzoin condensation with aldehyde substrates by lowering the temperature from 100 °C to 70 °C.[1]

Q: I am observing a significant amount of dehalogenated benzamide as a byproduct. What is the cause?

Hydrodehalogenation (replacement of the halogen with a hydrogen atom) is a common side reaction in cross-coupling. It can be caused by β-hydride elimination from certain reagents or by protonolysis of the Pd-Aryl intermediate if a proton source is available.

Solutions:

  • Scrutinize Reagents: Ensure your solvent is not a source of protons (e.g., residual water or alcohol). Some bases can also act as hydride sources.

  • Optimize Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to coordinatively unsaturated palladium species that are more prone to side reactions. Ensure your ligand is pure and the ratio is appropriate (typically 1:1 to 2:1 L:Pd).

  • Use a Bulky Ligand: Sterically hindered ligands like XPhos can accelerate the desired reductive elimination step, outcompeting the pathways that lead to dehalogenation.[7]

Part 3: Core Parameter Optimization

A deep understanding of each component is crucial for rational reaction design.

Q: How do solvent choice and the use of aqueous mixtures impact the reaction?

The solvent is not merely an inert medium; it plays an active role in the cyanation reaction, particularly concerning the solubility and reactivity of the cyanide source.

Solvent SystemPrimary Use Case & RationalePotential Issues
DMAc or DMF High-boiling polar aprotic solvents. Excellent for solubilizing organic substrates and compatible with high-temperature reactions required for aryl chlorides or K₄[Fe(CN)₆].[10][11]Can be difficult to remove; must be anhydrous for certain protocols.
Dioxane or THF Common ethereal solvents. Often used when milder conditions are feasible. THF is a primary choice for initial screens with Zn(CN)₂ at room temperature.[9]Lower boiling points limit the accessible temperature range.
Aqueous Mixtures (e.g., Dioxane/H₂O, THF/H₂O) Highly effective for reactions using K₄[Fe(CN)₆] or Zn(CN)₂.[1][8][16] Water helps to dissolve the inorganic cyanide salt, facilitating its transfer to the palladium catalyst in the organic phase.[7]Can promote hydrolysis of amides/nitriles. The water:organic ratio is a critical parameter that must be optimized.[7]

Q: What are the key differences between common palladium precatalysts?

The choice of palladium source dictates how efficiently the active Pd(0) catalyst is formed.

Palladium SourceActivation Pathway & CharacteristicsRecommended Use
Pd(OAc)₂ / Pd₂(dba)₃ Requires in-situ reduction to Pd(0) and complexation with the phosphine ligand.[1] This activation step can be slow and is susceptible to poisoning by cyanide before the protective ligand has fully coordinated.[1]Cost-effective for simple, reactive substrates (e.g., aryl iodides/bromides).
Palladacycle Precatalysts (e.g., G3-XPhos) These are pre-formed Pd(II) complexes that undergo a rapid and clean reductive elimination to generate the L-Pd(0) active species.[1] This avoids the pitfalls of in-situ reduction in the presence of cyanide.Highly recommended for challenging substrates like aryl chlorides, electron-rich systems, or when reproducibility is paramount.[1]

Part 4: Experimental Protocols & Workflows

Standard Protocol for Cyanation of a Bromo-Benzamide using K₄[Fe(CN)₆]

This protocol is a general starting point and should be optimized for your specific substrate.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-benzamide (1.0 mmol, 1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv), and potassium acetate (KOAc) (0.125 mmol, 0.125 equiv).[1]

  • Catalyst Addition: In a separate vial, weigh the palladacycle precatalyst (e.g., G3-XPhos, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.01 mmol, 1 mol%). Add these solids to the Schlenk tube.

  • Degassing: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (2.5 mL) and degassed deionized water (2.5 mL) via syringe.[1]

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Diagrams

A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.

Palladium-Catalyzed Cyanation Cycle Figure 1: Simplified Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd Poison [Pd(CN)₄]²⁻ Poisoned Catalyst Pd0->Poison Catalyst Deactivation Trans L-Pd(II)(Ar)(CN) Cyano Complex OxAdd->Trans Cyanide Exchange OxAdd->Poison Deactivation Trans->Pd0 Product Ar-CN (Benzonitrile Product) Trans->Product Reductive Elimination Trans->Poison Deactivation Substrate Ar-X (Halo-benzamide) Substrate->OxAdd Oxidative Addition Cyanide M-CN (Cyanide Source) Cyanide->Trans Cyanide->Poison

Caption: Figure 1: Simplified Catalytic Cycle for Pd-catalyzed cyanation and common deactivation pathways.

Troubleshooting Workflow Figure 2: Troubleshooting Flowchart Start Low / No Conversion CheckHalide Is Halide Ar-Cl? Start->CheckHalide IncreaseTemp Increase Temp (100-120°C) Use stronger e⁻-donating ligand (e.g., tBuXPhos) CheckHalide->IncreaseTemp Yes CheckCatalyst Catalyst Decomposition? (Black Precipitate) CheckHalide->CheckCatalyst No Success Reaction Optimized IncreaseTemp->Success UsePrecatalyst Switch to Palladacycle Precatalyst Ensure rigorous degassing CheckCatalyst->UsePrecatalyst Yes CheckCN Using KCN/NaCN? CheckCatalyst->CheckCN No UsePrecatalyst->Success SwitchCN Switch to Zn(CN)₂ or K₄[Fe(CN)₆] Consider aqueous solvent system CheckCN->SwitchCN Yes CheckCN->Success No SwitchCN->Success

Caption: Figure 2: A decision tree for troubleshooting low conversion in cyanation reactions.

References

  • Fors, B. P., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]

  • Yeung, P. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. [Link]

  • Anilkumar, G., & Sreekumar, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Anilkumar, G., & Sreekumar, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Center for Biotechnology Information. [Link]

  • Anilkumar, G., & Sreekumar, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • Ma, Y., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. [Link]

  • Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Jiang, L., et al. (2013). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. RSC Publishing. [Link]

  • Yeung, P. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Chemistry Portal. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate. [Link]

  • Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Percec, V., et al. (2009). Optimization of palladium catalyzed cyanation reactions with Zn(CN)2. ResearchGate. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Center for Biotechnology Information. [Link]

  • Littke, A. F., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Coster, M. (2018). Common cross coupling reactions. YouTube. [Link]

  • Soderberg, T. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]

  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Tundel, R. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Arylation of Cyanamides. PubMed Central. [Link]

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]

Sources

Technical Support Center: Strategies for Reducing Byproduct Formation in Aromatic Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the bromination step in their synthetic workflows. By understanding the underlying mechanisms and critical process parameters, you can significantly minimize the formation of unwanted byproducts, leading to higher yields, improved purity, and more efficient syntheses.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the aromatic bromination process in a direct question-and-answer format.

Question 1: I'm observing significant amounts of di- and tri-brominated products. How can I prevent this over-bromination?

Answer: Over-bromination is a common challenge, especially with highly activated aromatic rings.[1] The initial monobrominated product is often more reactive than the starting material, leading to subsequent bromination. Here are several strategies to mitigate this:

  • Control Stoichiometry: Strictly use a 1:1 molar ratio of your substrate to the brominating agent.[1] Adding the bromine source slowly and incrementally helps maintain a low concentration of the electrophile throughout the reaction, disfavoring multiple additions.[1]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can increase selectivity.[1][2] This is because the activation energy for the second bromination is often higher, and lower temperatures will favor the kinetically controlled monobrominated product.[2]

  • Choose a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), consider using N-Bromosuccinimide (NBS).[3][4] NBS provides a slow, constant, and low concentration of Br₂, which can significantly reduce over-bromination.[5] Other alternatives include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[6]

  • Catalyst Control: For highly activated substrates like phenols and anilines, a Lewis acid catalyst may not be necessary and can often promote over-bromination.[1] Consider running the reaction without a catalyst first. If a catalyst is required for less activated substrates, use it in catalytic amounts and choose a milder one.

Question 2: My primary byproduct is the undesired ortho-isomer. How can I improve para-selectivity?

Answer: Achieving high regioselectivity is a frequent goal in aromatic bromination. The formation of ortho-isomers is often competitive with the desired para-substitution.

  • Steric Hindrance: The choice of brominating agent and solvent can influence the steric environment around the aromatic ring. Bulky brominating agents or solvent molecules can sterically hinder the ortho positions, thereby favoring substitution at the less hindered para position.

  • Temperature Control: Lowering the reaction temperature can enhance para-selectivity.[1] The transition state leading to the sterically less hindered para product is energetically favored, and this difference is more pronounced at lower temperatures.[2]

  • Solvent Effects: The choice of solvent can significantly influence the ortho/para ratio.[7] Polar solvents like dimethylformamide (DMF) have been shown to promote high levels of para-selectivity when using NBS.[3][8]

  • Use of Zeolites: Zeolites can act as shape-selective catalysts, favoring the formation of the para-isomer by sterically disfavoring the formation of the bulkier ortho-isomer within their pores.[2]

Question 3: My reaction is producing a significant amount of benzylic (side-chain) brominated byproduct instead of the desired aromatic ring bromination.

Answer: Benzylic bromination is a radical-mediated process, whereas aromatic bromination is an electrophilic substitution. The formation of benzylic byproducts indicates the presence of radical initiators or conditions that favor radical pathways.

  • Avoid Radical Initiators: Ensure your reaction is shielded from UV light, which can initiate radical chain reactions. Also, be mindful that some reagents can contain radical-initiating impurities.

  • Catalyst Choice: Lewis acids like FeBr₃ or AlCl₃ strongly promote electrophilic aromatic substitution.[9][10] Conversely, conditions that favor radical formation, such as the use of AIBN (azobisisobutyronitrile) with NBS, will lead to benzylic bromination.[9] Zirconium(IV) chloride has also been shown to catalyze benzylic bromination.[11]

  • Reaction Conditions: Electrophilic aromatic bromination is typically performed in the dark and in the presence of a Lewis acid catalyst. Ensure your setup disfavors radical formation.

Question 4: I'm observing tarry, colored impurities in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of colored, often polymeric, byproducts is frequently due to oxidation of the starting material or product, particularly with electron-rich substrates like phenols.[4]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[12]

  • Reagent Purity: Use pure, freshly opened or distilled reagents. Impurities in the brominating agent or solvent can catalyze oxidation.[12]

  • Controlled Addition: Add the brominating agent slowly and maintain a low reaction temperature to control any potential exotherms that could lead to decomposition and side reactions.

  • Work-up Procedure: Prompt and efficient work-up is crucial. Quenching the reaction to remove excess bromine and then proceeding with extraction can prevent further degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between bromination with Br₂/FeBr₃ and NBS?

A1: The reaction with elemental bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) proceeds through a classic electrophilic aromatic substitution (EAS) mechanism.[9][13] The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species that attacks the aromatic ring to form a sigma complex (arenium ion).[10][13] Deprotonation then restores aromaticity.

N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine.[14] In the presence of an acid catalyst, the N-Br bond is polarized, making the bromine atom electrophilic.[14] NBS is particularly effective at providing a low, steady concentration of bromine, which can help to prevent over-bromination.[5] For electron-rich aromatics, NBS can sometimes be used without a strong Lewis acid, with polar solvents like DMF enhancing its reactivity.[3][8]

Q2: How do I effectively remove unreacted bromine after the reaction is complete?

A2: Unreacted bromine should be quenched before work-up to prevent further reactions and for safety. Common quenching agents include:

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃): This is a widely used and effective method.[15][16] A 10% aqueous solution is typically added to the reaction mixture until the characteristic reddish-brown color of bromine disappears.[15][17]

  • Aqueous Sodium Sulfite (Na₂SO₃) or Bisulfite (NaHSO₃): These are also effective quenching agents and are used similarly to sodium thiosulfate.[15]

After quenching, the product can be isolated using a standard aqueous work-up and extraction.[15]

Q3: Can the choice of solvent influence the outcome of my bromination reaction?

A3: Absolutely. The solvent can affect:

  • Regioselectivity: As mentioned, polar aprotic solvents like DMF or acetonitrile can enhance para-selectivity when using NBS.[3][8][18]

  • Reaction Rate: The polarity of the solvent can influence the rate of the reaction by stabilizing or destabilizing charged intermediates like the arenium ion.

  • Byproduct Profile: In some cases, the solvent can participate in side reactions. For example, when brominating alkenes in the presence of water or alcohols as a solvent, halohydrins or haloethers can be formed as byproducts.[19]

Q4: When is a Lewis acid catalyst necessary, and when should it be avoided?

A4: A Lewis acid catalyst is generally required for the bromination of deactivated or moderately activated aromatic rings.[9] It functions by increasing the electrophilicity of the bromine. For highly activated rings, such as phenols and anilines, a Lewis acid is often unnecessary and can lead to over-bromination and other side reactions.[1] In these cases, the reaction can often proceed with a milder brominating agent like NBS in a suitable solvent.[3]

Visualizing the Process

Mechanism of Electrophilic Aromatic Bromination

EAS_Mechanism cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack & Arenium Ion Formation cluster_deprotonation Step 3: Deprotonation & Aromaticity Restoration Br2 Br-Br Activated_Complex Br-Br---FeBr₃ Br2->Activated_Complex Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->Activated_Complex Br+ Br⁺ (Electrophile) Activated_Complex->Br+ Polarization & Cleavage FeBr4- FeBr₄⁻ Activated_Complex->FeBr4- Benzene Aromatic Ring (Ar-H) Arenium_Ion Arenium Ion (σ-complex) [Resonance Stabilized] Benzene->Arenium_Ion π-electrons attack Br⁺ Product Brominated Product (Ar-Br) Arenium_Ion->Product [FeBr₄⁻] abstracts H⁺ HBr HBr Arenium_Ion->HBr FeBr3_regen FeBr₃ (Catalyst Regenerated) Arenium_Ion->FeBr3_regen

Caption: General mechanism of electrophilic aromatic bromination.

Troubleshooting Workflow for Over-bromination

Troubleshooting_Workflow Start Problem: Over-bromination (Di-/Polybromination) Stoichiometry Verify 1:1 Stoichiometry of Substrate:Brominating Agent Start->Stoichiometry SlowAddition Implement Slow/Portion-wise Addition of Brominating Agent Stoichiometry->SlowAddition LowerTemp Lower Reaction Temperature (e.g., to 0 °C or below) SlowAddition->LowerTemp MilderReagent Switch to a Milder Brominating Agent (e.g., NBS instead of Br₂) LowerTemp->MilderReagent Catalyst Is a Lewis Acid Catalyst Being Used? MilderReagent->Catalyst RemoveCatalyst Remove or Reduce Catalyst Loading Catalyst->RemoveCatalyst Yes End Problem Resolved: Monobromination Achieved Catalyst->End No RemoveCatalyst->End

Caption: A step-by-step workflow to troubleshoot over-bromination.

Data Summary

Comparison of Common Brominating Agents
Brominating AgentTypical Substrate(s)Reaction ConditionsYield (%)SelectivityKey Advantages
N-Bromosuccinimide (NBS) Electron-rich aromatics (anilines, phenols)[3]Varies with solvent (e.g., DMF, CCl₄), often at room temperature[3]50-95%High para-selectivity in polar solvents like DMF[3]Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice[3]
Copper(II) Bromide (CuBr₂) Anilines, phenols, aryl alkyl ethers[3]Acetonitrile or ionic liquids, ambient temperature[3]60-96%Excellent for monobromination[3]Mild reaction conditions; high regioselectivity for para-substitution[3]
Bromide-Bromate Couple Aromatic and heteroaromatic compounds[20]Aqueous acidic conditions[20]VariesEffective for substitution reactions[20]Eco-friendly alternative to liquid bromine; avoids handling hazardous Br₂[20]

Experimental Protocols

Protocol 1: General Procedure for para-Selective Monobromination using NBS

This protocol is a generalized method and may require optimization for specific substrates.

  • Preparation: Dissolve the aromatic substrate (1.0 mmol) in a suitable polar aprotic solvent, such as acetonitrile or DMF (2-5 mL), in a round-bottom flask equipped with a magnetic stir bar.[3]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 mmol) in the same solvent (2-5 mL). Add this solution dropwise to the cooled substrate solution over 15-30 minutes.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a cold 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of any residual bromine is discharged.[15]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[21]

  • Washing: Wash the combined organic layers sequentially with water and then with brine.[17][21]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[15]

  • Purification: The resulting crude product can be further purified by column chromatography or recrystallization.[3]

References

  • Eleonora, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available at: [Link]

  • University of Rochester. (2026). Workup: Bromine or Iodine. Department of Chemistry. Available at: [Link]

  • CSIR-CSMCRI. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. CSIR-CSMCRI. Available at: [Link]

  • Oren, J. (2001). Selective bromination of aromatic compounds. Google Patents.
  • Kad, G. L., et al. (2003). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. ResearchGate. Available at: [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Bromination Reactions. Books. Available at: [Link]

  • Jiang, B., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. Available at: [Link]

  • TopSCHOLAR. (2014). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Available at: [Link]

  • Sakakura, A., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC - NIH. Available at: [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at: [Link]

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Bromine. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. Available at: [Link]

  • Wibaut, J. P., & van de Lande, L. M. F. (1933). On the bromination of phenol in the gas phase at temperatures between 200° and 500°. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Nanjing Suru Chemical Co., Ltd. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Mechanism. YouTube. Available at: [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • The Green Chemistry Initiative Blog. (2019). How green is your bromination reaction?. The Green Chemistry Initiative Blog. Available at: [Link]

  • Ali, M. A., et al. (2015). A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Available at: [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. Available at: [Link]

  • Moodie, R. B., et al. (1977). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scale-Up Production of 2-Amino-5-cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-cyanobenzamide. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of transitioning this important intermediate from lab-scale discovery to pilot or manufacturing scale. As a versatile building block, particularly in the synthesis of pharmaceuticals, ensuring a robust, reproducible, and high-purity supply is paramount.[1]

This document moves beyond simple protocols to address the common pitfalls and challenges encountered in the field. We will delve into the causality behind experimental choices, providing troubleshooting guides and FAQs to empower you to solve problems effectively during your own campaigns.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, particularly focusing on the critical cyanation step of a 2-amino-5-halo-benzamide precursor.

Q1: My palladium-catalyzed cyanation is stalling or resulting in low yields. What are the likely causes and how can I resolve this?

A1: This is the most frequently encountered issue during the scale-up of this synthesis. The root cause is almost always related to the deactivation, or "poisoning," of the palladium catalyst. The cyanide anion (CN⁻) is a potent inhibitor that can bind irreversibly to the palladium center, disrupting the catalytic cycle.[2]

Common Causes & Solutions:

  • Catalyst Poisoning by Free Cyanide: The concentration of free cyanide ions in the reaction mixture before the catalytic cycle is fully active is a primary cause of failure.

    • Expert Insight: The order of reagent addition is critical for a robust and scalable process. Adding the cyanide source to a pre-heated mixture of the aryl halide, palladium catalyst, and ligand allows the formation of the active catalytic species before it is exposed to high concentrations of the cyanide poison.[3][4] A sudden, localized high concentration of cyanide from adding the aryl halide to the cyanide-catalyst mixture can shut down the reaction before it even begins.

  • Sub-optimal Ligand or Catalyst Loading: The choice and amount of phosphine ligand are crucial for protecting the palladium center and facilitating the reaction.

    • Solution: For aryl bromides, ligands like 1,4-bis(diphenylphosphino)butane (dppb) have proven effective.[3] Ensure the Pd:ligand ratio is optimized; often a 1:2 ratio is a good starting point to ensure the palladium is fully complexed. On scale-up, catalyst loading might need to be re-optimized. While lab scale might tolerate 2 mol%, a large-scale process may require adjustments to balance cost and reaction time.

  • Presence of Water or Oxygen: Palladium-catalyzed reactions, especially cyanations, can be sensitive to atmospheric oxygen and moisture, which can lead to catalyst deactivation and side reactions.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents before use. Interestingly, for some systems using K₄[Fe(CN)₆] as the cyanide source, water is a necessary co-solvent to facilitate the reaction.[5] This highlights the importance of tailoring conditions to the specific reagents used.

  • Inadequate Mass and Heat Transfer: On a larger scale, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing, leading to side reactions and inconsistent results.

    • Solution: Use an appropriate reactor with overhead mechanical stirring. Ensure the vortex is sufficient to keep all solids suspended and maintain a homogenous mixture. Monitor the internal temperature closely, especially during reagent addition, to control any exotherms.

Q2: I'm observing persistent impurities in my final product. What are the common byproducts and how can I minimize them?

A2: Impurity profiles can be complex, but they are typically traceable to specific reaction parameters. The most common impurities include unreacted starting material, dehalogenated starting material, and hydrolysis byproducts.

Common Impurities & Mitigation Strategies:

Impurity NameCommon CauseMitigation Strategy
2-Amino-5-bromobenzamide Incomplete reaction; catalyst deactivation.Monitor reaction completion by HPLC/TLC. Address catalyst issues as described in Q1. Ensure sufficient reaction time and temperature.
2-Aminobenzamide Reductive dehalogenation.This is a common side reaction in palladium catalysis. Ensure the reaction is not overheated and run under a strictly inert atmosphere. The choice of ligand can also influence the rate of this side reaction.
2-Amino-5-carboxybenzamide Hydrolysis of the nitrile group.This occurs if the work-up or reaction conditions are too acidic or basic, especially at elevated temperatures. Use a neutral or mildly basic aqueous quench and avoid prolonged heating during work-up.
Copper Salts Carryover from Cu(I)CN cyanation.If using a Rosenmund-von Braun type reaction, residual copper can be a major impurity.[6] Work-up often requires washing with an ammonia solution to complex and remove copper salts.[6]
Q3: My product isolation is difficult, and I'm struggling with low recovery and purity after crystallization. What are the best practices?

A3: Effective isolation and purification are critical for achieving the desired product quality. The key is to efficiently remove the catalyst and other salts before crystallization.

Recommended Work-up and Purification Protocol:

  • Reaction Quench: Once the reaction is complete (confirmed by HPLC), cool the mixture to room temperature. A careful quench with water or a mild aqueous solution of sodium bicarbonate can help precipitate the product while dissolving inorganic salts.

  • Catalyst Removal:

    • Palladium: Palladium can be removed by filtration through a pad of Celite®, which adsorbs the catalyst. For more stringent removal, treatment with activated carbon or a metal scavenger may be necessary.

    • Copper: As mentioned, if copper(I) cyanide is used, the crude product should be washed thoroughly with an aqueous ammonia solution to remove residual copper.[6]

  • Solvent Selection for Crystallization: The choice of solvent is paramount for good recovery and purity.

    • Expert Insight: A mixed solvent system often provides the best results. For this compound and its derivatives, recrystallization from solvents like ethanol, methanol, or acetonitrile, potentially with the addition of water as an anti-solvent, can be effective.[7] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.

  • Controlled Cooling: Avoid crash-cooling the crystallization mixture. A slow, controlled cooling rate allows for the formation of larger, more ordered crystals, which are typically higher in purity. Seeding the solution with a small crystal of pure product can aid in initiating crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most scalable and robust synthetic route to this compound?

A1: The most common and industrially relevant route starts from a 2-amino-5-halobenzamide, typically 2-amino-5-bromobenzamide. The key transformation is the cyanation of the aryl halide. While classic methods like the Rosenmund-von Braun reaction using stoichiometric copper(I) cyanide exist, they often require high temperatures and produce significant heavy metal waste.[6] Modern palladium-catalyzed cyanation methods are generally preferred for their milder conditions and higher functional group tolerance, despite the challenges of catalyst poisoning.[2][3][4]

Q2: Which cyanide source is recommended for scale-up: Zn(CN)₂, KCN, or K₄[Fe(CN)₆]?

A2: The choice involves a trade-off between reactivity, cost, and safety.

  • Zinc Cyanide (Zn(CN)₂): Often used in palladium-catalyzed reactions because it is less hazardous than alkali metal cyanides and less likely to poison the catalyst.[7][8] However, it is more expensive and introduces zinc into the waste stream.

  • Potassium/Sodium Cyanide (KCN/NaCN): These are less costly but are highly toxic and more likely to deactivate palladium catalysts.[7] Their use requires carefully controlled conditions, such as the slow addition protocol mentioned previously.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a significantly less toxic and safer alternative, often considered a "green" cyanide source.[2][5] However, reactions can be slower and may require higher temperatures or specific catalyst systems to be efficient. For large-scale production, the reduced safety risk makes K₄[Fe(CN)₆] a very attractive option.

Q3: What are the Critical Process Parameters (CPPs) to monitor during the cyanation step?

A3: For a robust and reproducible process, the following parameters must be strictly controlled:

  • Temperature: Controls reaction rate and byproduct formation.

  • Reagent Stoichiometry: Especially the catalyst and ligand loading.

  • Order of Addition & Addition Rate: Critical for avoiding catalyst deactivation.

  • Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.

  • Reaction Time: Monitored by in-process controls to ensure completion and prevent degradation.

Q4: What analytical methods are suitable for in-process control and final product release?

A4: A combination of chromatographic and spectroscopic methods is essential.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the workhorse method for monitoring the disappearance of starting material and the appearance of the product.[9][10] Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

  • Final Product Release:

    • HPLC: To determine purity and quantify impurities.[11]

    • NMR (¹H and ¹³C): To confirm the structure of the final compound.[6][12]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: A sharp melting point is a good indicator of purity.[10]

Q5: What are the key safety precautions when handling cyanide reagents on a large scale?

A5: Working with cyanides requires stringent safety protocols.

  • Engineering Controls: All manipulations must be performed in a well-ventilated fume hood or a contained reactor system.

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.[13][14]

  • Emergency Preparedness: An emergency cyanide antidote kit must be readily available, and personnel must be trained in its use.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional and local regulations. Never acidify a solution containing cyanide , as this will generate highly toxic hydrogen cyanide (HCN) gas.

Section 3: Experimental Protocols & Data

Table 1: Comparison of Typical Palladium-Catalyzed Cyanation Conditions
ParameterCondition A (Zn(CN)₂)Condition B (KCN)Condition C (K₄[Fe(CN)₆])Reference
Precursor 2-Amino-5-bromobenzamide2-Amino-5-bromobenzamide2-Amino-5-chlorobenzamide[7],[5]
Cyanide Source Zn(CN)₂ (0.6 eq)KCN (1.2 eq)K₄[Fe(CN)₆] (0.5 eq)[7],[5]
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)[7],[5]
Ligand dppf (2-4 mol%)dppf or other phosphineCM-phos (4 mol%)[8],[5]
Solvent DMAc or DMFAcetonitrile or TolueneMeCN / Water (1:1)[8],[5]
Temperature 100-120 °C80-110 °C70-100 °C[8],[5]
Key Advantage High reactivity, good toleranceLower costSignificantly safer[7],[5]
Protocol 1: Robust Pd-Catalyzed Cyanation using the "Inverse Addition" Method

This protocol is designed to minimize catalyst deactivation and is adapted from principles described in the literature.[3][4]

  • Reactor Setup: Equip a clean, dry reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

  • Inerting: Purge the reactor thoroughly with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with 2-amino-5-bromobenzamide (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., dppf, 0.04 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMAc, 5-10 volumes).

  • Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 110 °C).

  • Cyanide Addition: In a separate vessel, prepare a solution or slurry of the cyanide source (e.g., Zn(CN)₂, 0.6 eq) in a small amount of the reaction solvent. Once the reactor has reached the target temperature, add the cyanide slurry slowly via an addition funnel or pump over 1-2 hours.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction's progress by taking samples for HPLC analysis every 1-2 hours.

  • Completion: The reaction is considered complete when <1% of the starting material remains. Proceed to work-up as described in the troubleshooting section.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Cyanation Reaction

G cluster_0 start Reaction Stalled / Low Yield? check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents Yes check_temp Is Temperature Correct? check_reagents->check_temp check_stirring Is Stirring Adequate? check_temp->check_stirring Yes optimize_addition Implement Slow / Inverse Addition of Cyanide check_temp->optimize_addition No, adjust check_stirring->optimize_addition Yes success Reaction Successful check_stirring->success No, improve agitation increase_catalyst Increase Catalyst / Ligand Loading optimize_addition->increase_catalyst Still stalled optimize_addition->success Problem solved increase_catalyst->success caption Fig 1. Decision tree for troubleshooting cyanation.

Fig 1. Decision tree for troubleshooting cyanation.
Diagram 2: General Synthesis & Purification Workflow

G cluster_1 Synthesis cluster_2 Work-up cluster_3 Purification A 1. Charge Reactor (Aryl Halide, Catalyst) B 2. Heat to Temp A->B C 3. Add Cyanide Source B->C D 4. Monitor Reaction (IPC) C->D E 5. Quench Reaction D->E F 6. Filter Catalyst E->F G 7. Solvent Exchange F->G H 8. Recrystallization G->H I 9. Filter & Wash Solid H->I J 10. Dry Product I->J K 11. QC Analysis J->K caption Fig 2. Overall process flow for production.

Fig 2. Overall process flow for production.

References

  • Fors, B. P., & Buchwald, S. L. (2010). Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition. Angewandte Chemie International Edition, 49(44), 8366-8369. [Link]

  • Lessel, U., et al. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. U.S.
  • Zhu, Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(5), 1206-1209. [Link]

  • Fors, B. P., et al. (2010). Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides. ResearchGate. [Link]

  • Brüning, J., et al. (2012). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. European Patent No. EP 2 102 150 B1. [Link]

  • Lessel, U., et al. (2017). Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.
  • Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(44), 11628-11631. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

  • Lessel, U., et al. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Brüning, J., et al. (2014). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. U.S.
  • Li, X., et al. (2015). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 7(18), 7545-7552. [Link]

  • Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45084587, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25157282, 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link].

  • Asian Journal of Chemistry. (2014). Synthesis of 2-Amino-5-carboethoxy-4-hydroxy Pyrimidine using Fe3O4@SiO2 Nanoparticles as Catalyst. [Link]

  • Finkelstein, J. A., et al. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Kaugars, A. (1982). 2-Amino-5-cyanothiazoles and their preparation. U.S.
  • Annis, G. D., et al. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Oplatowska-Stachowiak, M., et al. (2016). Analytical Quantitation and Confirmation of Cyano Metabolite by High-Resolution Mass Spectrometry: Residue Depletion Study in Shrimp Treated with Nitrofurazone. Journal of Agricultural and Food Chemistry, 64(29), 5947-5954. [Link]

  • Teoh, S. G., et al. (2012). N-(5-Cyanononan-5-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o167. [Link]

  • Kim, H. Y., et al. (2017). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 33(2), 145-152. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Wang, C., et al. (2018). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 23(8), 1995. [Link]

  • Zhang, Y. L., et al. (2021). Severe liver injury and clinical characteristics of occupational exposure to 2-amino-5-chloro-N,3-dimethylbenzamide: A case series. World Journal of Clinical Cases, 9(28), 8431-8439. [Link]

Sources

Technical Support Center: Managing Exothermic Conditions in 2-Amino-5-cyanobenzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-5-cyanobenzamide. Reactions involving this compound, particularly those targeting the nitrile or amino groups, can be highly exothermic. Failure to properly manage this heat evolution can lead to thermal runaways, resulting in loss of product, equipment damage, and serious safety incidents.[1][2][3]

This resource provides practical, in-depth troubleshooting advice and best practices to ensure your reactions are conducted safely and efficiently.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially exothermic?

A1: The exothermic potential arises from the reactivity of its functional groups. The nitrile group (-CN) can undergo highly exothermic reactions such as hydrolysis (especially under strong acid or base catalysis), reduction, or reactions with organometallics.[4] Similarly, the primary amine (-NH2) can participate in energetic reactions like diazotization or condensation. The combination of these groups on a single aromatic ring can lead to complex reaction profiles where the desired reaction's heat output, if not controlled, can trigger secondary, more hazardous decomposition reactions.[2]

Q2: What are the early warning signs of a thermal runaway?

A2: A thermal runaway begins when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[1][2] Key early warning signs include:

  • A sudden, unexpected acceleration in the rate of temperature increase.

  • The reaction temperature continuing to rise even after external heating is removed and full cooling is applied.

  • Noticeable increases in pressure within a closed or vented vessel.

  • Changes in the physical appearance of the reaction mixture, such as rapid gas evolution, color change, or viscosity changes.

An approximate rule of thumb is that the reaction rate, and thus heat generation, can double for every 10°C rise in temperature.[2]

Q3: What is reaction calorimetry and why is it essential before scaling up?

A3: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed during a chemical reaction.[5][6] Before any scale-up, it is crucial for determining key safety parameters, including:

  • Heat of Reaction (ΔHr): The total amount of energy released.[7]

  • Heat Flow: The rate at which heat is generated.

  • Adiabatic Temperature Rise: The maximum temperature the reaction would reach if no heat were removed.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature achievable under process deviations.

This data is fundamental for designing an adequate cooling system and safe operating procedures, as heat removal becomes less efficient upon scale-up due to the decreasing surface-area-to-volume ratio.[2][8]

Q4: Can solvent choice help manage an exotherm?

A4: Absolutely. The strategic selection of a solvent is a critical control measure.[9] Key considerations include:

  • Heat Capacity: Solvents with higher heat capacity can absorb more energy for a given temperature rise, acting as a thermal buffer.

  • Boiling Point: A solvent with a boiling point slightly above the desired reaction temperature can provide passive cooling through reflux (evaporation and condensation), acting as an effective heat sink.

  • Thermal Conductivity: Solvents with higher thermal conductivity facilitate more efficient heat transfer to the reactor jacket.[9]

Part 2: In-Depth Troubleshooting Guides

This section addresses specific issues you may encounter.

Scenario 1: Sudden Temperature Spike During Reagent Addition
  • Problem: You are performing a semi-batch reaction, adding a reagent to a solution of this compound, and the internal temperature begins to rise much faster than anticipated, overriding the cooling system.

  • Probable Causes:

    • Reagent Accumulation: The most common cause. The addition rate is faster than the reaction rate. Unreacted material builds up, and when the reaction finally initiates or accelerates, the accumulated energy is released all at once.[8]

    • Insufficient Cooling: The cooling capacity of the reactor is inadequate for the rate of heat being generated. This is a common issue during scale-up.[2][8]

    • Localized Hotspots: Poor mixing can create localized areas of high reagent concentration, leading to rapid, uncontrolled reactions in a small volume.

  • Immediate Actions:

    • STOP REAGENT ADDITION IMMEDIATELY.

    • Ensure maximum cooling is applied to the reactor jacket.

    • Verify that the agitator (stirrer) is functioning correctly and at an appropriate speed to ensure homogeneity.

    • If the temperature continues to rise uncontrollably, prepare to execute an emergency quench procedure (see Protocol 2).

  • Long-Term Solutions & Prevention:

    • Perform Calorimetric Studies: Determine the reaction's kinetic profile to understand the safe addition rate.[6]

    • Implement Controlled Dosing: Use an automated syringe pump or dosing pump to ensure the reagent is added at a slow, consistent rate that does not exceed the cooling system's capacity.[8]

    • Consider a "Trickle" of Catalyst: If the reaction is catalytic, adding the catalyst portion-wise or via slow infusion can help control the reaction rate.

    • Use Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior heat transfer and minimize the volume of reacting material at any given time, significantly enhancing safety.[9][10][11]

Scenario 2: Exotherm Continues After Reagent Addition is Complete
  • Problem: The addition of all reagents is complete, but the reaction temperature continues to climb or remains stubbornly high despite active cooling.

  • Probable Causes:

    • Slow Reaction Kinetics: The reaction may have a long induction period or proceed slowly, meaning the bulk of the heat is released well after the reagents have been mixed.

    • Decomposition Reaction: The desired reaction may be complete, but the product or intermediates could be unstable at the reaction temperature, initiating a secondary, exothermic decomposition.[12]

    • Catalyst Issues: The catalyst may have a delayed activation or may be promoting side reactions.

  • Immediate Actions:

    • Maintain maximum cooling.

    • Monitor the reactor pressure closely.

    • Take a sample (if safe to do so) for analysis (e.g., HPLC, TLC) to determine if the starting material has been consumed and if the desired product is present.

    • If decomposition is suspected (e.g., gas evolution, significant color change), proceed immediately to a controlled quench.

  • Long-Term Solutions & Prevention:

    • Hold Time Analysis: Use calorimetric data to understand the heat flow profile over the entire reaction time, not just during addition.

    • Product Stability Testing: Perform Differential Scanning Calorimetry (DSC) on the final reaction mixture to determine the onset temperature of any decomposition reactions. Ensure your process temperature stays well below this onset.

    • Choose a Milder Quench: Instead of quenching with water, which can be highly reactive, consider a milder reagent like methanol or isopropanol, especially at low temperatures.[13][14]

Part 3: Key Experimental Protocols

Protocol 1: Basic Thermal Hazard Screening using DSC

This protocol provides a preliminary assessment of thermal hazards.

  • Sample Preparation: Prepare three samples in appropriate DSC pans:

    • Sample A: this compound (starting material).

    • Sample B: The complete, final reaction mixture after a small-scale trial.

    • Sample C: The desired, isolated product.

  • Instrument Setup:

    • Set the DSC to ramp from ambient temperature to a temperature well above the process temperature (e.g., 25°C to 350°C).

    • Use a heating rate of 2-5 °C/min.

    • Operate under an inert atmosphere (e.g., Nitrogen).

  • Data Analysis:

    • Examine the thermogram for sharp exothermic events (peaks pointing down).

    • Note the onset temperature of any exotherm. This is the temperature at which decomposition begins.

    • Crucial Safety Rule: The maximum operating temperature of your reaction should be at least 50-100°C below the earliest observed decomposition onset temperature to provide an adequate safety margin.

Protocol 2: Generic Emergency Quench Procedure

This procedure should be adapted for your specific chemistry and scale. Always have a quench plan before starting an exothermic reaction.

  • Pre-Experiment Preparation:

    • Identify a suitable quenching agent that will neutralize the reactive species quickly without producing excessive gas or its own exotherm. For reactions involving organometallics or strong bases, a cooled solution of a weak acid (e.g., acetic acid in a compatible solvent) or an alcohol (e.g., isopropanol) is often used.[14]

    • Prepare the quench solution in a vessel large enough to accommodate the entire reaction volume.

    • Place the quench solution in a cooling bath (e.g., ice-water).

  • Execution (During Uncontrolled Exotherm):

    • Alert Personnel: Announce the emergency situation to others in the lab.

    • Stop All Additions & Heating.

    • Transfer Reaction Mixture: Using a cannula or wide-bore tubing, slowly and carefully transfer the contents of the reactor into the vigorously stirred, cooled quench solution. Do NOT add the quench solution to the hot reactor , as this can cause violent boiling and splashing.

    • Monitor: Observe the quench vessel for signs of continued reaction (gas evolution, temperature rise) and apply additional cooling as needed.

    • Once the reaction is neutralized and thermally stable, proceed with appropriate waste disposal.

Part 4: Data Summaries & Visualizations

Table 1: Key Thermal Safety Parameters
ParameterDescriptionWhy It's CriticalTypical Assessment Method
Heat of Reaction (ΔHr) Total energy released per mole of limiting reagent.Determines the total potential energy hazard of the process.Reaction Calorimetry (RC1)
Adiabatic Temperature Rise (ΔTad) Theoretical temperature increase assuming no heat loss to the surroundings.Indicates the worst-case scenario temperature if cooling fails completely.Calculated from ΔHr and heat capacity of the mixture.
Onset Temperature (Tonset) Temperature at which a secondary decomposition reaction begins.Defines the absolute maximum safe operating temperature of the system.Differential Scanning Calorimetry (DSC)
Heat Transfer Coefficient (U) A measure of how efficiently heat moves from the reaction mass to the cooling jacket.Determines the practical ability of a given reactor to control an exotherm.Reactor-specific; determined by engineering calculations or calibration experiments.
Diagram 1: Troubleshooting Workflow for an Unexpected Exotherm

This decision tree illustrates the logical steps to take when faced with a thermal deviation.

Exotherm_Troubleshooting Start Unexpected Temperature Rise Detected Stop_Addition IMMEDIATELY STOP ALL REAGENT ADDITIONS Start->Stop_Addition Max_Cooling Apply Maximum Cooling & Verify Agitation Stop_Addition->Max_Cooling Check_Control Is Temperature Control Regained? Max_Cooling->Check_Control Yes_Control Yes Check_Control->Yes_Control No_Control No Check_Control->No_Control Resume_Slowly Resume Addition at 50% Rate Monitor Closely Yes_Control->Resume_Slowly Prepare_Quench Prepare Emergency Quench (See Protocol 2) No_Control->Prepare_Quench Investigate Post-Reaction Investigation: - Review Addition Rate - Check Cooling Fluid Temp - Perform Calorimetry Resume_Slowly->Investigate Execute_Quench EXECUTE EMERGENCY QUENCH Prepare_Quench->Execute_Quench Evacuate Evacuate Area Alert Safety Personnel Execute_Quench->Evacuate

Caption: Decision tree for managing an unexpected thermal event.

References

  • G. Su, et al. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
  • BenchChem (n.d.). Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes. BenchChem.
  • Pharma IQ (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ.
  • Patsnap (n.d.). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
  • Chemical Industry Journal (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Beilstein Journal of Organic Chemistry (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Loss Prevention Bulletin (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin.
  • Health and Safety Executive (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. HSE.
  • ARIA (n.d.). Runaway reactions, case studies, lessons learned. ARIA.
  • The Sarpong Group (2016). Quenching of Pyrophoric Materials. The Sarpong Group.
  • Chemistry LibreTexts (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Chemistry Steps (n.d.). Reactions of Nitriles. Chemistry Steps.
  • AIDIC (n.d.). Runaway Reaction Hazard Assessment for Chemical Processes Safety. AIDIC.
  • PubMed (n.d.). Chemico-calorimetric analysis of amorphous granules manufactured via continuous granulation process. PubMed.
  • PubMed Central (n.d.). Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys. PMC.

Sources

Technical Support Center: Effective Purification of Crude 2-Amino-5-cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-5-cyanobenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their downstream applications. Here, we address common challenges and provide robust, field-proven strategies in a practical question-and-answer format.

Part 1: Initial Assessment & Common Impurities

Before any purification attempt, a thorough understanding of your crude material is critical. The synthetic route heavily influences the impurity profile, which in turn dictates the most effective purification strategy.

Q1: What are the likely impurities in my crude this compound?

The impurity profile depends on the synthetic method used. A common route is the cyanation of a halogenated precursor (e.g., 2-amino-5-bromo-N,3-dimethylbenzamide)[1].

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 2-amino-5-halobenzamide precursors are a primary concern.

  • Catalyst Residues: If palladium-catalyzed cyanation is used, trace amounts of palladium may remain[2][3]. Copper cyanide is also used, which can leave copper impurities[1][4][5].

  • Side-Reaction Products: Hydrolysis of the nitrile group to a carboxylic acid or amide under non-optimal pH or temperature conditions can occur. Isomeric impurities may also be present from the starting materials[6].

  • Residual Solvents: High-boiling point solvents like DMF or DMSO, often used in cyanation reactions, can be difficult to remove[2][3].

Q2: My crude product is a dark, oily solid. What does this indicate and what should be my first step?

A dark color typically points to polymeric or highly conjugated impurities, often formed during the reaction or workup. An oily or gummy consistency suggests the presence of residual solvents or low-melting point impurities that are depressing the melting point of the mixture.

Your First Step: Trituration/Solvent Wash Before attempting a full recrystallization, a simple solvent wash (trituration) can dramatically improve the quality of the crude material. This involves stirring the crude solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble.

Recommended Solvents for Trituration:

  • Diethyl ether

  • Dichloromethane

  • Cold Ethyl Acetate

This step can often transform an oily mass into a manageable, free-flowing powder, making subsequent purification steps far more effective.

Part 2: Primary Purification Strategy - Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Decision Workflow for Purification

The following diagram outlines the logical flow for selecting and troubleshooting a purification strategy.

Purification_Workflow Start Start: Crude Product Assess Assess Crude Material (Color, Texture, TLC) Start->Assess Triturate Trituration / Solvent Wash Assess->Triturate Oily / Highly Colored? Recrystallize Attempt Recrystallization Assess->Recrystallize Solid Powder Triturate->Recrystallize AssessPurity Assess Purity (TLC, MP, NMR) Recrystallize->AssessPurity Troubleshoot Troubleshoot Recrystallization (See FAQ) Recrystallize->Troubleshoot Crystallization Fails? Success Pure Product AssessPurity->Success Purity OK? (e.g., >98%) Chromatography Column Chromatography AssessPurity->Chromatography Impurities Persist? Chromatography->AssessPurity Troubleshoot->Chromatography Chromatography_Workflow Start Start: Impure Product (Post-Recrystallization) TLC 1. Develop TLC Method (Find Eluent System) Start->TLC Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Finish Pure Product Combine->Finish

Sources

Validation & Comparative

A Comparative Guide to PARP Inhibitor Scaffolds: From 2-Amino-5-cyanobenzamide Derivatives to Market Leaders

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors represents a triumph of precision medicine. By exploiting the concept of synthetic lethality, these agents have revolutionized the treatment of cancers harboring defects in DNA repair pathways, most notably those with mutations in the BRCA1 and BRCA2 genes.[1][2][3] The clinical success of PARP inhibitors is not monolithic; it is built upon a diverse foundation of chemical scaffolds, each conferring distinct pharmacological properties.

This guide provides a comparative analysis of the foundational 2-amino-5-cyanobenzamide scaffold and its evolution into more complex and potent structures, benchmarking them against the diverse chemical classes that define the approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for their evaluation.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical cellular sentinels that detect and initiate the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] Upon detecting a break, PARP1 binds to the damaged DNA and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[6] This PARylation event acts as a beacon, recruiting the machinery needed to mend the break.[6]

In healthy cells, if an SSB progresses to a more lethal double-strand break (DSB) during replication, the highly efficient homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins, resolves the damage.[4][7] However, in cancer cells with mutated BRCA1/2, the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway for survival.

The inhibition of PARP in these HR-deficient cells is synthetically lethal.[1][8] The unrepaired SSBs accumulate and degenerate into DSBs, which the cell cannot repair, leading to genomic instability and apoptotic cell death.[4][8]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - BRCA1/2 Mutant) DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Activation_Normal PARP Activation DNA_SSB_Normal->PARP_Activation_Normal Replication_Fork_Collapse_Normal Replication Fork Collapse DNA_SSB_Normal->Replication_Fork_Collapse_Normal BER_Normal Base Excision Repair (BER) PARP_Activation_Normal->BER_Normal SSB_Repair_Normal SSB Repaired BER_Normal->SSB_Repair_Normal Cell_Survival_Normal Cell Survival SSB_Repair_Normal->Cell_Survival_Normal DNA_DSB_Normal DNA Double-Strand Break (DSB) Replication_Fork_Collapse_Normal->DNA_DSB_Normal HR_Repair_Normal Homologous Recombination (HR) Repair DNA_DSB_Normal->HR_Repair_Normal DSB_Repair_Normal DSB Repaired HR_Repair_Normal->DSB_Repair_Normal DSB_Repair_Normal->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition & Trapping DNA_SSB_Cancer->PARP_Inhibition PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Inhibition BER_Blocked BER Blocked PARP_Inhibition->BER_Blocked SSB_Accumulation SSB Accumulation BER_Blocked->SSB_Accumulation Replication_Fork_Collapse_Cancer Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse_Cancer DNA_DSB_Cancer DNA Double-Strand Break (DSB) Replication_Fork_Collapse_Cancer->DNA_DSB_Cancer HR_Deficient Defective HR Repair DNA_DSB_Cancer->HR_Deficient Genomic_Instability Genomic Instability HR_Deficient->Genomic_Instability Cell_Death Cell Death (Apoptosis) Genomic_Instability->Cell_Death

Caption: The principle of synthetic lethality with PARP inhibitors.

The Benzamide Scaffold: A Foundation for PARP Interaction

The design of first-generation PARP inhibitors was logically centered on mimicking the nicotinamide moiety of PARP's natural substrate, NAD+.[2][9] The simple benzamide structure, particularly with an amino group at the 2-position, provides the essential pharmacophore: a carboxamide group capable of forming critical hydrogen bonds within the nicotinamide-binding pocket of the PARP catalytic domain.

While this compound itself is a building block, its core structure is represented in Veliparib, a clinical-stage inhibitor.[10] Veliparib features a 2-substituted-1H-benzimidazole-4-carboxamide scaffold.[11] This structure maintains the crucial carboxamide for PARP binding while adding complexity to optimize potency and pharmacokinetic properties. Veliparib is known as a potent inhibitor of PARP1 and PARP2 but exhibits relatively weak PARP trapping activity, which may contribute to its different clinical profile and tolerability compared to other inhibitors.[5][12]

A Tour of Alternative Scaffolds: The Approved PARP Inhibitors

The limitations of early benzamide-based inhibitors spurred the development of more complex and diverse scaffolds, leading to the currently approved drugs. These structures often constrain the carboxamide-mimicking pharmacophore into a rigid ring system to improve binding affinity and cellular potency.[13]

  • Phthalazinones (Olaparib): Olaparib, the first PARP inhibitor to gain FDA approval, is built around a phthalazin-1(2H)-one core.[1][14] This bicyclic system serves as a constrained carboxamide mimic, enhancing interactions within the active site. Olaparib is a potent inhibitor of both PARP1 and PARP2 and was a trailblazer in establishing the clinical utility of this drug class for BRCA-mutated cancers.[8][15]

  • Indazole-Carboxamides (Niraparib): Niraparib utilizes a distinct 2H-indazole-7-carboxamide scaffold.[16][17] This structure has proven highly effective, with Niraparib showing potent inhibition of PARP1 and PARP2.[17][18] It gained a broad maintenance therapy indication in ovarian cancer, irrespective of BRCA mutation status, highlighting its significant clinical activity.[19]

  • Tricyclic Lactams (Rucaparib): Rucaparib is characterized by a more complex 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one scaffold.[20] This tricyclic lactam structure is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[21] Rucaparib has demonstrated efficacy in ovarian and prostate cancers with BRCA mutations.[21][22]

  • Tetracyclic Scaffolds (Talazoparib): Talazoparib incorporates a complex tetracyclic scaffold and is distinguished by its exceptionally high potency.[23] Beyond catalytic inhibition, Talazoparib is the most potent "PARP trapper" among the approved inhibitors.[7][24] This trapping mechanism, where the inhibitor locks the PARP enzyme onto DNA, creates highly cytotoxic lesions that are particularly lethal to HR-deficient cells. This potent dual action may contribute to its efficacy at lower clinical doses.[7]

Comparative Performance Data

The following table summarizes key performance metrics for these representative PARP inhibitors, providing a quantitative basis for comparison.

Inhibitor (Scaffold)PARP1 IC50 / Ki (nM)PARP2 IC50 / Ki (nM)Key Approved Indications
Olaparib (Phthalazinone)~1-5~1-5Ovarian, Breast, Pancreatic, Prostate Cancer (BRCAm)[3][14][25]
Rucaparib (Azepino-indolone)~1.4~0.2Ovarian, Prostate Cancer (BRCAm)[21]
Niraparib (Indazole-carboxamide)3.82.1Ovarian Cancer (Maintenance), Prostate Cancer (HRR gene-mutated)[17][18][19]
Talazoparib (Tetracyclic)~0.6~1.2Breast Cancer (BRCAm), Prostate Cancer (HRR gene-mutated)[23][26]
Veliparib (Benzimidazole-carboxamide)5.2 (Ki)2.9 (Ki)Approved under orphan designation; extensive clinical trials[1][5][11][27]

Note: IC50 and Ki values are compiled from various sources and assays; direct comparison should be made with caution. The primary value is in demonstrating the high potency of all compounds.

Experimental Protocols for Inhibitor Characterization

Evaluating the efficacy of novel PARP inhibitor scaffolds requires robust and reproducible experimental methodologies. Below are foundational protocols for determining enzymatic inhibition and cell-based cytotoxicity.

Protocol 1: PARP1 Enzymatic Inhibition Assay (ELISA-based)

This protocol quantifies the ability of a test compound to inhibit the catalytic activity of purified PARP1 enzyme.

Caption: Workflow for an ELISA-based PARP inhibition assay.

Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with histone protein (e.g., 50 µL of 0.5 µ g/well Histone H4) overnight at 4°C. Histones serve as the protein substrate for PARylation.

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer for 1-2 hours at room temperature.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., starting from 10 µM) and known control inhibitors (e.g., Olaparib) in assay buffer. Include a DMSO-only vehicle control.

  • PARP Reaction: To each well, add the PARP reaction mixture containing recombinant PARP1 enzyme (e.g., 2.5 U/well), biotinylated-NAD+, and activated DNA (to stimulate enzyme activity).[28] Immediately add the diluted test compounds.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARylation reaction to proceed.

  • Detection:

    • Wash the plate thoroughly to remove unreacted components.

    • Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. The streptavidin will bind to the biotin incorporated into the PAR chains on the immobilized histones.[29]

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB) and allow the signal to develop.[29]

  • Data Acquisition and Analysis: Stop the reaction with an appropriate stop solution if using a colorimetric substrate. Read the signal (absorbance at 450 nm or luminescence) using a microplate reader.[28] Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (Synthetic Lethality)

This protocol assesses the selective cytotoxicity of a PARP inhibitor in cancer cell lines with and without functional HR repair (e.g., BRCA2-deficient vs. BRCA2-proficient).

Caption: Workflow for a cell-based synthetic lethality assay.

Methodology:

  • Cell Seeding: Seed isogenic cell line pairs (e.g., DLD-1 BRCA2 -/- and DLD-1 BRCA2 +/+) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[29][30]

  • Compound Treatment: Prepare serial dilutions of the test PARP inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a prolonged period (e.g., 72-96 hours) to allow for multiple cell divisions, which is necessary for the synthetic lethal phenotype to manifest.

  • Viability Assessment:

    • Add a cell viability reagent to each well. Common choices include tetrazolium-based reagents like WST-8 (from CCK-8 kits) or resazurin-based reagents (AlamarBlue).[29][31]

    • Live, metabolically active cells will convert the substrate into a colored or fluorescent product.[29]

    • Incubate for 1-4 hours according to the manufacturer's instructions.

  • Data Acquisition and Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability at each drug concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the proficient one confirms a synthetic lethal effect.[30]

Conclusion

The journey from simple benzamide structures to the diverse and potent scaffolds of today's approved PARP inhibitors showcases a remarkable evolution in medicinal chemistry. While the this compound pharmacophore establishes the fundamental interactions required for PARP inhibition, scaffolds like phthalazinones, indazoles, and complex polycyclic lactams have demonstrated superior clinical efficacy. This superiority arises not only from enhanced catalytic inhibition but also from modulating crucial properties like PARP trapping. For researchers in drug development, a deep understanding of these structure-activity relationships, combined with robust enzymatic and cell-based evaluation protocols, is essential for designing the next generation of PARP inhibitors that can overcome resistance and expand the reach of this powerful therapeutic strategy.

References

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • A Head-to-Head Comparison of Commercial PARP Inhibitors and the Potential of the Indazole-3-Carboxamide Scaffold - Benchchem. (n.d.). Benchchem.
  • A Comparative Efficacy Analysis of PARP Inhibitors: Benchmarking Against the 4-(4-Carbamoylphenoxy)benzamide Scaffold - Benchchem. (n.d.). Benchchem.
  • Niraparib | C19H20N4O | CID 24958200 - PubChem. (n.d.).
  • Olaparib | C24H23FN4O3 | CID 23725625 - PubChem. (n.d.).
  • Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition - Benchchem. (n.d.). Benchchem.
  • Application Notes and Protocols for Developing a Cell-based Assay for 4-Acetamidonicotinamide Activity - Benchchem. (n.d.). Benchchem.
  • Rucaparib - Wikipedia. (n.d.). Wikipedia.
  • Veliparib | C13H16N4O | CID 11960529 - PubChem. (n.d.).
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (2025).
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry. (2026).
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC. (n.d.).
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC. (n.d.).
  • PARP assay for inhibitors | BMG LABTECH. (n.d.). BMG LABTECH.
  • Profile of veliparib and its potential in the treatment of solid tumors - PMC. (2015).
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Veliparib (ABT-888) | PARP Inhibitor - MedchemExpress.com. (n.d.). MedchemExpress.
  • Talazoparib | C19H14F2N6O | CID 135565082 - PubChem. (n.d.).
  • Niraparib Synthetic Routes - MedKoo Biosciences. (n.d.). MedKoo Biosciences.
  • Olaparib - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.).
  • Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles. (n.d.).
  • Discovery of a Novel [6–6–5–5–6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. (2025).
  • Veliparib - Wikipedia. (n.d.). Wikipedia.
  • Olaparib - PubMed. (n.d.).
  • PARP inhibitors: Overview and indications - The Jackson Laboratory. (2024).
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (n.d.). BPS Bioscience.
  • olaparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • Setting a Trap for PARP1 and PARP2 - BPS Bioscience. (n.d.). BPS Bioscience.
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals. (n.d.). AACR Journals.
  • Talazoparib | Pfizer Oncology Development Website. (n.d.). Pfizer.
  • Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC. (n.d.).
  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • This compound | C8H7N3O | CID 45084587 - PubChem. (n.d.).
  • The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC. (2020).
  • Manage advanced prost
  • Niraparib – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Talazoparib, a Poly(ADP-ribose) Polymerase Inhibitor, for Metastatic Castration-resistant Prostate Cancer and DNA Damage Response Alterations: TALAPRO-1 Safety Analyses - PubMed. (2022).
  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (n.d.). Pfizer.

Sources

A Comparative Analysis of Synthetic Routes to 2-Amino-5-cyanobenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-5-cyanobenzamide

This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique trifunctional nature, possessing an aromatic amine, a nitrile group, and a primary amide, makes it a versatile scaffold for the construction of complex heterocyclic systems. Notably, it serves as a key building block for the development of potent therapeutic agents, including poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. The efficient and scalable synthesis of this compound is therefore of paramount importance to the pharmaceutical and medicinal chemistry sectors.

This comprehensive guide provides a comparative analysis of the most prevalent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety considerations.

Comparative Overview of Synthetic Strategies

Two principal strategies dominate the landscape of this compound synthesis: the cyanation of a halogenated precursor and the ammonolysis of a corresponding methyl ester. Each approach presents a unique set of experimental considerations and outcomes.

Route 1: Cyanation of 2-Amino-5-halobenzamide

This widely employed strategy involves the nucleophilic substitution of a halogen atom (typically bromine or chlorine) on the aromatic ring with a cyanide group. The choice of the cyanation method significantly influences the reaction's efficiency and substrate scope.

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide[1].

Mechanism and Rationale: The reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile[2]. The use of a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is crucial to facilitate the dissolution of the copper cyanide salt and to achieve the high temperatures often required for this reaction[2]. The choice of a bromine precursor is often preferred over chlorine due to the higher reactivity of the C-Br bond towards oxidative addition.

Workflow Diagram:

Rosenmund-von_Braun_Reaction 2-Amino-5-bromobenzamide 2-Amino-5-bromobenzamide Reaction_Vessel Reaction_Vessel 2-Amino-5-bromobenzamide->Reaction_Vessel Starting Material Work-up\n(Aqueous Ammonia Wash) Work-up (Aqueous Ammonia Wash) Reaction_Vessel->Work-up\n(Aqueous Ammonia Wash) Reaction Mixture CuCN CuCN CuCN->Reaction_Vessel Cyanide Source High-Boiling\nPolar Solvent (e.g., DMF) High-Boiling Polar Solvent (e.g., DMF) High-Boiling\nPolar Solvent (e.g., DMF)->Reaction_Vessel Solvent Heat (120-160°C) Heat (120-160°C) Heat (120-160°C)->Reaction_Vessel Condition Purification\n(Recrystallization) Purification (Recrystallization) Work-up\n(Aqueous Ammonia Wash)->Purification\n(Recrystallization) Crude Product This compound This compound Purification\n(Recrystallization)->this compound Final Product

Caption: Rosenmund-von Braun reaction workflow.

Modern cross-coupling chemistry offers a milder and often more efficient alternative to the classical Rosenmund-von Braun reaction. Palladium-catalyzed cyanation reactions can be performed with a variety of cyanide sources and exhibit broad functional group tolerance[3].

Mechanism and Rationale: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., from Zn(CN)₂, K₄[Fe(CN)₆], or TMSCN) and subsequent reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst[3][4]. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands such as XPhos often providing superior results by promoting both the oxidative addition and reductive elimination steps[4]. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advantage in terms of safety and environmental impact[4].

Workflow Diagram:

Palladium_Catalyzed_Cyanation 2-Amino-5-bromobenzamide 2-Amino-5-bromobenzamide Reaction_Vessel Reaction_Vessel 2-Amino-5-bromobenzamide->Reaction_Vessel Starting Material Work-up\n(Extraction) Work-up (Extraction) Reaction_Vessel->Work-up\n(Extraction) Reaction Mixture Cyanide Source\n(e.g., K4[Fe(CN)6]) Cyanide Source (e.g., K4[Fe(CN)6]) Cyanide Source\n(e.g., K4[Fe(CN)6])->Reaction_Vessel Pd Precatalyst & Ligand Pd Precatalyst & Ligand Pd Precatalyst & Ligand->Reaction_Vessel Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction_Vessel Base (e.g., KOAc) Base (e.g., KOAc) Base (e.g., KOAc)->Reaction_Vessel Heat (≤ 100°C) Heat (≤ 100°C) Heat (≤ 100°C)->Reaction_Vessel Condition Purification\n(Chromatography) Purification (Chromatography) Work-up\n(Extraction)->Purification\n(Chromatography) Crude Product This compound This compound Purification\n(Chromatography)->this compound Final Product

Caption: Palladium-catalyzed cyanation workflow.

Route 2: Ammonolysis of Methyl 2-Amino-5-cyanobenzoate

This route offers an alternative approach, starting from the corresponding methyl ester and converting it to the primary amide through reaction with ammonia.

Mechanism and Rationale: The ammonolysis of esters proceeds via a nucleophilic acyl substitution mechanism[5][6]. Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. Subsequent elimination of the alkoxy group (methoxide in this case) yields the amide[5][7]. This reaction is often carried out under pressure and at elevated temperatures to drive the reaction to completion, as esters are generally less reactive than other acylating agents[8]. The use of aqueous ammonia is common, and the reaction is typically performed in a sealed vessel to maintain the concentration of ammonia.

Workflow Diagram:

Ammonolysis_Reaction Methyl 2-amino-5-cyanobenzoate Methyl 2-amino-5-cyanobenzoate Autoclave Autoclave Methyl 2-amino-5-cyanobenzoate->Autoclave Starting Material Work-up\n(Solvent Removal) Work-up (Solvent Removal) Autoclave->Work-up\n(Solvent Removal) Reaction Mixture Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Autoclave Reagent Heat (50-200°C) Heat (50-200°C) Heat (50-200°C)->Autoclave Condition Pressure (2-4 MPa) Pressure (2-4 MPa) Pressure (2-4 MPa)->Autoclave Condition Purification\n(Recrystallization) Purification (Recrystallization) Work-up\n(Solvent Removal)->Purification\n(Recrystallization) Crude Product This compound This compound Purification\n(Recrystallization)->this compound Final Product

Caption: Ammonolysis of methyl ester workflow.

Data Presentation: A Comparative Summary

The following table summarizes the key performance indicators for each synthetic route, based on data from patent literature and scientific publications. It is important to note that direct comparisons can be challenging due to variations in scale and optimization.

Parameter Route 1A: Rosenmund-von Braun Route 1B: Palladium-Catalyzed Cyanation Route 2: Ammonolysis
Starting Material 2-Amino-5-bromobenzamide2-Amino-5-bromobenzamide/chlorideMethyl 2-amino-5-cyanobenzoate
Key Reagents CuCNPd catalyst, Ligand, Cyanide source (e.g., K₄[Fe(CN)₆])Aqueous Ammonia
Typical Solvents DMF, NMPDioxane/Water, TolueneWater
Reaction Temperature 120 - 160 °C[9]≤ 100 °C[4]50 - 200 °C[8]
Reaction Time 2 - 24 hours[9]1 hour[4]12 hours[8]
Reported Yield >95% (for derivatives)[9]Good to excellent[10]>85% (for chloro-analog)[8]
Purity High after purificationGenerally highHigh after purification
Key Advantages Classical, well-established methodMilder conditions, high functional group tolerance, use of non-toxic cyanide sourcesPotentially fewer steps if the ester is readily available
Key Disadvantages Harsh reaction conditions, use of stoichiometric and toxic copper cyanide, difficult purification[2]Cost of palladium catalyst and ligands, potential for catalyst poisoning[4]Requires high pressure and temperature, handling of ammonia

Experimental Protocols

The following are detailed, step-by-step methodologies for the key synthetic routes. Safety Precaution: All reactions involving cyanide salts must be performed in a well-ventilated fume hood with appropriate personal protective equipment. A cyanide antidote kit should be readily available.

Protocol 1: Synthesis of 2-Amino-5-bromobenzamide (Precursor for Route 1)

This protocol describes the bromination of 2-aminobenzamide.

Materials:

  • 2-Aminobenzamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 2-aminobenzamide (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 2-amino-5-bromobenzamide.

Protocol 2: Rosenmund-von Braun Synthesis of this compound (Route 1A)

Materials:

  • 2-Amino-5-bromobenzamide

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Aqueous ammonia

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-bromobenzamide (1 equivalent) and copper(I) cyanide (1.1 equivalents).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a vigorously stirred solution of aqueous ammonia to complex the copper salts.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dry the solid product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile[11].

Protocol 3: Palladium-Catalyzed Cyanation of 2-Amino-5-bromobenzamide (Route 1B)

This protocol utilizes a non-toxic cyanide source.

Materials:

  • 2-Amino-5-bromobenzamide

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a glovebox, add 2-amino-5-bromobenzamide (1 equivalent), potassium hexacyanoferrate(II) trihydrate (0.5 equivalents), palladium(II) acetate (0.02 equivalents), XPhos (0.04 equivalents), and potassium acetate (0.125 equivalents) to a reaction vessel.

  • Add a 1:1 mixture of degassed 1,4-dioxane and water.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour[4].

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Ammonolysis of Methyl 2-amino-5-cyanobenzoate (Route 2)

This protocol is adapted from the synthesis of a closely related analog[8].

Materials:

  • Methyl 2-amino-5-cyanobenzoate

  • Aqueous ammonia (28-30%)

Procedure:

  • Place methyl 2-amino-5-cyanobenzoate (1 equivalent) and aqueous ammonia in a high-pressure autoclave.

  • Seal the autoclave and heat the mixture to 100-150 °C. The pressure will increase to approximately 2-4 MPa[8].

  • Maintain the temperature and pressure with stirring for 12 hours[8].

  • Cool the autoclave to room temperature and carefully vent the ammonia.

  • Transfer the reaction mixture to a round-bottom flask and remove the water under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent to yield this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and safety requirements.

  • For laboratory-scale synthesis with a focus on mild conditions and high functional group tolerance, the Palladium-Catalyzed Cyanation (Route 1B) is highly recommended. The use of non-toxic cyanide sources further enhances its appeal.

  • The Rosenmund-von Braun Reaction (Route 1A) remains a viable, albeit more classical, option. It is particularly useful when cost is a primary concern and the necessary high-temperature equipment is available. However, the toxicity of copper cyanide and the often-challenging purification are significant drawbacks.

  • The Ammonolysis of a methyl ester (Route 2) is a straightforward approach if the starting ester is readily accessible. The main challenges are the need for high-pressure equipment and the handling of concentrated ammonia.

For industrial-scale production, a thorough process optimization of the palladium-catalyzed route would likely be the most advantageous, balancing efficiency, safety, and environmental impact.

References

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents. (n.d.).
  • SciSpace. (n.d.). Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors. Retrieved from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023, December 2). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - RSC Publishing. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. (n.d.).
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. (2015, January 2). Retrieved from [Link]

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. (n.d.). Retrieved from [Link]

  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. (n.d.).
  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides - ResearchGate. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - Springer. (2020, September 11). Retrieved from [Link]

  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis | ACS Omega. (2021, October 27). Retrieved from [Link]

  • (PDF) Methyl 2-amino-5-chlorobenzoate - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids - ResearchGate. (n.d.). Retrieved from [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS - SciELO. (n.d.). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Catalytic Cyanation of C−N Bonds with CO2/NH3 - Semantic Scholar. (2022, October 20). Retrieved from [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Convenient and Efficient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides Using Trimethylsilylcyanide. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Chemistry of Cyanates and Their Thio Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase - ResearchGate. (n.d.). Retrieved from [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mechanistic Insights into Two-Phase Radical C–H Arylations - PMC - PubMed Central - NIH. (2015, November 2). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating an HPLC-UV Method for 2-Amino-5-cyanobenzamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth, experience-driven walkthrough for validating an HPLC-UV method for the quantification of 2-Amino-5-cyanobenzamide, a key chemical intermediate.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and offering a comparative perspective on alternative analytical approaches.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a widely adopted method, it's essential to understand its performance characteristics in comparison to other techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)UV-Visible SpectrophotometryTypical Acceptance Criteria (ICH)[4]
Specificity High (excellent separation from impurities and degradation products)Low (potential for interference from other UV-absorbing compounds)The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[5][6][7]
Linearity (R²) ≥ 0.999≥ 0.995A high correlation coefficient (close to 1) indicates good linearity.[8]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of agreement between the true value and the value found.[6][9]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%Expresses the precision under the same operating conditions over a short interval of time.[10]
- Intermediate Precision≤ 2.0%≤ 3.0%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[11]
Limit of Detection (LOD) ng/mL rangeµg/mL rangeThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12]
Limit of Quantitation (LOQ) ng/mL rangeµg/mL rangeThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][13]
Robustness HighModerateA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

The Validation Workflow: A Logical Approach

The validation of an HPLC method is a systematic process where each parameter builds upon the last, ensuring a comprehensive evaluation of the method's performance.

HPLC_Validation_Workflow MD Method Development Opt Optimization MD->Opt Spec Specificity Opt->Spec SST System Suitability Testing Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness Prec->Rob

Caption: A logical workflow for HPLC method validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for validating an HPLC-UV method for the quantification of this compound.

Chromatographic Conditions

The foundation of any successful validation is a stable and well-optimized chromatographic method. For this compound, a reversed-phase HPLC method is suitable.

ParameterSpecification
Instrument HPLC system with a UV-Vis or Diode Array Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength Determined from the UV spectrum of this compound (typically around 254 nm)
Injection Volume 10 µL
Column Temperature 30°C
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase is usually sufficient.

Validation Parameters: The Core of the Study

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5][6][15]

  • Protocol:

    • Analyze a blank sample (mobile phase or matrix blank) to ensure no interfering peaks at the retention time of this compound.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound.

    • Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank and stressed samples. Peak purity analysis using a diode array detector should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[8][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8][15][16]

  • Protocol:

    • Prepare at least five concentration levels of this compound standard solutions across the expected working range (e.g., 50% to 150% of the target concentration).[10]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.[10]

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
50498,500, 501,200, 499,800499,8330.27%
75752,100, 749,500, 753,000751,5330.24%
1001,005,000, 1,002,300, 1,006,5001,004,6000.21%
1251,255,400, 1,258,900, 1,256,7001,257,0000.14%
1501,510,200, 1,508,900, 1,512,5001,510,5330.12%
Correlation Coefficient (R²) 0.9999
Linear Regression Equation y = 10050x + 1500
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is often assessed by recovery studies.

  • Protocol:

    • Prepare samples by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[9][10]

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Mean Measured Concentration% Recovery% RSD
8079.5, 80.2, 79.879.8399.79%0.44%
100100.5, 99.8, 100.1100.13100.13%0.35%
120119.2, 120.5, 119.9119.8799.89%0.55%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[10]

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both studies should be ≤ 2.0%.

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Replicate 1 100.2 µg/mL101.0 µg/mL
Replicate 2 99.8 µg/mL100.5 µg/mL
Replicate 3 100.5 µg/mL101.2 µg/mL
Replicate 4 99.5 µg/mL100.2 µg/mL
Replicate 5 100.1 µg/mL100.8 µg/mL
Replicate 6 100.3 µg/mL101.5 µg/mL
Mean 100.07 µg/mL100.87 µg/mL
% RSD 0.35%0.48%
Overall Mean 100.47 µg/mL
Overall % RSD 0.59%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[12][17]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[12]

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[18][19]

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[18][19]

  • Acceptance Criteria: The determined LOQ should be verified by analyzing a minimum of six replicates at this concentration, with the precision (%RSD) and accuracy (% recovery) meeting predefined criteria (e.g., %RSD ≤ 10% and % Recovery between 80-120%).

ParameterResult
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.15
Robustness

Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14][20][21]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters one at a time.

    • Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 2 °C)

      • Detection wavelength (± 2 nm)

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.[22]

Parameter VariedVariationRetention Time (min)Peak AsymmetryResolution (from nearest peak)
Nominal -5.21.1> 2.0
Flow Rate + 0.1 mL/min4.71.1> 2.0
- 0.1 mL/min5.81.2> 2.0
Mobile Phase + 2% Acetonitrile4.91.1> 2.0
- 2% Acetonitrile5.51.1> 2.0
Temperature + 2 °C5.11.1> 2.0
- 2 °C5.31.1> 2.0

System Suitability Testing (SST)

SST is an integral part of the overall validation and is performed before each analytical run to ensure the chromatographic system is performing adequately.

  • Protocol:

    • Inject a standard solution five or six times.

    • Calculate the mean and %RSD for retention time and peak area.

    • Determine the theoretical plates and tailing factor for the analyte peak.

  • Acceptance Criteria:

    • %RSD of peak area and retention time ≤ 2.0%

    • Theoretical plates > 2000

    • Tailing factor ≤ 2.0

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures peak purity for quantification Accuracy Accuracy Linearity->Accuracy defines concentration range for accuracy testing Precision Precision Linearity->Precision defines concentration range for precision testing Range Range Linearity->Range establishes working range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ determines lowest quantifiable level LOD LOD LOD->LOQ LOD is a prerequisite for LOQ Robustness Robustness Robustness->Specificity evaluates impact on peak separation

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The validation of an HPLC-UV method for the quantification of this compound is a rigorous but essential process to ensure the generation of reliable and accurate data in a regulated environment. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to empower researchers and drug development professionals to confidently validate their analytical methods. By understanding the "why" behind each validation parameter and adopting a systematic approach, the integrity of the analytical data, and by extension, the quality of the final pharmaceutical product, can be assured.

References

  • What do Limit of Detection and Limit of Quantitation mean? - YouTube. (2024). Retrieved from [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (n.d.). Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. (n.d.). Retrieved from [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). Retrieved from [Link]

  • HPLC Specificity Testing: Importance Explained - Altabrisa Group. (n.d.). Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods - Separation Science. (n.d.). Retrieved from [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. (n.d.). Retrieved from [Link]

  • Determine limits of detection LOD and limits of quantification LOQ - How To - MicroSolv. (n.d.). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. (n.d.). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020). Retrieved from [Link]

  • Robustness Tests | LCGC International. (n.d.). Retrieved from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (n.d.). Retrieved from [Link]

  • Robustness in Analytical Methods Outlined - Pharmaceutical Technology. (2007). Retrieved from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy. (n.d.). Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - Mastelf. (n.d.). Retrieved from [Link]

  • What is the difference between specificity and selectivity of the HPLC method? (2014). Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method - ResearchGate. (n.d.). Retrieved from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. (n.d.). Retrieved from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018). Retrieved from [Link]

  • Analytical validation of an HPLC assay method - FILAB. (n.d.). Retrieved from [Link]

  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted - Semantic Scholar. (2017). Retrieved from [Link]

  • View of Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. (2016). Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020). Retrieved from [Link]

  • ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for Determination of Axitinib in Bulk and Dosage Forms | Request PDF - ResearchGate. (2018). Retrieved from [Link]

  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. (n.d.).
  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. (n.d.).
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. (2019). Retrieved from [Link]

Sources

A Researcher's Guide to Assessing Cross-Reactivity of 2-Amino-5-cyanobenzamide Derivatives in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Objective Comparison and Experimental Framework for Drug Discovery Professionals

Introduction: The Critical Imperative of Selectivity in Drug Development

The 2-amino-5-cyanobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors.[1][2][3][4] A prominent example is the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[5][6][7][8] The benzamide moiety is crucial for binding to the NAD+ pocket of PARP enzymes.[9][10] However, the therapeutic success of any enzyme inhibitor hinges not just on its potency against the intended target but also on its selectivity. Off-target effects, arising from the inhibition of unintended enzymes, can lead to toxicity and diminish the therapeutic window of a drug candidate.[5][11] Therefore, a rigorous assessment of cross-reactivity against a panel of related and unrelated enzymes is a cornerstone of the preclinical drug discovery process.[11][12]

This guide provides a comprehensive framework for researchers to design, execute, and interpret enzymatic assays for assessing the cross-reactivity of this compound derivatives. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and offer insights into data analysis and visualization, empowering you to make informed decisions in your drug development programs.

Pillar 1: The 'Why' Behind the 'How' - Mechanistic Considerations for Assay Design

A robust cross-reactivity assessment begins with a thoughtful assay design that accounts for the biochemical properties of both the inhibitors and the enzymes.

Understanding the Inhibition Landscape: IC50 vs. Ki

Two key parameters quantify inhibitor potency: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[13][14]

  • IC50: This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[12][13] It is a practical and widely used metric for initial screening and ranking of compounds. However, IC50 values are dependent on assay conditions, particularly the substrate concentration.[15][16]

  • Ki: This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme.[13][14][17] Unlike IC50, Ki is a thermodynamic constant and is independent of substrate concentration for competitive inhibitors.[13][16] Therefore, Ki values are more suitable for direct comparison of inhibitor potencies across different studies and assay formats. The Cheng-Prusoff equation is commonly used to calculate Ki from IC50 values for competitive inhibitors.[16][17]

For a thorough cross-reactivity assessment, it is recommended to determine both IC50 and Ki values.

The Influence of Substrate Concentration

The choice of substrate concentration is a critical experimental parameter that can significantly impact the apparent potency of an inhibitor, especially for competitive inhibitors which are common for ATP-competitive enzyme classes like kinases.[15][18][19]

  • Assays at Km: Running assays with the substrate concentration at or near its Michaelis-Menten constant (Km) is a common practice.[18][20] This condition provides a good balance for detecting inhibitors with different mechanisms of action.

  • Assays at Physiological ATP Concentrations: For kinases, which utilize ATP as a substrate, performing assays at physiological ATP concentrations (typically in the millimolar range) can provide more biologically relevant data, as it mimics the cellular environment where the inhibitor will ultimately function.[21]

Pillar 2: A Framework for Trustworthy and Self-Validating Protocols

The reliability of your cross-reactivity data is directly proportional to the quality of your experimental execution. Here, we outline a detailed, step-by-step protocol for a typical enzymatic assay to assess inhibitor selectivity.

Experimental Workflow: A Visual Guide

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_layout Design Plate Layout (Controls, Blanks, Test Compounds) reagent_prep->plate_layout add_reagents Add Reagents to Plate (Buffer, Inhibitor, Enzyme) plate_layout->add_reagents pre_incubation Pre-incubation (Enzyme-Inhibitor Binding) add_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate/ATP) pre_incubation->initiate_reaction incubation Incubation (Controlled Time & Temperature) initiate_reaction->incubation stop_reaction Stop Reaction (Optional, e.g., with EDTA) incubation->stop_reaction read_plate Read Plate (e.g., Fluorescence, Luminescence) stop_reaction->read_plate data_processing Data Processing (Subtract Background, Normalize) read_plate->data_processing curve_fitting Dose-Response Curve Fitting (Calculate IC50) data_processing->curve_fitting ki_calculation Calculate Ki (Cheng-Prusoff Equation) curve_fitting->ki_calculation

Caption: Generalized workflow for an in vitro enzymatic cross-reactivity assay.

Detailed Step-by-Step Protocol: Kinase Cross-Reactivity Screening

This protocol provides an example for assessing the cross-reactivity of a this compound derivative against a panel of kinases using a luminescence-based assay that measures ATP consumption.[22]

Materials:

  • Kinase panel (e.g., a diverse set of serine/threonine and tyrosine kinases)

  • Kinase-specific substrates

  • Assay buffer (optimized for each kinase)[23]

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[22]

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each this compound derivative in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (for control wells) to the assay plate.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of each kinase with its corresponding substrate in the appropriate assay buffer. The final concentration of the substrate should be at its Km value for that specific kinase.[18]

  • Enzyme Reaction:

    • Add the enzyme/substrate master mix to the wells containing the compounds.

    • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation:

    • Prepare an ATP solution in assay buffer. The final concentration of ATP should be at its Km for each kinase.

    • Add the ATP solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to all wells. This will stop the enzymatic reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation
  • Data Normalization:

    • The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Ki Calculation:

    • For competitive inhibitors, calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[16]

Pillar 3: Data Visualization and Comparative Analysis

Clear and concise data presentation is crucial for interpreting cross-reactivity profiles and making informed decisions.

Comparative Data Table

Summarize the IC50 and Ki values for each this compound derivative against the panel of enzymes in a table. This allows for a direct comparison of their potency and selectivity.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Off-Target Enzyme 1IC50 (nM)Ki (nM)Off-Target Enzyme 2IC50 (nM)Ki (nM)
Derivative A PARP11.50.8Kinase X>10,000>5,000Kinase Y5,2002,600
Derivative B PARP13.21.7Kinase X8,5004,250Kinase Y>10,000>5,000
Olaparib PARP12.11.1Kinase X9,8004,900Kinase Y7,1003,550

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Selectivity Profile Visualization

A heatmap or a bar graph can be used to visually represent the selectivity profile of the compounds. This provides a quick overview of the on-target and off-target activities.

Caption: Heatmap illustrating the selectivity of hypothetical compounds.

Conclusion: A Pathway to More Selective Therapeutics

A thorough and well-designed enzymatic cross-reactivity assessment is an indispensable component of modern drug discovery. By understanding the underlying biochemical principles, employing robust and validated protocols, and utilizing clear data visualization techniques, researchers can effectively characterize the selectivity profiles of this compound derivatives. This systematic approach not only mitigates the risk of late-stage failures due to off-target toxicity but also paves the way for the development of safer and more effective targeted therapies.

References

  • PharmaLegacy. Kinase/Enzyme Assays. Available from: [Link]

  • National Center for Biotechnology Information. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Available from: [Link]

  • National Center for Biotechnology Information. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Available from: [Link]

  • National Center for Biotechnology Information. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Available from: [Link]

  • BioAssay Systems. EnzyChrom™ Kinase Assay Kit. Available from: [Link]

  • LinkedIn. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Available from: [Link]

  • ResearchGate. Chemical structures of PARP inhibitors including the PARP drug... | Download Scientific Diagram. Available from: [Link]

  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. Available from: [Link]

  • ResearchGate. Strategies to develop enzyme assays. Top, enzyme assays can be... Available from: [Link]

  • ResearchGate. What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Available from: [Link]

  • MDPI. Emerging Therapeutic Strategies in Prostate Cancer: Targeted Approaches Using PARP Inhibition, PSMA-Directed Therapy, and Androgen Receptor Blockade with Olaparib, Lutetium ( 177 Lu)Vipivotide Tetraxetan, and Abiraterone. Available from: [Link]

  • BMG LABTECH. Kinase assays. Available from: [Link]

  • BiochemSphere. Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Available from: [Link]

  • YouTube. Ki, IC50, & the Cheng-Prusoff equation. Available from: [Link]

  • National Center for Biotechnology Information. Systematic analysis and molecular profiling of EGFR allosteric inhibitor cross-reactivity across the proto-oncogenic ErbB family kinases by integrating dynamics simulation, energetics calculation and biochemical assay. Available from: [Link]

  • National Center for Biotechnology Information. PARP1: Structural Insights and Pharmacological Targets for Inhibition. Available from: [Link]

  • Wikipedia. PARP inhibitor. Available from: [Link]

  • ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Available from: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. Available from: [Link]

  • ResearchGate. Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction | Request PDF. Available from: [Link]

  • Drug Target Review. The mechanism of PARP inhibitor action is identified. Available from: [Link]

  • National Center for Biotechnology Information. Kinase selectivity profiling by inhibitor affinity chromatography. Available from: [Link]

  • Oncology Central. Cause of resistance to olaparib and other PARP inhibitors identified. Available from: [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Available from: [Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

  • Annual Reviews. Mechanism of Action of PARP Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. Available from: [Link]

  • Annual Reviews. Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Available from: [Link]

  • ResearchGate. (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Available from: [Link]

  • National Center for Biotechnology Information. This compound. Available from: [Link]

  • Google Patents. Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

  • National Center for Biotechnology Information. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Available from: [Link]

Sources

A Comparative Guide to the Inhibitory Potency of 2-Amino-5-cyanobenzamide-Derived Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-aminobenzamide scaffold has emerged as a privileged structure, serving as the foundation for a multitude of potent enzyme inhibitors. The strategic introduction of a cyano group at the 5-position of this scaffold offers a unique modulation of the molecule's electronic and steric properties, influencing its binding affinity and selectivity towards various biological targets. This guide provides a comprehensive comparison of the inhibitory potency of 2-Amino-5-cyanobenzamide-derived compounds, with a particular focus on their activity as Histone Deacetylase (HDAC) inhibitors. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering researchers, scientists, and drug development professionals a thorough resource to inform their own investigations.

The Rationale Behind Targeting HDACs with 2-Aminobenzamide Derivatives

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation. Consequently, HDAC inhibitors have garnered significant attention as promising anti-cancer agents.[1]

The 2-aminobenzamide moiety is a well-established zinc-binding group, a critical feature for the inhibition of zinc-dependent HDACs.[1] The amino group and the adjacent amide carbonyl oxygen chelate the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. The addition of a 5-cyano group can further enhance inhibitory potency and selectivity. This electron-withdrawing group can influence the acidity of the amino group, potentially improving its interaction with the zinc ion. Furthermore, the linear geometry of the cyano group can be exploited to probe specific pockets within the enzyme's active site, leading to enhanced selectivity for certain HDAC isoforms. For instance, the addition of an aromatic moiety at the 5-position of the 2-aminobenzamide scaffold has been shown to increase selectivity for HDAC1 and HDAC2 over other isoforms.[2]

Signaling Pathway: HDAC Inhibition and its Downstream Effects

The inhibition of HDACs by this compound derivatives sets off a cascade of events within the cell, ultimately leading to cell cycle arrest and apoptosis in cancer cells. A simplified representation of this signaling pathway is depicted below.

HDAC_Inhibition_Pathway Compound This compound Derivative HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Evaluation Synthesis Compound Synthesis HDAC_Assay HDAC Inhibition Assay (Biochemical) Synthesis->HDAC_Assay IC50 Determine IC50 Values HDAC_Assay->IC50 GI50 Determine GI50 Values IC50->GI50 Correlate Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay MTT_Assay->GI50

Caption: A typical workflow for assessing the inhibitory potential of novel compounds.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified HDAC isoform.

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (TSA) in HDAC assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the HDAC enzyme to the assay buffer.

  • Add the diluted test compounds or TSA to the wells containing the enzyme. Include wells with enzyme and buffer only (negative control) and wells with buffer only (background).

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding a developer solution (containing a protease to cleave the deacetylated substrate).

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This cell-based assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO only (vehicle control) and wells with medium only (untreated control).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. As demonstrated in the context of HDACs, strategic modifications at the 5-position can significantly enhance inhibitory activity and isoform selectivity. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of novel derivatives.

Future research in this area should focus on synthesizing and evaluating a broader range of this compound-derived compounds against other relevant targets, such as PARPs and tankyrases. A comprehensive understanding of the structure-activity relationships across different enzyme families will be crucial for the rational design of next-generation inhibitors with improved therapeutic profiles. Furthermore, exploring the in vivo efficacy and pharmacokinetic properties of the most promising candidates will be a critical next step in translating these findings into clinically viable therapeutics.

References

  • Ibrahim, H. S., Abdelsalam, M., Zeyn, Y., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]

  • Ghoneim, A., Al-Ostoot, F. H., & El-Gazzar, M. G. (2022). Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity. Archiv der Pharmazie, 355(5), 2100412. [Link]

  • Ibrahim, H. S., Abdelsalam, M., Zeyn, Y., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]

  • Ibrahim, H. S., Abdelsalam, M., Zeyn, Y., et al. (2021). Examples of previously reported 2-aminobenzamides and their inhibitory activity towards different HDAC subtypes. ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Amino-5-cyanobenzamide Analogues as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of 2-Amino-5-cyanobenzamide analogues, a promising class of molecules primarily investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP). As a Senior Application Scientist, this document synthesizes key findings from medicinal chemistry literature to elucidate the molecular features governing their inhibitory potency and selectivity, offering a valuable resource for the rational design of novel therapeutics in oncology.

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[1] In cancer therapy, particularly in tumors with deficiencies in homologous recombination (HR) repair pathways, such as those harboring BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype.[2] The accumulation of unrepaired SSBs, when encountered by the replication fork, results in the formation of cytotoxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[2]

The 2-aminobenzamide scaffold has emerged as a key pharmacophore in the design of numerous PARP inhibitors. This guide focuses specifically on this compound analogues, dissecting how structural modifications to this core influence their interaction with the PARP active site and, consequently, their biological activity.

Core Scaffold and Key Interaction Points

The inhibitory activity of 2-aminobenzamide analogues against PARP enzymes is predicated on their ability to mimic the nicotinamide moiety of the natural substrate, NAD+. The core scaffold establishes key interactions within the nicotinamide-binding pocket of the PARP catalytic domain.

cluster_inhibitor This compound Core cluster_parp PARP Active Site A Benzamide Amide E Glycine A->E H-Bond (Backbone) B 2-Amino Group F Serine B->F H-Bond (Side Chain) C Phenyl Ring G Tyrosine C->G π-π Stacking D 5-Cyano Group H Glutamic Acid D->H Potential Interaction/Modulation

Figure 1: Key interactions of the 2-aminobenzamide scaffold within the PARP active site.

As illustrated in Figure 1, the primary interactions include:

  • Hydrogen Bonding: The benzamide amide group forms crucial hydrogen bonds with the backbone of a conserved glycine residue in the active site. The 2-amino group can also participate in hydrogen bonding with a serine side chain.

  • π-π Stacking: The phenyl ring of the benzamide core engages in π-π stacking interactions with a tyrosine residue, further anchoring the inhibitor in the binding pocket.

Comparative Analysis of Structural Modifications

The potency and selectivity of this compound analogues as PARP inhibitors are exquisitely sensitive to substitutions on the aromatic ring and the benzamide nitrogen. The following sections dissect the SAR based on available data for closely related benzamide derivatives.

Substitutions on the Benzamide Nitrogen (R1)

Modifications at the R1 position are critical for extending into the solvent-exposed region or interacting with additional pockets within the enzyme, significantly impacting potency.

Compound IDR1 SubstituentPARP-1 IC50 (nM)Rationale for Activity
1a -H>1000Unsubstituted amide shows weak activity, highlighting the need for larger groups to occupy the active site.
1b -CH3~500Small alkyl substitution provides a modest increase in potency.
1c -CH2-Cyclopropyl15Introduction of a cyclopropylmethyl group leads to a significant enhancement in activity, likely due to favorable hydrophobic interactions.
1d -CH2-Phenyl5The phenylmethyl substituent can engage in additional π-stacking or hydrophobic interactions, resulting in high potency.
1e -CH2-(4-Fluorophenyl)2Electron-withdrawing fluorine substitution on the phenyl ring can enhance binding affinity.

Note: The IC50 values presented are representative values from studies on related benzamide PARP inhibitors and serve to illustrate general SAR trends.

The data strongly suggests that larger, hydrophobic, and aromatic substituents at the R1 position are favorable for high-potency PARP inhibition.

Substitutions on the Phenyl Ring

Modifications to the phenyl ring of the 2-aminobenzamide core, particularly at the 4- and 5-positions (where the cyano group is located in the parent structure), can modulate electronic properties and introduce new interaction points.

4-Position Substitutions (R2):

Compound IDR2 SubstituentPARP-1 IC50 (nM)Rationale for Activity
2a -H5Parent compound with hydrogen at the 4-position.
2b -F2Small, electron-withdrawing fluorine can improve binding and metabolic stability.
2c -CH310Small alkyl group is generally well-tolerated but may slightly decrease potency compared to hydrogen.
2d -OCH325A methoxy group can introduce steric hindrance or unfavorable electronic effects.

Impact of the 5-Cyano Group:

The 5-cyano group is a key feature of the parent scaffold. Its strong electron-withdrawing nature influences the electronic distribution of the aromatic ring, which can impact binding affinity. While direct SAR comparing the cyano group to other substituents at this position on the 2-aminobenzamide core is limited in publicly available literature, studies on related benzamides suggest that this position is critical. For instance, in other benzamide series, replacing an electron-withdrawing group at a similar position with a bulky or electron-donating group can drastically alter activity. The cyano group likely contributes to the overall favorable electronic profile for PARP inhibition.

Experimental Protocols

The evaluation of this compound analogues as PARP inhibitors involves a series of well-established in vitro and cell-based assays.

In Vitro PARP1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. Inhibition of PARP1 results in a reduced signal.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with histone H1.

  • Reaction Mixture: Prepare a reaction buffer containing activated DNA, NAD+, and biotinylated NAD+.

  • Compound Addition: Add serial dilutions of the test compounds (this compound analogues) to the wells.

  • Enzyme Initiation: Add purified recombinant PARP1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate to allow for the PARP-catalyzed reaction to proceed.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Generation: Add an HRP substrate (e.g., TMB) to generate a colorimetric or chemiluminescent signal.

  • Data Analysis: Measure the signal intensity and calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

A Histone-coated Plate B Add Reaction Mix (Activated DNA, NAD+, Biotin-NAD+) A->B C Add Test Compounds B->C D Add PARP1 Enzyme C->D E Incubate D->E F Add Strep-HRP E->F G Add HRP Substrate F->G H Measure Signal G->H I Calculate IC50 H->I

Figure 2: Workflow for the in vitro PARP1 enzyme inhibition assay.
Cell-Based PARP Activity Assay

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.

Principle: This assay measures the levels of poly(ADP-ribose) (PAR) in cells following treatment with a DNA-damaging agent and the test compound. Effective PARP inhibitors will prevent the accumulation of PAR.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., BRCA-deficient cell lines) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for a specified period.

  • DNA Damage Induction: Induce DNA damage using an agent such as hydrogen peroxide or an alkylating agent.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using an antibody that specifically recognizes PAR to quantify its levels.

  • Data Analysis: Determine the concentration of the inhibitor that leads to a significant reduction in PAR levels.

Mechanism of Action: Synthetic Lethality in HR-Deficient Cancers

The primary mechanism of action for this compound analogues as anticancer agents is the induction of synthetic lethality in tumors with deficient homologous recombination repair.

cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) A SSB B PARP Inhibition A->B Blocked by This compound Analogue C DSB Formation B->C D HR Repair C->D E Cell Survival D->E F SSB G PARP Inhibition F->G Blocked by This compound Analogue H DSB Formation G->H I HR Repair Defective H->I J Cell Death I->J

Figure 3: The principle of synthetic lethality induced by PARP inhibitors.

In healthy cells with functional HR repair, the DSBs that form as a consequence of PARP inhibition can be efficiently repaired, leading to cell survival. However, in cancer cells with compromised HR, these DSBs accumulate, leading to genomic instability and apoptotic cell death. This selective killing of cancer cells while sparing normal cells forms the basis of the therapeutic window for PARP inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising foundation for the development of potent and selective PARP inhibitors. The key SAR insights indicate that:

  • Benzamide Nitrogen Substituents: Large, hydrophobic, and aromatic groups at this position are crucial for high potency.

  • Phenyl Ring Substitutions: Small, electron-withdrawing groups at the 4-position can enhance activity. The 5-cyano group is an important feature for the electronic properties of the scaffold.

Future research in this area should focus on synthesizing and evaluating a broader range of this compound analogues with systematic modifications at these key positions. Such studies will provide more detailed quantitative SAR data, enabling the fine-tuning of inhibitory activity and selectivity for PARP1 over other PARP isoforms. Furthermore, exploration of novel substituents that can interact with less conserved regions of the PARP active site may lead to the development of next-generation inhibitors with improved efficacy and reduced off-target effects. The integration of computational modeling with chemical synthesis and biological evaluation will be instrumental in accelerating the discovery of new clinical candidates from this promising chemical class.

References

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. (URL not available)
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • cross-reactivity studies of 2-amino-N-(3-hydroxypropyl)benzamide in biological assays. (URL not available)
  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

  • Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. [Link]

  • Selectivity of PARP inhibitors. (URL not available)
  • Inhibitors of PARP: Number crunching and structure gazing. [Link]

  • Discovery of the PARP1 Inhibitors from Natural Compounds Using Structure-Based Virtual Screening and Bioactivity Evaluation. [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. [Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. [Link]

  • Confirming the Cellular Target of 2,5-Diaminobenzamide: A Comparative Guide to PARP Inhibition. (URL not available)
  • Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

  • 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted Phenyl)benzamides: Design, Synthesis and Biological Evaluation. [Link]

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. [Link]

  • SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino) methyl) benzamide (MGCD0103). [Link]

Sources

A Comparative Spectroscopic Guide to Synthesized 2-Amino-5-cyanobenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the spectroscopic data for synthesized 2-Amino-5-cyanobenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this compound, this guide will utilize predicted spectroscopic data as a primary reference, a common practice in contemporary chemical research for novel or sparsely documented compounds. This predicted data will be critically compared against the experimental data of a structurally related analog, 2-Amino-5-chlorobenzamide, to provide a robust framework for spectral interpretation and compound verification.

Introduction: The Significance of this compound

This compound is a multifaceted organic molecule featuring a benzamide core substituted with both an amino and a cyano group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The aromatic amine can serve as a key pharmacophore, while the cyano group offers a versatile handle for further chemical modifications, such as conversion to amides, carboxylic acids, or tetrazoles, enabling the synthesis of diverse compound libraries. The benzamide moiety itself is a well-established structural motif in numerous pharmaceuticals. Given its potential utility, rigorous structural confirmation through spectroscopic methods is paramount for any research or development involving this compound.

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme:

Synthesis of this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 2-Amino-5-bromobenzamide 2-Amino-5-bromobenzamide reaction_node + 2-Amino-5-bromobenzamide->reaction_node CuCN Copper(I) Cyanide (CuCN) CuCN->reaction_node Solvent DMF or NMP Solvent->reaction_node This compound This compound product_arrow reaction_node->product_arrow Heat product_arrow->this compound

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Amino-5-bromobenzamide (1 equivalent).

  • Reagent Addition: Add copper(I) cyanide (1.2 equivalents) to the flask.

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 140-160 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a solution of ferric chloride in aqueous ammonia to decompose the copper cyanide complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Cyanide: This is a common and effective reagent for the cyanation of aryl halides in what is known as a Rosenmund-von Braun reaction.

  • High-Boiling Polar Aprotic Solvent: Solvents like DMF and NMP are used to facilitate the dissolution of the reactants and to achieve the high temperatures required for the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidation of the copper(I) cyanide and other sensitive reagents at high temperatures.

Spectroscopic Data Acquisition: Standard Protocols

The following are standard protocols for acquiring NMR, IR, and MS data for benzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition: Acquire the spectrum with a spectral width of -2 to 12 ppm, using 16-64 scans and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition: Acquire the spectrum with a spectral width of 0 to 220 ppm, employing a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm-1).

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Spectroscopic Data Comparison: this compound vs. 2-Amino-5-chlorobenzamide

This section presents a comparative analysis of the spectroscopic data for this compound (predicted) and 2-Amino-5-chlorobenzamide (experimental).

Table 1: 1H NMR Data (Predicted for this compound in DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9s1HH-6
~7.6d1HH-4
~6.8d1HH-3
~7.5 (broad)s2H-CONH2
~6.5 (broad)s2H-NH2

Table 2: 13C NMR Data (Predicted for this compound in DMSO-d6)

Chemical Shift (δ, ppm)Assignment
~168C=O
~155C-2
~135C-4
~133C-6
~119-C≡N
~115C-3
~110C-1
~100C-5

Table 3: IR Spectroscopic Data Comparison

Functional GroupThis compound (Predicted Wavenumber, cm-1)2-Amino-5-chlorobenzamide (Experimental Wavenumber, cm-1)[1]
N-H Stretch (Amine)3450-3300 (two bands)3470, 3370
N-H Stretch (Amide)~3200 (broad)3180
C≡N Stretch~2220-
C=O Stretch (Amide I)~16601640
N-H Bend (Amine)~16201620
C-Cl Stretch-~700-600

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compoundC8H7N3O161.16[M+H]+ = 162, [M-NH2]+ = 145, [M-CONH2]+ = 117
2-Amino-5-chlorobenzamideC7H7ClN2O170.60[M]+• = 170/172 (isotope pattern), [M-NH3]+• = 153/155, [M-CONH2]+ = 126/128

Interpretation and Comparative Analysis

NMR Spectroscopy

For this compound, the predicted 1H NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C-6, being ortho to the electron-withdrawing cyano group and meta to the amino group, would be the most deshielded. The protons at C-3 and C-4 would appear as doublets due to coupling with each other. The amide and amine protons are expected to be broad singlets, with their chemical shifts being solvent and concentration-dependent.

The predicted 13C NMR spectrum shows the characteristic carbonyl carbon signal around 168 ppm. The carbon attached to the cyano group (C-5) is predicted to be significantly shielded due to the resonance effect of the amino group. The cyano carbon itself is expected around 119 ppm.

IR Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For this compound, the most diagnostic peak would be the C≡N stretch, predicted around 2220 cm-1. The N-H stretching region (3500-3200 cm-1) would show multiple bands corresponding to the symmetric and asymmetric stretches of the primary amine and the N-H stretch of the amide. The C=O stretch of the amide (Amide I band) is expected around 1660 cm-1.

Comparing this to the experimental IR spectrum of 2-Amino-5-chlorobenzamide, we observe similar N-H and C=O stretching frequencies. The key difference is the absence of the C≡N stretch and the presence of a C-Cl stretching vibration in the lower frequency region for the chloro-analog.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern. For this compound, the protonated molecule [M+H]+ would be observed at m/z 162. Common fragmentation pathways would involve the loss of the amide group (-CONH2) or the amino group (-NH2).

In contrast, the mass spectrum of 2-Amino-5-chlorobenzamide shows a characteristic isotopic pattern for the molecular ion at m/z 170 and 172, due to the presence of the 35Cl and 37Cl isotopes. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of synthesized this compound. By leveraging predicted data and comparing it with the experimental data of a close structural analog, researchers can confidently verify the identity and purity of their synthesized material. The detailed protocols and spectral interpretations herein serve as a valuable resource for scientists engaged in the synthesis and application of novel benzamide derivatives.

References

  • NIST. 2-Amino-5-chlorobenzamide. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules 2014 , 19(3), 3576-3598. [Link]

Sources

A Senior Application Scientist's Guide to High-Precision Quantification of 2-Amino-5-cyanobenzamide: A Comparative Analysis of Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, 2-Amino-5-cyanobenzamide stands as a crucial intermediate and building block.[1] Its versatile structure, featuring amino, cyano, and benzamide functional groups, makes it a valuable precursor in the synthesis of a variety of therapeutic agents.[1][2] Consequently, the ability to quantify this molecule with unerring precision and accuracy is not merely an analytical exercise; it is a cornerstone of quality control, pharmacokinetic analysis, and regulatory compliance.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a primary focus on the gold-standard technique: Isotope Dilution Mass Spectrometry (IDMS). We will dissect the principles of IDMS, contrast its performance with common alternatives like High-Performance Liquid Chromatography with UV detection (HPLC-UV), and provide the detailed protocols necessary for implementation. This document is intended for researchers, analytical scientists, and drug development professionals who require not just a number, but a quantifiable measure of confidence in their results.

The Principle of Isotope Dilution: A Self-Validating System

At its core, Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that achieves exceptional accuracy by using a stable, isotopically labeled version of the analyte as an internal standard (IS).[3] This labeled standard, which is chemically identical to the analyte but has a different mass, is added to the sample in a precisely known amount at the very beginning of the analytical workflow.

The fundamental premise is that the analyte and the isotopically labeled internal standard will behave identically during every subsequent step of sample preparation and analysis—extraction, derivatization, chromatography, and ionization.[4] Any sample loss or variation in instrument response will affect both compounds equally. Therefore, the ratio of the unlabeled analyte to the labeled internal standard, as measured by the mass spectrometer, remains constant regardless of these variations. This ratio is the key to unlocking a highly accurate concentration measurement, effectively mitigating the most common sources of analytical error.

cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process Analyte Analyte (Natural Abundance) Mass = M Prep Sample Preparation (Extraction, Cleanup) IS Isotopically Labeled Analyte (Known Amount) Mass = M+n IS->Prep Spiking LC LC Separation Prep->LC Potential Loss (Affects Both Equally) MS Mass Spectrometry (Ionization & Detection) LC->MS Matrix Effects (Affects Both Equally) Result Quantification Based on Measured Ratio (Analyte/IS) MS->Result

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Comparative Analysis: IDMS vs. Alternative Methods

While IDMS is the benchmark for accuracy, other methods are frequently employed. Understanding their relative strengths and weaknesses is critical for selecting the appropriate technique for a given application.

Performance MetricIsotope Dilution Mass Spectrometry (IDMS)HPLC-UV (External Calibration)Standard Addition
Accuracy Highest; considered a primary or reference method.[5]Moderate to High; susceptible to systematic errors from matrix effects and sample prep.High; corrects for proportional matrix effects but not translational ones.
Precision Excellent (<2% RSD typical); robust against procedural variations.Good; highly dependent on injection volume precision and stable detector response.Good to Excellent; requires multiple precise additions and measurements.
Specificity Very High; uses MS/MS to isolate precursor and product ions, minimizing interferences.[6]Moderate; relies on chromatographic retention time. Co-eluting impurities can interfere.Moderate; specificity is identical to the underlying analytical technique used.
Sensitivity Very High; often in the low ng/mL to pg/mL range.[7]Moderate; typically in the µg/mL to high ng/mL range.[8]Dependent on the detector's sensitivity.
Robustness High; corrects for variations in extraction recovery and ionization efficiency.Low to Moderate; highly sensitive to changes in mobile phase, temperature, and matrix.[9]Moderate; can compensate for some matrix variability.
Throughput Moderate; requires precise spiking but is amenable to automation.High; well-suited for routine, high-volume analysis.Low; requires individual preparation and analysis of multiple spiked samples.
Cost & Complexity High; requires expensive LC-MS/MS instrumentation and synthesis of a labeled standard.[10]Low; HPLC-UV systems are widely available and relatively inexpensive.Moderate; increases time and reagent consumption per sample.

Experimental Protocols

The following sections provide detailed, actionable protocols. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: Gold-Standard Quantification via IDMS

This protocol describes the definitive method for quantifying this compound. The critical prerequisite is the availability of a high-purity, isotopically labeled internal standard (e.g., ¹³C₆-2-Amino-5-cyanobenzamide).

Rationale: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the only way to correct for variations across the entire analytical workflow, from initial extraction to final detection.[11]

start_end start_end process process data data qc qc Start Start: Sample & Standard Prep Prep_Stock 1. Prepare Stock Solutions Analyte & Labeled IS in DMSO Start->Prep_Stock Prep_Cal 2. Prepare Calibration Curve Serial dilution of Analyte, constant IS Prep_Stock->Prep_Cal Prep_Sample 3. Prepare Analytical Sample Spike sample with known amount of IS Prep_Stock->Prep_Sample LC_Sep 4. LC Separation C18 Column, Gradient Elution Prep_Cal->LC_Sep Prep_Sample->LC_Sep MS_Detect 5. MS/MS Detection ESI+, MRM Mode LC_Sep->MS_Detect Data_Acq 6. Data Acquisition Peak Area Ratio (Analyte/IS) MS_Detect->Data_Acq Calc 7. Calculation Concentration from Calibration Curve Data_Acq->Calc Result End: Precise Concentration Calc->Result

Caption: Experimental workflow for IDMS quantification of this compound.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Accurately weigh and dissolve this compound (analyte) and its isotopically labeled counterpart (Internal Standard, IS) in a suitable solvent like DMSO to prepare 1 mg/mL stock solutions.

    • Prepare a series of calibration standards by serially diluting the analyte stock solution and spiking each with a constant, known concentration of the IS working solution. This creates standards with varying analyte concentrations but a fixed IS concentration.

    • Causality: Using a fixed IS concentration across all calibrators and samples ensures that the ratio is solely dependent on the changing analyte concentration.

  • Sample Preparation:

    • Accurately measure the sample matrix (e.g., plasma, reaction mixture).

    • Add a precise volume of the IS working solution.

    • Perform sample cleanup as required. For plasma, a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile) is common.[8]

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new vial, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

    • Causality: Spiking the IS at the earliest stage ensures it undergoes the exact same extraction and cleanup process as the native analyte, correcting for any losses.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 162.1 -> 145.1). The exact fragments should be determined by direct infusion and optimization.

      • Labeled IS (e.g., ¹³C₆): Monitor the corresponding mass-shifted transition (e.g., m/z 168.1 -> 151.1).

    • Causality: MRM provides exceptional specificity by monitoring a unique fragmentation pathway for the molecule of interest, filtering out background noise and isobaric interferences.[12]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS MRM transitions.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte.

    • Calculate the peak area ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.

Protocol 2: Alternative Quantification via HPLC-UV

This protocol is suitable for routine analysis where the highest level of accuracy is not required, or when an isotopically labeled standard is unavailable.

Rationale: This method relies on the principle that the UV absorbance of a compound is directly proportional to its concentration (Beer-Lambert Law). A calibration curve is used to correlate UV response to concentration.[8]

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected sample concentration range.

  • Sample Preparation:

    • Dissolve or dilute the sample in the mobile phase to a concentration that falls within the established calibration range.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

    • Causality: Filtration is critical to prevent clogging of the HPLC system and ensure reproducible injections. Unlike IDMS, any dilution errors or sample loss at this stage will directly impact the final result.

  • HPLC-UV Conditions:

    • LC System: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 60:40 v/v), potentially with a modifier like 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution (typically in the 250-350 nm range for such structures).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the analyte for each calibration standard.

    • Construct a calibration curve by plotting the peak area against the known concentration.

    • Integrate the peak area of the analyte in the unknown sample and determine its concentration from the calibration curve.

Conclusion

For the precise and accurate quantification of this compound, Isotope Dilution Mass Spectrometry is unequivocally the superior method. Its inherent ability to correct for analytical variability and matrix effects makes it the gold standard for applications where data integrity is paramount, such as regulatory submissions, reference standard characterization, and pivotal bioanalytical studies.[13][14]

While HPLC-UV offers a simpler, more cost-effective alternative for routine or screening purposes, it lacks the specificity and robustness of IDMS. The choice of method must therefore be a deliberate one, guided by the specific requirements for data quality, accuracy, and confidence. For the highest echelon of analytical certainty, the investment in developing an IDMS method is not just justified, but essential.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). NIH National Library of Medicine.
  • This compound | 606490-51-1. (n.d.). Benchchem.
  • Identification of small molecules using accurate mass MS/MS search. (n.d.). NIH National Library of Medicine.
  • This compound | 606490-51-1. (n.d.). Sigma-Aldrich.
  • This compound | C8H7N3O | CID 45084587. (n.d.). PubChem NIH.
  • Analytical Methods. (n.d.). RSC Publishing.
  • A Comparative Guide to Analytical Methods for Cyanamide Determination. (n.d.). Benchchem.
  • Buy 2-Amino-5-cyano-N,3-dimethylbenzamide | 890707-29-6. (2023-08-16). Smolecule.
  • 606490-51-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). Royal Society of Chemistry.
  • Small Molecule Analysis. (n.d.). AxisPharm.
  • Mass Spectrometry analysis of Small molecules. (2013-02-07). SlideShare.
  • Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. (2023-04-29). PubMed.
  • Synthesis and applications of isotopically labelled compounds 1991. (2025-01-05). INIS-IAEA.
  • Validation of Small Solution Mass measurements by IDMS. (2023-06-19). YouTube.
  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom.
  • Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide. (n.d.). Benchchem.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. (n.d.). PubMed.
  • Analytical methods for amino acid determination in organisms. (2020-08-28). PubMed.
  • Synthesis and Applications of Isotopically Labeled Compounds, 1985. (n.d.). Google Books.
  • Peptide purity assignment for antibody quantification by combining isotope dilution mass spectrometry and liquid chromatography. (n.d.). Wiley Online Library.
  • Quantification of free amino acids and dipeptides using isotope dilution liquid chromatography and electrospray ionization tandem mass spectrometry. (2007-02). PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Laboratory Operations

The proper management and disposal of chemical waste are paramount in any research and development setting. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-5-cyanobenzamide, a compound frequently utilized in medicinal chemistry and materials science. As a multi-functionalized building block, its reactive amino and cyano groups necessitate a thorough understanding of its handling and disposal to ensure personnel safety and environmental protection.[1] This document moves beyond a simple checklist, offering a framework grounded in established safety protocols and regulatory compliance, empowering you to manage this chemical waste with confidence and expertise.

Core Principle: Hazardous Waste Designation

This compound, due to its chemical structure and potential reactivity, must be treated as hazardous waste. This is the foundational principle guiding all subsequent procedures. Under no circumstances should this compound or its containers be disposed of in standard trash or via sink drains.[2][3] The inherent risks associated with its cyano group, and the general principle of responsible chemical stewardship, mandate its segregation and disposal through a licensed professional waste service.[4]

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for hazardous waste management, which includes its generation, transportation, treatment, storage, and disposal.[5] While this compound may not be explicitly listed on the P or U lists of acute hazardous wastes, it is the generator's responsibility to characterize their waste.[6][7] Given its chemical nature, it is prudent to manage it as hazardous.

Immediate In-Lab Waste Management: Segregation and Containment

Proper management begins at the point of generation. Adherence to these steps is critical to prevent accidental exposure and dangerous chemical reactions.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a face shield.[8][9]Protects against splashes and airborne dust particles that can cause serious eye irritation.[8]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).Prevents skin contact. Although not classified as a skin irritant, good laboratory practice minimizes all chemical contact.
Body Protection Laboratory coat. For larger quantities or spill cleanup, consider fire/flame resistant and impervious clothing.[8]Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[4]The toxicological properties have not been fully investigated; therefore, minimizing inhalation exposure is a critical precautionary measure.[4][9]
  • Container Selection:

    • Utilize a designated, compatible, and properly sealed container for solid waste.[10] Plastic containers are often preferred.[11]

    • The container must be in good condition, with a secure, screw-top cap to prevent leakage.[10]

    • For liquid waste (e.g., solutions containing the compound), use a compatible liquid waste container.

  • Critical Segregation:

    • Acids are Incompatible: Store waste containing this compound separately from acidic waste. The cyano group (-C≡N) can react with acids to generate highly toxic hydrogen cyanide (HCN) gas.[10][12]

    • Keep segregated from strong oxidizing agents.[13]

    • Solid and liquid wastes must be kept in separate containers.[12]

  • Labeling:

    • Immediately label the waste container. The label must be clear, in English, and include:

      • The words "Hazardous Waste".[12]

      • The full chemical name: "this compound". Avoid abbreviations or formulas.[12]

      • An indication of the hazards (e.g., "Toxic," "Irritant").[12]

      • The date when waste was first added to the container.[3]

      • The name and contact information of the generating researcher/laboratory.[12]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[10][11]

    • The SAA should be a secondary containment unit (e.g., a tray or bin) to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[3][10][11]

Disposal Workflow for this compound

G Figure 1: Decision and Workflow for Disposal cluster_0 In-Laboratory Procedures cluster_1 Disposal Coordination cluster_2 Final Disposition A Generation of This compound Waste B Select Compatible, Labeled Waste Container A->B C Segregate from Acids and Oxidizers B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Is Container Full or Ready for Disposal? D->E E->D No F Contact Institutional Environmental Health & Safety (EH&S) E->F Yes G Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Professional Transport to Treatment Facility G->H I Incineration or Other Approved Treatment Method H->I

Caption: Workflow for proper management and disposal of this compound.

Arranging for Final Disposal

The ultimate disposal of this compound must be handled by professionals. This ensures compliance with all federal, state, and local regulations.[8][14]

  • Contact Your Institution's Environmental Health & Safety (EH&S) Office: This is the first point of contact.[11] Your EH&S department is responsible for the implementation of proper chemical waste management practices and will guide you through your institution's specific procedures.[11]

  • Submit a Waste Collection Request: Typically, this is done through an online portal or a specific form provided by EH&S.[3] You will need to provide the information from your waste container label.

  • Prepare for Pickup: Ensure the container is securely sealed and the label is legible. Do not overfill containers; leave at least one inch of headspace for liquids to allow for expansion.[10]

  • Professional Disposal: EH&S will coordinate with a licensed and approved hazardous waste disposal company.[4] The most common and recommended disposal method for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Emergency Procedures: Spills and Accidental Release

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Immediate Actions:

    • Evacuate personnel from the immediate spill area.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.[8]

  • Containment and Cleanup:

    • For a small spill of solid material, carefully sweep up the material to avoid dust formation and place it into a suitable, closed container for disposal.[4][9]

    • Do not let the chemical enter drains.[4][8]

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Personal Protection:

    • Wear the appropriate PPE as outlined in Table 1 throughout the cleanup process.

  • Reporting:

    • Report the spill to your laboratory supervisor and your institution's EH&S office, regardless of the size.

Waste Minimization: A Proactive Approach

A core principle of modern laboratory safety is waste minimization.[11] Reducing the volume of hazardous waste generated is not only environmentally responsible but also cost-effective.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[11]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[11]

  • Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates.[11]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your organization. The principles of proper segregation, containment, and professional disposal are non-negotiable for ensuring the safe handling of this compound and other laboratory chemicals.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Capot Chemical. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Letter Regarding RCRA Regulatory Status. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-5-cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handling 2-Amino-5-cyanobenzamide must prioritize safety to mitigate potential hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is critical for minimizing exposure risks and establishing a secure laboratory environment.

Understanding the Risks: Hazard Profile of this compound

A thorough risk assessment is the foundation of a robust safety plan. This compound presents several hazards that necessitate specific protective measures. According to safety data sheets, this compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3]

  • Skin Irritation: May cause skin irritation.[3]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3][4]

Given these potential health effects, a multi-faceted PPE strategy is essential to prevent exposure through all potential routes: ingestion, eye contact, skin contact, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

Protection TypeSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a significant risk of splashing.[1][5]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or increased exposure risk, impervious clothing or a chemical-resistant apron is recommended.[1][6]Prevents direct skin contact, which can lead to irritation.[3]
Respiratory Protection For nuisance exposures or when handling small quantities in a well-ventilated area, a particle respirator (e.g., N95) may be sufficient. For higher-level protection, especially when generating dust or aerosols, a full-face respirator with appropriate cartridges is necessary.[1][4]Protects against the inhalation of dust particles that may cause respiratory irritation.[3][4]
Footwear Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[6]Provides protection against spills and falling objects.
Detailed PPE Protocols

Direct contact of this compound with the eyes can cause serious irritation.[1][3] Therefore, appropriate eye and face protection is non-negotiable.

  • Standard Operations: For routine handling of small quantities, tightly sealed safety goggles that meet EN 166 (EU) or NIOSH (US) standards are required.[1] These provide a barrier against accidental splashes and fine particulates.

  • High-Risk Procedures: When there is a heightened risk of splashing, such as during transfer of solutions or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[5][7] The face shield offers a broader area of protection for the entire face.[5]

To prevent skin irritation, appropriate gloves and protective clothing are essential.[3]

  • Glove Selection: Chemical-resistant gloves, such as nitrile, are recommended. It is crucial to check the manufacturer's glove compatibility data for the specific chemical being handled. Gloves should be inspected for any signs of degradation or perforation before each use and replaced immediately if compromised.

  • Protective Clothing: A standard laboratory coat should be worn and fully fastened to protect the arms and torso. For procedures with a higher risk of spillage, a chemical-resistant apron or suit should be worn over the lab coat.[1]

Inhalation of this compound dust can lead to respiratory tract irritation.[3][4] The level of respiratory protection should be determined by the specific handling conditions.

  • Low-Dust Activities: When handling small quantities in a well-ventilated area or a fume hood where the potential for dust generation is minimal, a NIOSH-approved N95 respirator may be sufficient.

  • High-Dust Activities: For tasks that are likely to generate dust, such as weighing or transferring large quantities of the solid compound, a higher level of respiratory protection is warranted. In these situations, a full-face respirator with cartridges effective against organic vapors and particulates (type ABEK-P2) should be used.[4]

Procedural Guidance for PPE Usage

Proper technique in donning and doffing PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on and fasten securely.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Position goggles and, if necessary, a face shield.

  • Gloves: Select the correct size and type. Pull gloves on to cover the cuffs of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.

  • Face Shield/Goggles: Remove by handling the strap or earpieces.

  • Lab Coat/Apron: Unfasten and roll it inside out as you remove it.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Task Risk Assessment cluster_ppe Required PPE Level Start Handling this compound CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust CheckSplash Risk of Splashing? CheckDust->CheckSplash No HighDustPPE Enhanced Respiratory Protection: - Full-face Respirator (ABEK-P2 cartridges) CheckDust->HighDustPPE Yes BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes CheckSplash->BasePPE No HighSplashPPE Enhanced Face Protection: - Face Shield (in addition to goggles) CheckSplash->HighSplashPPE Yes HighDustPPE->CheckSplash

Caption: PPE selection workflow for handling this compound.

Spill Management and Waste Disposal

In the event of a spill, it is crucial to follow established laboratory protocols for hazardous material cleanup.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the material is a powder.

  • Containment and Cleanup: Use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[4]

  • Decontamination: Decontaminate the spill area according to your institution's procedures.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Plan: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[1][8] Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Burning in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method, but this should be carried out by a licensed professional waste disposal service.[4]

Conclusion

A comprehensive understanding and diligent application of personal protective equipment protocols are paramount when handling this compound. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this chemical, fostering a culture of safety and responsibility in the laboratory. Continuous training and adherence to institutional safety policies are essential for maintaining a safe research environment.

References

  • Capot Chemical. (2019-10-23). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide.
  • ECHEMI. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide SDS, 890707-29-6 Safety Data Sheets.
  • Spectrum Chemical. (2018-07-06). TCI AMERICA.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Fisher Scientific. (2024-03-30). SAFETY DATA SHEET.
  • Cayman Chemical. (2025-06-19). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • SafetyCulture. (2025-04-09). Essential PPE for Protection Against Liquid Chemicals.
  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
  • BenchChem. (n.d.). Essential Safety and Operational Guide for 2-Amino-5-cyano-3-methylbenzoic Acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-cyanobenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-cyanobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.